Uridine triphosphopyridoxal
Description
Structure
3D Structure
Properties
CAS No. |
135145-98-1 |
|---|---|
Molecular Formula |
C17H22N3O17P3 |
Molecular Weight |
633.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)-hydroxymethyl]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1 |
InChI Key |
CHAPHWPIBXRRED-HNEPOKBBSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
Synonyms |
uridine triphosphopyridoxal UTP-PL |
Origin of Product |
United States |
Foundational & Exploratory
The Intricate Dance of Purinergic Signaling: A Technical Guide to the Molecular Mechanisms of Pyridoxal Phosphate Derivatives as P2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Nuances of Purinergic Nomenclature
In the landscape of purinergic signaling research, precision in terminology is paramount. While Uridine Triphosphate (UTP) is a key endogenous agonist for certain P2Y receptors, the term "Uridine triphosphopyridoxal" does not correspond to a standardly recognized molecule in this field. It is likely a conflation of UTP, the agonist, and pyridoxal phosphate derivatives, a class of well-established P2 receptor antagonists. This guide will, therefore, dissect the molecular mechanisms of these distinct but related players: UTP as a physiological activator and pyridoxal phosphate-based compounds as pharmacological modulators of purinergic signaling.
Section 1: The Purinergic Signaling System: A Symphony of Extracellular Nucleotides
Purinergic signaling is a fundamental communication pathway in which extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and UTP, act as signaling molecules.[1][2][3] This system is integral to a vast array of physiological processes, from neurotransmission and inflammation to cell proliferation and apoptosis.[1][4][5] The actions of these signaling molecules are mediated by specific cell surface receptors: P1 receptors for adenosine and P2 receptors for ATP, UTP, and other nucleotides.[6]
P2 receptors are broadly categorized into two families:
-
P2X Receptors: Ligand-gated ion channels that, upon binding ATP, open to allow the influx of cations, leading to rapid cellular responses such as membrane depolarization and calcium influx.[4][6]
-
P2Y Receptors: G protein-coupled receptors (GPCRs) that, upon activation by nucleotides, trigger intracellular second messenger cascades, leading to more diverse and sustained cellular responses.[4][6][7]
UTP, the focus of the initial query, is a potent agonist for several P2Y receptor subtypes, notably P2Y2 and P2Y4 receptors.[8][9] Its binding initiates downstream signaling pathways that can influence cellular functions like proliferation and vasoconstriction.[5][9][10]
Visualizing the Core Pathway
Figure 1: Generalized P2Y Receptor Signaling Pathway.
Section 2: Pyridoxal Phosphate Derivatives as P2 Receptor Antagonists
A critical tool in dissecting the roles of purinergic signaling is the use of selective antagonists. Among these, pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has been a widely utilized, albeit non-selective, P2 receptor antagonist.[11][12][13][14]
Molecular Mechanism of Action
PPADS and its derivatives are structurally distinct from the endogenous nucleotide agonists. Their inhibitory action is primarily attributed to their ability to bind to P2 receptors, thereby preventing the binding of agonists like ATP and UTP. The nature of this antagonism can vary depending on the receptor subtype and the specific derivative.
-
Competitive Antagonism: In many cases, PPADS acts as a competitive antagonist, directly competing with the agonist for the same binding site on the receptor.[14]
-
Non-competitive and Allosteric Modulation: Some studies suggest that certain pyridoxal derivatives may exert their effects through non-competitive or allosteric mechanisms, binding to a site distinct from the agonist binding pocket and inducing a conformational change that prevents receptor activation.[13][15][16]
The pyridoxal and phosphate moieties are crucial for the antagonist activity of these compounds.[17] The azophenyl-disulfonic acid group also plays a significant role in determining the potency and selectivity of these antagonists.[14][18]
Selectivity Profile of PPADS
It is important to note that PPADS is not a universally selective antagonist.[12][14] Its inhibitory profile varies across different P2 receptor subtypes.
| Receptor Subtype | PPADS Activity |
| P2X1-5 | Potent Antagonist (IC50s = 1-2.6 µM)[19] |
| P2Y1 | Competitive Antagonist (Ki ≈ 10 µM)[14] |
| P2Y2 | Inactive[14] |
| P2Y4 | Weak Inhibitory Effect at High Concentrations[14][19][20] |
| P2Y6 | Weak Inhibitory Effect at High Concentrations[14] |
| P2Y11 | Inactive[14] |
| P2Y13 | Antagonist activity, with derivatives showing higher potency[14][18] |
Table 1: Selectivity Profile of PPADS at various P2 Receptors.
The development of more selective antagonists has been a key focus of research, leading to the synthesis of various PPADS derivatives with improved potency and selectivity for specific P2Y subtypes, such as the P2Y13 receptor.[12][14][18]
Section 3: Downstream Consequences of P2 Receptor Antagonism
By blocking the activation of P2 receptors, antagonists like PPADS prevent the initiation of downstream signaling cascades. The specific consequences depend on the receptor subtype being inhibited and the cell type being studied.
-
Inhibition of Calcium Mobilization: For P2Y receptors coupled to Gq/11, such as P2Y1, P2Y2, and P2Y4, antagonism prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8] This leads to the inhibition of intracellular calcium release from the endoplasmic reticulum.
-
Modulation of cAMP Levels: For P2Y receptors coupled to Gs (e.g., P2Y11) or Gi (e.g., P2Y12, P2Y13, P2Y14), antagonism can prevent the stimulation or inhibition of adenylyl cyclase, respectively, thereby altering intracellular cyclic AMP (cAMP) levels.[7][8][16]
-
Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways: Activation of several P2Y receptors can stimulate the MAPK pathway, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2).[8] Antagonism of these receptors can therefore inhibit these pro-proliferative and pro-survival signals.
Visualizing the Antagonist Mechanism
Figure 2: Mechanism of P2Y Receptor Antagonism by PPADS.
Section 4: Experimental Protocols for Studying P2 Receptor Antagonists
The characterization of P2 receptor antagonists requires a multi-faceted experimental approach. The following outlines key methodologies:
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of the antagonist for a specific P2 receptor subtype.
-
Methodology:
-
Prepare cell membranes or purified receptors expressing the target P2Y subtype.
-
Incubate the membranes/receptors with a radiolabeled agonist (e.g., [³H]ATP or a specific high-affinity ligand).
-
Add increasing concentrations of the unlabeled antagonist to compete with the radioligand for binding.
-
Separate bound from free radioligand by filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the competition binding curve.
-
-
Causality: This assay directly measures the interaction between the antagonist and the receptor, providing a quantitative measure of binding affinity.
Functional Assays: Calcium Mobilization
-
Objective: To assess the ability of the antagonist to inhibit agonist-induced intracellular calcium release.
-
Methodology:
-
Culture cells endogenously expressing or transfected with the target P2Y receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a known agonist (e.g., UTP for P2Y2/P2Y4).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Calculate the IC50 (half-maximal inhibitory concentration) of the antagonist.
-
-
Causality: This assay provides a functional readout of receptor activity, demonstrating the antagonist's ability to block a key downstream signaling event.
Functional Assays: cAMP Measurement
-
Objective: To determine the effect of the antagonist on agonist-induced changes in cAMP levels.
-
Methodology:
-
Culture cells expressing the target P2Y receptor (coupled to Gs or Gi).
-
Pre-incubate the cells with the antagonist.
-
Stimulate the cells with the appropriate agonist.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
-
Causality: This assay is crucial for characterizing antagonists of P2Y receptors that signal through the adenylyl cyclase pathway.
Experimental Workflow Diagram
Figure 3: General Experimental Workflow for Characterizing P2Y Receptor Antagonists.
Section 5: Therapeutic Potential and Future Directions
The modulation of purinergic signaling holds significant therapeutic promise for a wide range of conditions, including chronic pain, inflammation, cancer, and cardiovascular diseases.[4] The development of selective P2 receptor antagonists is a key strategy in realizing this potential.
While early antagonists like PPADS have been invaluable research tools, their lack of selectivity and potential for off-target effects limit their clinical utility.[15] The future of this field lies in the design and synthesis of highly potent and subtype-selective P2 receptor antagonists. This will require a deeper understanding of the structural biology of P2 receptors and the molecular determinants of ligand binding.[13]
Conclusion
The intricate interplay between agonists like UTP and antagonists such as pyridoxal phosphate derivatives is central to the regulation of purinergic signaling. A thorough understanding of their respective molecular mechanisms is essential for researchers and drug development professionals seeking to unravel the complexities of this vital signaling pathway and harness its therapeutic potential. The continued development of selective pharmacological tools will undoubtedly pave the way for novel treatments for a multitude of human diseases.
References
-
Purinergic signaling: Diverse effects and therapeutic potential in cancer - Frontiers. (2023-01-17). [Link]
-
Purinergic signalling - Wikipedia. [Link]
-
PPADS - Wikipedia. [Link]
-
What are Purinergic P2 receptor antagonists and how do they work? - Patsnap Synapse. (2024-06-21). [Link]
-
Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed. [Link]
-
Purine- and pyrimidine-induced responses and P2Y receptor characterization in the hamster proximal urethra - PMC - NIH. [Link]
-
Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes. [Link]
-
Drug-like Antagonists of P2Y Receptor Subtypes: An Update - ACS Publications. (2025-04-27). [Link]
-
Development of selective agonists and antagonists of P2Y receptors - PMC. [Link]
-
P2Y Purinergic Receptor Signaling Pathway - GeneGlobe - QIAGEN. [Link]
-
Agonists and antagonists for P2 receptors - PMC - NIH. (2015-02-09). [Link]
-
Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. [Link]
-
Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC - NIH. [Link]
-
Purinergic signaling as a new mechanism underlying physical exercise benefits: a narrative review - PMC - PubMed Central. [Link]
-
Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PubMed Central. [Link]
-
ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed. [Link]
-
Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed. [Link]
-
Pharmacological characterization of the human P2Y4 receptor - PubMed. [Link]
-
Purinergic Signaling and its Role in the Stem Cell Differentiation | Bentham Science. [Link]
-
Signaling pathways of P2X and P2Y receptors. Signaling mechanisms of... - ResearchGate. [Link]
-
Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid - PubChem - NIH. [Link]
-
Characterization of P2 receptors for purine and pyrimidine nucleotides in human placental cotyledons - PubMed. [Link]
-
Introduction to Purinergic Signaling - PubMed. [Link]
-
Introduction to Purinergic Signaling - ResearchGate. (2025-08-06). [Link]
-
Purine- and pyrimidine-induced responses and P2Y receptor characterization in the hamster proximal urethra - PubMed. [Link]
-
The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC. (2023-04-04). [Link]
-
An Improved Method for P2X7R Antagonist Screening - PMC - PubMed Central. (2015-05-19). [Link]
-
Purinergic signalling in the urinary tract in health and disease - PubMed. [Link]
Sources
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Introduction to Purinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are Purinergic P2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 9. Purinergic signaling as a new mechanism underlying physical exercise benefits: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PPADS - Wikipedia [en.wikipedia.org]
- 12. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Uridine Triphosphopyridoxal Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of distinct bioactive molecules represents a compelling strategy in modern drug discovery, aiming to create novel chemical entities with enhanced potency, selectivity, or entirely new mechanisms of action. This guide explores the conceptual framework and potential structure-activity relationships (SAR) of a novel class of compounds: uridine triphosphopyridoxal (UTP-pyridoxal) conjugates. Uridine triphosphate (UTP) is a key endogenous signaling molecule, primarily acting as an agonist at several P2Y purinergic receptors, which are implicated in a wide array of physiological and pathological processes.[1][2][3] Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for a multitude of enzymes involved in amino acid metabolism.[4][5] The strategic conjugation of a UTP moiety with a pyridoxal scaffold offers a novel approach to designing targeted antagonists or modulators for P2Y receptors or to deliver a reactive pyridoxal payload to the vicinity of these receptors. This document provides a comprehensive overview of the design rationale, proposed synthetic strategies, and a systematic approach to elucidating the SAR of UTP-pyridoxal conjugates.
Introduction: The Rationale for UTP-Pyridoxal Conjugation
The design of UTP-pyridoxal conjugates is predicated on the distinct yet potentially synergistic functionalities of the two parent molecules. UTP and its analogues are known agonists for several G protein-coupled P2Y receptors, including P2Y2, P2Y4, and P2Y6.[1][2][6][7] These receptors are involved in inflammation, cancer, and neurodegenerative diseases.[1] Pyridoxal and its derivatives, on the other hand, are known to interact with and in some cases, inhibit PLP-dependent enzymes.[5][8]
The conjugation of these two moieties could lead to several innovative therapeutic strategies:
-
Targeted Antagonism: By tethering a bulky pyridoxal group to the UTP scaffold, it is hypothesized that the resulting conjugate could act as a potent and selective antagonist at P2Y receptors. The uridine and triphosphate portions would provide the necessary recognition elements for receptor binding, while the pyridoxal moiety could sterically hinder the conformational changes required for receptor activation.
-
Dual-Target Inhibition: In disease states where both P2Y receptor signaling and the activity of a PLP-dependent enzyme are dysregulated, a UTP-pyridoxal conjugate could serve as a dual-action therapeutic agent.
-
Proximity-Induced Reactivity: The UTP moiety could guide the conjugate to the cell surface, and upon binding to a P2Y receptor, the pyridoxal component could react with nearby nucleophilic residues on the receptor or associated proteins, leading to irreversible inhibition.
This guide will delve into the key structural components of these hypothetical conjugates and explore how modifications to each part could influence their biological activity.
Molecular Architecture and Key Structural Components
The fundamental structure of a UTP-pyridoxal conjugate consists of three key domains: the uridine nucleobase, the triphosphate linker, and the pyridoxal headgroup. The interplay between these domains will dictate the overall pharmacological profile of the molecule.
Figure 1: Core structural components of a UTP-pyridoxal conjugate.
Proposed Synthesis of UTP-Pyridoxal Conjugates
A plausible synthetic route for UTP-pyridoxal conjugates would involve the chemical coupling of a modified UTP derivative with a pyridoxal analogue. The choice of coupling chemistry is critical to ensure stability and to allow for systematic modifications of the linker.
Experimental Protocol: Synthesis via Amine-Reactive Crosslinking
This protocol outlines a hypothetical synthesis using a commercially available amine-reactive crosslinker.
-
Preparation of an Aminated UTP Analogue:
-
Synthesize or procure a UTP analogue with a terminal amino group on the γ-phosphate. This can be achieved by reacting UTP with an amino-containing phosphoramidate.
-
Purify the aminated UTP by ion-exchange chromatography.
-
Characterize the product by ¹H NMR, ³¹P NMR, and mass spectrometry.
-
-
Activation of Pyridoxal:
-
React pyridoxal with an excess of a bifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester on one end and a maleimide or other reactive group on the other.
-
The aldehyde group of pyridoxal can be protected if necessary, or the reaction conditions can be optimized to favor reaction at the phenolic hydroxyl group.
-
Purify the activated pyridoxal derivative by HPLC.
-
-
Conjugation Reaction:
-
Dissolve the aminated UTP and the activated pyridoxal in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Mix the two reactants at a defined molar ratio (e.g., 1:1.2 of UTP-amine to activated pyridoxal).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress by HPLC.
-
-
Purification and Characterization:
-
Purify the final UTP-pyridoxal conjugate by preparative HPLC.
-
Characterize the conjugate by high-resolution mass spectrometry and NMR to confirm its structure and purity.
-
Figure 2: Proposed workflow for the synthesis of UTP-pyridoxal conjugates.
Structure-Activity Relationship (SAR) Exploration
A systematic exploration of the SAR is crucial for optimizing the potency and selectivity of UTP-pyridoxal conjugates. Modifications at each of the three core domains should be investigated.
Modifications of the Uridine Moiety
The uracil base is a key recognition element for P2Y receptors.[9]
-
Substitution at the 5-position: Introduction of small hydrophobic groups (e.g., methyl, ethyl) or halogens (e.g., iodo) at the 5-position of the uracil ring has been shown to enhance potency at P2Y6 receptors.[6][9] It is hypothesized that these modifications will also be favorable in the context of the conjugate.
-
Modifications at the 4-position: Replacement of the 4-carbonyl oxygen with sulfur (4-thiouridine) can influence receptor subtype selectivity.[9]
-
Ribose Conformation: The conformation of the ribose ring is critical for ligand recognition.[9] Constraining the ribose in a South (S) conformation may enhance binding to certain P2Y receptors.[9]
Variations in the Triphosphate Linker
The triphosphate chain is essential for electrostatic interactions with cationic residues in the binding pocket of P2Y receptors.[9]
-
Length of the Phosphate Chain: Varying the number of phosphate groups (e.g., diphosphate vs. triphosphate) will likely impact activity. While UTP is the natural agonist for some P2Y receptors, UDP is the primary agonist for the P2Y6 receptor.[6]
-
Phosphate Modifications: Replacing the oxygen atoms with sulfur (thiophosphates) or methylene groups can increase metabolic stability, which is a critical parameter for in vivo applications.[6]
-
Linker Attachment Point: The point of attachment of the pyridoxal moiety to the triphosphate chain (α, β, or γ phosphate) will significantly alter the spatial orientation of the pyridoxal headgroup and is expected to be a critical determinant of activity.
Modifications of the Pyridoxal Headgroup
The pyridoxal moiety is the primary source of novelty in these conjugates.
-
Substitutions on the Pyridine Ring: Modifications to the pyridine ring of pyridoxal can be used to fine-tune the steric and electronic properties of the headgroup. For example, the addition of electron-withdrawing or -donating groups could modulate the reactivity of the aldehyde.
-
Aldehyde Group Modification: The aldehyde at the 4'-position of pyridoxal is highly reactive. Its reduction to an alcohol or conversion to an oxime or hydrazone would create less reactive conjugates, which may be advantageous for achieving reversible antagonism.
-
Phosphate Group: The 5'-phosphate group of pyridoxal is crucial for its role as a cofactor.[4] Its presence in the conjugate may facilitate interactions with phosphate-binding pockets on target proteins.
Table 1: Hypothetical SAR Data for UTP-Pyridoxal Conjugates at the Human P2Y4 Receptor
| Conjugate ID | Uridine Modification (5-position) | Linker Attachment | Pyridoxal Modification (4'-position) | Predicted IC50 (nM) | Predicted Selectivity vs. P2Y2 |
| UTP-PL-001 | H | γ-phosphate | Aldehyde | 500 | 10-fold |
| UTP-PL-002 | Iodo | γ-phosphate | Aldehyde | 150 | 25-fold |
| UTP-PL-003 | H | β-phosphate | Aldehyde | >1000 | - |
| UTP-PL-004 | Iodo | γ-phosphate | Alcohol | 300 | 20-fold |
| UTP-PL-005 | H | γ-phosphate | Oxime | 800 | 5-fold |
Biological Evaluation of UTP-Pyridoxal Conjugates
A multi-step approach is required to characterize the biological activity of these novel conjugates.
Experimental Protocol: P2Y Receptor Antagonist Screening
-
Cell Line Maintenance:
-
Calcium Mobilization Assay:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the UTP-pyridoxal conjugate to the wells and incubate for 15-30 minutes.
-
Stimulate the cells with a known concentration of UTP (e.g., EC80).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the UTP-induced calcium signal for each concentration of the conjugate.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Figure 3: Workflow for screening UTP-pyridoxal conjugates for P2Y receptor antagonism.
Conclusion and Future Directions
The development of UTP-pyridoxal conjugates represents a novel and exciting frontier in medicinal chemistry. By combining the targeting capabilities of UTP with the chemical versatility of pyridoxal, it is possible to design a new generation of potent and selective modulators of P2Y receptors and potentially other nucleotide-binding proteins. The systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be paramount to unlocking the full therapeutic potential of this innovative class of molecules. Future work should focus on synthesizing a focused library of these conjugates and evaluating their activity in a panel of P2Y receptor subtypes to establish a robust SAR and to identify lead compounds for further preclinical development.
References
- Costanzi, S., Mamedova, L., Gao, Z. G., & Jacobson, K. A. (2005). Structure activity relationship of uridine 5′-diphosphate analogues at the human P2Y6 receptor. Journal of medicinal chemistry, 48(25), 8108–8111.
- Fricks, I. P., Maddileti, S., Sab-Corvo, M. D., Pendergast, W., Gonzalez-Moa, M. J., Harden, T. K., & Jacobson, K. A. (2009). Structure Activity Relationship of Uridine 5′-Diphosphoglucose (UDP-Glucose) Analogues as Agonists of the Human P2Y14 Receptor. Journal of medicinal chemistry, 52(18), 5677–5690.
- El-Sayed, N. S., & El-Kafrawy, O. (2015). Structure-activity relationship of nucleobase ligands of uridine phosphorylase from Toxoplasma gondii. Parasitology research, 114(1), 231–239.
- Ko, H., Shaver, S. R., Pao, A. C., Tanga, M. J., & Jacobson, K. A. (2021). Structure-Activity Relationships of Pyrimidine Nucleotides Containing a 5′-α,β-Methylene Diphosphonate at the P2Y6 Receptor. ACS medicinal chemistry letters, 12(12), 1858–1864.
- Rojas-Tomé, I. S., & Morales-Reyes, C. M. (2023).
- Kim, Y. C., Lee, J. S., Jung, S., & Jacobson, K. A. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical pharmacology, 70(2), 266–274.
- Du, Y. L., & Ryan, K. S. (2019). Pyridoxal Phosphate-Dependent Reactions in the Biosynthesis of Natural Products.
- Jacobson, K. A., Pao, A. C., & Kiselev, E. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of medicinal chemistry, 63(21), 12355–12376.
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents. Annual review of biochemistry, 73, 383–415.
- Schneider, P., & Gisin, J. (2021). Pyridoxal 5-Phosphate Enzymes as Targets for Therapeutic Agents. In Methods in Molecular Biology (pp. 3-23). Humana, New York, NY.
- von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's archives of pharmacology, 390(10), 1087–1103.
- Tooth Fairy Tutor. (2021, March 19). Pyrimidine Synthesis: De Novo Pathway (CTP, dCTP) | Biochemistry [Video]. YouTube.
- Abdelrahman, A., Müller, C. E., & Jacobson, K. A. (2017). Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor. Journal of medicinal chemistry, 60(7), 3020–3038.
- Sieber, S. A., & Finzel, L. (2016). Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics.
-
Wikipedia contributors. (2023, December 27). Uridine triphosphate. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
- Catalyst University. (2019, March 9). Nucleotide Metabolism | Pyrimidine Biosynthesis (UTP & CTP) [Video]. YouTube.
- Witschel, M. C., & Rottmann, M. (2018). Tailored Pyridoxal Probes Unravel Novel Cofactor‐Dependent Targets and Antibiotic Hits in Critical Bacterial Pathogens.
- Flegel, C., Lacher, S. K., & Müller, C. E. (2017). Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor. Journal of medicinal chemistry, 60(7), 3020–3038.
- Philippu, A. (1994). P60 Pyridoxal enzymes as targets for drugs with various biological activities. European Journal of Pharmaceutical Sciences, 2(4), 289.
Sources
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 4. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxal 5'-phosphate enzymes as targets for therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Pyrimidine Nucleotides Containing a 5′-α,β-Methylene Diphosphonate at the P2Y6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure activity relationship of uridine 5′-diphosphate analogues at the human P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
binding affinity of Uridine triphosphopyridoxal to P2Y receptors
An In-depth Technical Guide to the Binding and Functional Modulation of P2Y Receptors by Uridine Nucleotides and Pyridoxal Phosphate Derivatives
Introduction: Deconstructing the P2Y Receptor-Ligand Landscape
The P2Y receptor family, a class of G protein-coupled receptors (GPCRs), represents a critical hub in cellular communication, activated by extracellular nucleotides like adenosine triphosphate (ATP) and uridine triphosphate (UTP).[1][2] These receptors are integral to a vast array of physiological processes, from vasodilation and blood clotting to immune responses.[1] The pharmacological modulation of P2Y receptors is a cornerstone of drug development, with P2Y12 antagonists being prominent antiplatelet therapies.[3]
This guide addresses the binding characteristics of key molecular probes for P2Y receptors. A point of clarification is essential from the outset. The term "Uridine triphosphopyridoxal" does not correspond to a recognized pharmacological agent. It appears to be a conflation of two distinct, functionally opposing classes of molecules used to study P2Y receptors:
-
Uridine Triphosphate (UTP): An endogenous pyrimidine nucleotide that acts as a potent agonist at specific P2Y receptor subtypes.[4][5]
-
Pyridoxal Phosphate Derivatives: A class of compounds, notably Pyridoxal-phosphate-6-azophenyl-2′,4′-disulfonate (PPADS), that function as antagonists at several P2Y receptors.[6][7]
Understanding the distinct interactions of these two molecular classes is fundamental to accurately characterizing P2Y receptor pharmacology. This guide will therefore separately detail the binding and functional effects of UTP and pyridoxal phosphate-based antagonists, providing the technical depth required for advanced research and development.
Part 1: Uridine Triphosphate (UTP) as a P2Y Receptor Agonist
UTP is a primary signaling molecule for a subset of P2Y receptors, primarily the P2Y2 and P2Y4 subtypes, which are often referred to as pyrimidinergic receptors.[5][8]
Mechanism of Action and Signaling Cascade
The P2Y2 and P2Y4 receptors are most closely related within the P2Y family and both couple primarily to Gq/11 proteins.[2][5] The binding of UTP to the extracellular domain of these receptors induces a conformational change, activating the associated G protein. This initiates a well-defined signaling cascade:
-
Gαq Activation: The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Stimulation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.
-
Second Messenger Generation: This hydrolysis yields two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of P2Y2/P2Y4 activation and is the basis for many functional assays.[9]
Quantitative Agonist Potency
The potency of UTP is quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response. The P2Y2 receptor is activated with roughly equal potency by UTP and ATP, whereas the human P2Y4 receptor is selectively activated by UTP, with ATP acting as an antagonist.[4][10]
| Receptor Subtype | Endogenous Agonist(s) | Typical UTP EC50 (Human) | G-Protein Coupling | Reference |
| P2Y2 | UTP, ATP | 49 nM | Gq | [6] |
| P2Y4 | UTP | ~20-100 nM | Gq | [4][8] |
| P2Y6 | UDP (UTP is weak agonist) | Low potency (>1 µM) | Gq | [3] |
Part 2: Pyridoxal Phosphate Derivatives as P2Y Receptor Antagonists
This class of compounds is structurally derived from pyridoxal phosphate (the active form of vitamin B6) and functions primarily as antagonists at P2Y receptors.[11] The most widely studied member is PPADS.
PPADS: A Broad-Spectrum but Non-Selective Antagonist
Pyridoxal-phosphate-6-azophenyl-2′,4′-disulfonate (PPADS) was one of the first non-nucleotide P2 receptor antagonists identified.[12][13] It is a valuable tool for initial characterization but must be used with caution due to its lack of selectivity.
-
Mechanism of Action: PPADS is generally considered a competitive antagonist at several P2Y receptors, meaning it binds to the same site as the endogenous nucleotide agonist but does not activate the receptor, thereby blocking the agonist's effect.[7] However, some studies suggest its actions can be more complex, potentially involving post-receptor signaling blockade in certain cell types.[14]
-
Selectivity Profile: PPADS exhibits antagonist activity at multiple P2Y and P2X receptor subtypes. It is notably described as an antagonist of the P2Y1 receptor but is inactive at P2Y2 and P2Y11 receptors and has only weak effects on P2Y4 and P2Y6.[7]
Derivatives with Enhanced Selectivity
The limitations of PPADS prompted the synthesis of derivatives to improve potency and selectivity. By modifying the phenylazo ring of the PPADS structure, researchers have developed antagonists with greater specificity for certain P2Y subtypes. For example, MRS2211, a 2-chloro-5-nitro analogue of PPADS, shows over 20-fold selectivity as an antagonist for the P2Y13 receptor compared to P2Y1 and P2Y12 receptors.[7]
Quantitative Antagonist Potency
Antagonist potency is typically expressed as the half-maximal inhibitory concentration (IC50) from functional assays or as the inhibitor constant (Ki) from radioligand binding assays.
| Compound | Target Receptor(s) | Typical IC50 / Ki | Antagonist Type | Reference(s) |
| PPADS | P2Y1, P2X1-3, P2X5 | ~1-10 µM (for P2Y1) | Competitive (generally) | [7] |
| MRS2211 | P2Y13 (selective) | pIC50 = 5.97 | Competitive | [7] |
| MRS2603 | P2Y1, P2Y13 | pIC50 = 6.18 (at P2Y13) | Competitive | [7] |
Part 3: Methodologies for Determining Binding Affinity
Accurate determination of binding affinity is paramount for drug development. The choice of assay depends on the research question: radioligand binding assays directly measure the interaction at the receptor, while functional assays measure the biological consequence of that interaction.
Experimental Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)
This protocol determines the binding affinity (Ki) of an unlabeled antagonist (e.g., PPADS) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Causality and Self-Validation: This assay is a self-validating system. Saturation binding must first be performed with the radioligand alone to determine its equilibrium dissociation constant (Kd) and the receptor density (Bmax). These parameters are essential for the accurate calculation of Ki using the Cheng-Prusoff equation and validate that the radioligand binds with appropriate, high affinity to a finite number of receptors.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Culture cells stably expressing the human P2Y receptor of interest (e.g., CHO-P2Y1).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for each condition.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³³P]2MeSADP for P2Y12, chosen to be near its Kd), and cell membranes.[15]
-
Non-Specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a non-labeled, potent competing ligand (e.g., 10 µM 2MeSADP) to saturate all specific binding sites, and cell membranes.
-
Competitive Binding: Add assay buffer, the radioligand, cell membranes, and increasing concentrations of the unlabeled test antagonist (e.g., PPADS, from 1 nM to 100 µM).
-
-
Incubation and Termination:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes but allows unbound radioligand to pass through.
-
Quickly wash each filter with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter, measured in counts per minute (CPM).
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol 2: Functional Assay (IC50 Determination)
This protocol determines the IC50 of an antagonist by measuring its ability to inhibit the functional response (e.g., calcium release) induced by a fixed concentration of an agonist (e.g., UTP).
Causality and Self-Validation: The system is validated by first performing an agonist dose-response curve (e.g., with UTP) to determine its EC50 and confirm the cells are responding robustly. The antagonist's effect is then measured against a fixed concentration of agonist, typically the EC80, to ensure a strong but not maximal signal, providing a sensitive window for detecting inhibition.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., 1321N1-P2Y4) in a black, clear-bottom 96-well plate and grow to confluence.[8]
-
Wash the cells with a buffered salt solution (e.g., HBSS).
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in buffer for a specified time (e.g., 60 minutes at 37°C). The AM ester allows the dye to cross the cell membrane.
-
Wash the cells to remove excess extracellular dye. Intracellular esterases cleave the AM group, trapping the active dye inside.
-
-
Assay Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of the antagonist (e.g., PPADS) to the wells and incubate for a set period (pre-incubation).
-
Inject a fixed concentration of the agonist (e.g., UTP at its EC80 concentration) into all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes). The binding of Ca2+ to the dye causes a change in fluorescence.
-
-
Data Analysis:
-
For each well, calculate the peak fluorescence response after agonist addition, corrected for the baseline.
-
Normalize the data, setting the response with agonist alone as 100% and the response with no agonist as 0%.
-
Plot the normalized response (%) against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 of the antagonist.
-
Conclusion
A precise understanding of ligand-receptor interactions is non-negotiable in the fields of pharmacology and drug discovery. While the term "this compound" is a misnomer, it helpfully points to the two principal classes of chemical tools used to probe P2Y receptor function: uridine-based agonists like UTP and pyridoxal-based antagonists like PPADS. UTP potently activates Gq-coupled signaling through P2Y2 and P2Y4 receptors, making it a crucial tool for studying pyrimidinergic signaling. Conversely, PPADS and its more selective derivatives serve as invaluable, albeit imperfect, antagonists for blocking receptor function and aiding in subtype characterization. The rigorous application of validated methodologies, such as competitive binding and functional assays, is essential for quantifying the affinity and potency of these compounds, thereby paving the way for the development of next-generation therapeutics targeting the P2Y receptor family.
References
-
ResearchGate. (n.d.). Radioligand binding assays and functional assays showed that SAA and... [Scientific Diagram]. Retrieved from [Link]
-
Wikipedia. (2023). P2Y receptor. Retrieved from [Link]
-
Müller, C. E., et al. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Purinergic Signalling, 15(3), 269–291. Retrieved from [Link]
-
Jacobson, K. A., et al. (2009). P2Y nucleotide receptors: Promise of therapeutic applications. Drug Discovery Today, 14(15-16), 789-800. Retrieved from [Link]
-
Jacobson, K. A., et al. (2007). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 3(1-2), 1-14. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors. Retrieved from [Link]
-
Paoletta, S., et al. (2017). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. Biochemical Pharmacology, 142, 121-134. Retrieved from [Link]
-
Kennedy, C. (2017). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. ACS Medicinal Chemistry Letters, 8(3), 263-265. Retrieved from [Link]
-
Kim, Y. C., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274. Retrieved from [Link]
-
Kreuzer, J., et al. (2005). ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 288(4), L675-L684. Retrieved from [Link]
-
Communi, D., et al. (1999). Pharmacological characterization of the human P2Y4 receptor. British Journal of Pharmacology, 128(6), 1199-1206. Retrieved from [Link]
-
ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. [Scientific Diagram]. Retrieved from [Link]
-
Seye, C. I., et al. (2000). Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells. The Journal of Pharmacology and Experimental Therapeutics, 292(1), 346-350. Retrieved from [Link]
-
Paoletta, S., et al. (2015). Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information. Journal of Computer-Aided Molecular Design, 29(3), 253-269. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of UTP analogues. [Table]. Retrieved from [Link]
-
Cicia, A. D., et al. (2018). P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells. Cellular and Molecular Life Sciences, 75(22), 4175-4187. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid. PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P2Y nucleotide receptors: Promise of therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scientificlabs.ie [scientificlabs.ie]
- 14. Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonate (PPADS), a putative P2Y(1) receptor antagonist, blocks signaling at a site distal to the receptor in Madin-Darby canine kidney-D(1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modeling Ligand Recognition at the P2Y12 Receptor in Light of X-Ray Structural Information - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability and Properties of Uridine Triphosphopyridoxal
For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the chemical stability and properties of the novel conjugate, Uridine Triphosphopyridoxal (UTP-PLP). As a molecule combining the essential RNA precursor and energy source, Uridine Triphosphate (UTP), with the versatile enzymatic cofactor, Pyridoxal Phosphate (PLP), UTP-PLP presents intriguing possibilities in the design of targeted therapeutics and biochemical probes. This document will delve into the foundational chemistry of its constituent parts, propose a synthetic strategy, and outline detailed protocols for its characterization and stability assessment.
Foundational Components: A Tale of Two Molecules
A thorough understanding of this compound necessitates a detailed examination of its constituent molecules: Uridine Triphosphate (UTP) and Pyridoxal Phosphate (PLP).
Uridine Triphosphate (UTP): The Building Block of RNA and More
Uridine-5'-triphosphate (UTP) is a pyrimidine nucleoside triphosphate vital to numerous cellular processes.[1][2] Its primary role is as a substrate for the synthesis of ribonucleic acid (RNA) during transcription.[1] Beyond this, UTP functions as an energy source and an activator of substrates in various metabolic reactions, analogous to ATP but with greater specificity in certain pathways.[1] For instance, UTP is crucial for glycogen and galactose metabolism through the formation of UDP-glucose and UDP-galactose, respectively.[1][3]
Chemical Properties of UTP:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅N₂O₁₅P₃ | [1] |
| Molar Mass | 484.14 g/mol | [1] |
| Structure | Uracil base linked to a ribose sugar, esterified with a triphosphate group at the 5' position. | [1] |
UTP is biosynthesized from Uridine Diphosphate (UDP) by nucleoside-diphosphate kinase, utilizing ATP as a phosphate donor.[1] The de novo synthesis pathway for pyrimidines ultimately leads to the formation of Uridine Monophosphate (UMP), which is then phosphorylated to UDP and subsequently UTP.[4]
Pyridoxal Phosphate (PLP): A Versatile Enzymatic Cofactor
Pyridoxal Phosphate (PLP), the active form of vitamin B6, is a coenzyme in a vast array of enzymatic reactions, particularly in amino acid metabolism.[5][6] Its versatility stems from its ability to form a covalent Schiff base linkage with an amino group of a substrate.[7] This adduct then acts as an electrophilic catalyst, stabilizing various carbanionic reaction intermediates.[5][8] PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, racemization, and elimination.[6]
Key Chemical Features of PLP:
-
Aldehyde Group: The reactive aldehyde group is the site of Schiff base formation with primary amines.[7]
-
Phosphate Group: The phosphate group plays a crucial role in catalysis, often acting as a proton donor and acceptor, which can enhance the rate of Schiff base formation.[9] The aldehyde group on PLP is significantly more reactive than that on pyridoxal due to the presence of this phosphate group.[9]
-
Phenolic Hydroxyl Group: This group contributes to the stabilization of the Schiff base adduct through hydrogen bonding.[7]
The Conjugate: Proposing the Structure of this compound
Direct literature on a molecule explicitly named "this compound" is scarce. Therefore, we propose a likely structure based on the well-established chemistry of its components. The most probable linkage between UTP and PLP is a Schiff base , formed between the aldehyde group of PLP and a primary amine. Since UTP does not possess a readily reactive primary amine, a synthetic strategy would likely involve the introduction of an amino-linker to the UTP molecule.
A plausible site for modification of UTP is the C5 position of the uracil ring, a common target for chemical modifications that often do not disrupt downstream biological applications.[10] This would involve the introduction of a linker arm terminating in a primary amine, which can then react with the aldehyde of PLP.
Caption: Proposed synthetic pathway for this compound.
Synthesis and Purification: A Practical Workflow
The synthesis of UTP-PLP would be a multi-step process, requiring careful control of reaction conditions to ensure a good yield of the desired product.
Step-by-Step Synthesis Protocol:
-
Synthesis of an Amino-Modified UTP Precursor:
-
Start with a commercially available 5-modified uridine, such as 5-(aminoallyl)-uridine.
-
Phosphorylate the modified uridine to the triphosphate form using a suitable kinase or a chemical phosphorylation method. This will yield 5-(aminoallyl)-UTP.
-
-
Schiff Base Formation:
-
Dissolve the 5-(aminoallyl)-UTP in a suitable buffer, such as a phosphate buffer at a slightly alkaline pH (e.g., pH 7.5-8.0) to facilitate the reaction.
-
Add an equimolar amount of Pyridoxal Phosphate (PLP) to the solution.
-
The reaction should proceed at room temperature with gentle stirring. The formation of the Schiff base can be monitored spectrophotometrically by observing the characteristic absorbance changes.[11]
-
-
Optional: Reduction of the Schiff Base:
-
For a more stable conjugate, the imine bond of the Schiff base can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This would yield a more stable Uridine triphospho-pyridoxylamine conjugate.
-
Purification Protocol:
Purification of the newly synthesized UTP-PLP is critical to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying modified nucleotides.
-
Column Selection: A reversed-phase (RP) HPLC column is generally suitable for separating modified nucleotides based on hydrophobicity.[12] Alternatively, an anion-exchange (AEX) column can be used to separate based on the charge of the phosphate groups.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used for RP-HPLC.
-
Detection: The eluting compounds can be detected using a UV detector, monitoring at wavelengths characteristic for both the uracil and pyridoxal moieties.
Caption: Workflow for assessing the chemical stability of UTP-PLP.
Potential Applications and Future Directions
The unique combination of a nucleotide triphosphate and a reactive cofactor in UTP-PLP opens up several avenues for research and development:
-
Enzyme Probes: UTP-PLP could serve as a probe to study the active sites of enzymes that bind UTP or other nucleotides. The PLP moiety could be used to covalently label the enzyme through Schiff base formation with a lysine residue in the active site.
-
Targeted Drug Delivery: By conjugating a drug to the PLP moiety, UTP could act as a targeting molecule to deliver the drug to cells with high UTP uptake or to specific P2Y receptors.
-
Antiviral or Anticancer Agents: As a modified nucleotide analog, UTP-PLP could potentially interfere with viral RNA synthesis or cancer cell proliferation.
Conclusion
This compound represents a novel molecular conjugate with the potential for significant applications in biochemical research and drug development. While its synthesis and characterization require a systematic approach, the foundational knowledge of UTP and PLP chemistry provides a clear roadmap for its creation and study. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this intriguing molecule. The stability of the Schiff base linkage will be a critical factor in its utility, and a thorough understanding of its degradation pathways will be paramount for its successful application.
References
-
Krienke, C., Diken, M., Yogev, N., Kreiter, S., Türeci, Ö., & Sahin, U. (2021). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. Journal for ImmunoTherapy of Cancer, 9(5), e002038. [Link]
-
Ko, H., Shaffer, C. A., & Jacobson, K. A. (2007). Structural Modifications of UMP, UDP, and UTP Leading to Subtype-Selective Agonists for P2Y2, P2Y4, and P2Y6 Receptors. Journal of Medicinal Chemistry, 50(10), 2417–2427. [Link]
-
Huang, T. C., & Chen, H. C. (2001). Effect of phosphate on stability of pyridoxal in the presence of lysine. Journal of Agricultural and Food Chemistry, 49(5), 2526–2530. [Link]
-
Creative Biolabs. (n.d.). Pseudouridine Modification in RNA. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Uridine triphosphate. In Wikipedia. Retrieved from [Link]
-
Metzler, D. E. (1957). Formation of Schiff Bases of Pyridoxal Phosphate. Reaction with Metal Ions. Journal of the American Chemical Society, 79(3), 485–490. [Link]
-
Sikorska, E., Staroń, J., & Płotka-Wasylka, J. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Molecules, 29(15), 3469. [Link]
-
Haugaard, E. S., Frantz, K. B., & Haugaard, N. (1977). Effect of uridine on cellular UTP and glycogen synthesis in skeletal muscle. Pharmacological Research Communications, 9(6), 577–584. [Link]
-
Wang, M., Liu, Y., & Liu, Y. (2020). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-Dependent Enzymes: Reaction Pathway for Methionine-γ-Lyase-Catalyzed l-Methionine Depletion. ACS Catalysis, 10(3), 2095–2104. [Link]
-
Wikipedia. (2024, January 15). Pyridoxal phosphate. In Wikipedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 25.5: Pyridoxal Phosphate- Vitamin B6. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]
-
Vázquez, M. A., Muñoz, F., Donoso, J., & García Blanco, F. (1992). Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. Amino Acids, 3(1), 81–94. [Link]
-
Vázquez, M. A., Muñoz, F., Donoso, J., & García Blanco, F. (1992). Stability of Schiff bases of amino acids and pyridoxal-5'-phosphate. Amino acids, 3(1), 81–94. [Link]
-
Fedeles, B. (2017, August 22). PLP (Pyridoxal Phosphate) Reactions [Video]. YouTube. [Link]
-
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal-5'-phosphate enzymes: diversity, mechanism, and inhibition. Annual review of biochemistry, 73, 383–415. [Link]
-
Cansev, M., & Wurtman, R. J. (2007). Metabolic interplay between intra- and extra-cellular uridine metabolism via an ATP driven uridine-UTP cycle in brain. Brain research, 1151, 1–9. [Link]
-
Plenis, A., Konieczna, L., Bączek, T., & Olędzka, I. (2009). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of pharmaceutical and biomedical analysis, 50(2), 211–216. [Link]
-
ResearchGate. (n.d.). Spectroscopic analysis of PLP modification of endoinulinase. UV–vis spectra of non-modified (—) and PLP-modified (---). Retrieved from [Link]
-
Grosjean, H. (2004). Detection and quantification of modified nucleotides in RNA using thin-layer chromatography. Methods in molecular biology (Clifton, N.J.), 265, 327–350. [Link]
-
Cloos, P. A., & Christgau, S. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 10(11), 412. [Link]
-
Dirty Medicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. [Link]
-
Gable, K., & Hvorup, R. N. (2013). The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations. International journal of molecular sciences, 14(7), 14595–14618. [Link]
-
Laboratory Notes. (2025, July 3). Uridine Triphosphate (UTP). Retrieved from [Link]
-
Gerlach, T., Nugroho, D. L., & Rother, D. (2021). The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes. ChemBioChem, 22(10), 1769–1773. [Link]
-
Harris, T. (2021, November 2). 7.2: Nucleotide synthesis. In Medicine LibreTexts. Retrieved from [Link]
-
Petrova, A., & Huttner, W. B. (2017). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. Stem cell reports, 8(5), 1145–1156. [Link]
-
Medicosis Perfectionalis. (2019, October 27). Pyrimidine Nucleotide Metabolism, Biosynthesis and Degredation [Video]. YouTube. [Link]
-
Rodrigues, M. L., Windeisen, V., Zhang, Y., Guédez, G., Weber, S., & Emsley, P. (2019). Trapping and structural characterisation of a covalent intermediate in vitamin B6 biosynthesis catalysed by the Pdx1 PLP synthase. Nature communications, 10(1), 389. [Link]
-
Shainberg, A., Barzilai, A., & Hochhauser, E. (2007). Uridine-5'-triphosphate (UTP) maintains cardiac mitochondrial function following chemical and hypoxic stress. Journal of cellular and molecular medicine, 11(5), 1105–1115. [Link]
-
Páv, O., & Písařík, M. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development, 28(1), 1–22. [Link]
-
Jena Bioscience. (n.d.). Reversed-phase (RP) HPLC purification conditions for modified nucleotide triphosphates. Retrieved from [Link]
-
ResearchGate. (n.d.). Enabling high-fidelity spectroscopic analysis of plutonium with machine learning. Retrieved from [Link]
-
Kagalwala, Z. B., Chhipa, M. A., Kianfard, Z., Karam, E., Magalage, S. P., & Sabatinos, S. A. (2025). Checkpoint-Dependent Sensitivities to Nucleoside Analogues Uncover Specific Patterns of Genomic Instability. International Journal of Molecular Sciences, 26(18), 14357. [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018. [Link]
-
The Medical Biochemistry Page. (2025, November 29). Nucleotides: Biosynthesis and Catabolism. Retrieved from [Link]
-
Wang, P., & Chen, T. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(13), 5133. [Link]
Sources
- 1. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Effect of uridine on cellular UTP and glycogen synthesis in skeletal muscle: stimulation of UTP formation by insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 6. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridoxal Phosphate Derivatives as Nucleotide Analog Antagonists of UTP-Sensitive P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing the Role of Uridine Triphosphate Analogs
Extracellular nucleotides such as Uridine Triphosphate (UTP) are critical signaling molecules that mediate a vast array of physiological processes through a family of G protein-coupled receptors known as P2Y receptors.[1] Specifically, the P2Y₂, P2Y₄, and P2Y₆ subtypes are preferentially activated by UTP, initiating signaling cascades that regulate processes from ion transport to inflammation.[1][2] The development of specific antagonists for these receptors is a key objective in pharmacology, enabling researchers to dissect their physiological roles and offering potential therapeutic avenues for various diseases.
While the term "Uridine triphosphopyridoxal" does not correspond to a conventionally recognized chemical entity, it points toward a fascinating and highly productive area of research: the use of Pyridoxal Phosphate (PLP) and its derivatives as potent antagonists of nucleotide receptors. These molecules act as structural mimics, or analogs, that can intercept and block the signaling of endogenous nucleotides like UTP.
This guide provides a comprehensive overview of the chemical nature, mechanism of action, and practical application of PLP-based compounds as nucleotide analog antagonists. We will explore the causality behind their design and use, provide validated experimental protocols, and offer insights for their application in research and drug development.
Part 1: The Molecular Target: UTP-Sensitive P2Y Receptors
UTP-activated P2Y receptors are integral membrane proteins that primarily couple to the Gαq/11 family of G proteins. Upon binding of an agonist like UTP, a conformational change in the receptor activates Gαq, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ is a hallmark of UTP-sensitive P2Y receptor activation and serves as a measurable endpoint in many functional assays.
Figure 1: P2Y Receptor Gq Signaling Pathway.
Part 2: The Antagonist Scaffold: The Chemistry of Pyridoxal Phosphate
Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme in a multitude of enzymatic reactions.[3][4] Its utility as a P2 receptor antagonist stems from two key chemical features:
-
Structural Mimicry: The phosphate group provides an anionic charge that mimics the triphosphate chain of nucleotides like ATP and UTP, allowing it to interact with the nucleotide binding pocket of P2 receptors.[5]
-
Reactive Aldehyde Group: PLP possesses a highly reactive aldehyde group at the 4-position of its pyridine ring. This aldehyde can readily react with primary amines, such as the ε-amino group of lysine residues within a protein's binding site, to form a Schiff base (an imine).[6][7][8] This covalent or pseudo-covalent interaction can lead to potent and, in some cases, irreversible inhibition of the receptor.[9][10]
The ability to form a Schiff base is a critical aspect of the mechanism of action for many PLP-based antagonists. This covalent modification of the receptor can result in a prolonged blockade of agonist binding, making these compounds powerful tools for studying receptor function.[9]
Part 3: Pyridoxal Phosphate Analogs in Practice: PPADS and its Derivatives
The discovery that PLP itself is a weak P2 receptor antagonist led to the rational design of more potent and selective derivatives.[5][11] The most well-known and widely used of these is Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonate (PPADS) .
PPADS was developed by adding a sulfonated azophenyl group to the 6-position of the PLP core. This modification significantly enhances its affinity and selectivity for certain P2 receptor subtypes.[9] While initially characterized as a P2X receptor antagonist, PPADS is also a potent antagonist at several P2Y subtypes, notably the P2Y₁ receptor, and has weaker effects on UTP-sensitive P2Y receptors.[9][11]
The development of PPADS spurred the synthesis of a wide range of analogs to improve potency and selectivity. By modifying the substituents on the phenylazo ring, researchers have created compounds with varying activity profiles across the P2 receptor family.[9][12]
| Compound | Target Receptor(s) | Potency (IC₅₀ / Kᵢ) | Key Characteristics | References |
| Pyridoxal-5'-phosphate (PLP) | P2 Receptors (general) | Weak antagonist (μM range) | Parent compound; activity depends on Schiff base formation. | [5][11] |
| PPADS | P2X₁, P2X₂, P2X₃, P2Y₁ | ~1-10 μM | Broad-spectrum, irreversible antagonist. Inactive at P2Y₂. | [9][11] |
| iso-PPADS | P2X₁, P2X₃ | ~0.5-1 μM | Isomer of PPADS with different selectivity. | [11] |
| MRS 2211 | P2Y₁₃ | pIC₅₀ = 5.97 | A PPADS analog with selectivity for the P2Y₁₃ receptor. | [9][13] |
| MRS 2603 | P2Y₁, P2Y₁₃ | pIC₅₀ = 6.18 (P2Y₁₃) | A potent PPADS analog at both P2Y₁ and P2Y₁₃ receptors. | [9][13] |
This table presents a selection of PLP-based antagonists. Potency values can vary depending on the assay system and species.
Part 4: Applications in Research and Drug Development
The primary utility of PLP-based antagonists is as pharmacological tools to probe the function of P2Y receptors.
-
Target Validation: By selectively blocking a specific P2Y receptor subtype, researchers can confirm its role in a cellular response or a disease model. For instance, if a UTP-induced inflammatory response in macrophages is blocked by a P2Y₆-selective antagonist, it provides strong evidence for the involvement of that specific receptor.
-
Mechanism Elucidation: These antagonists allow for the dissection of complex signaling networks. Researchers can determine which downstream effects are mediated by P2Y receptor activation versus other signaling pathways.
-
Probing Irreversible Inhibition: The ability of PLP derivatives to form covalent bonds offers a unique experimental advantage. Washout experiments can be performed to distinguish between reversible and irreversible antagonists. If the receptor remains blocked after the compound is removed from the experimental medium, it suggests an irreversible mechanism of action, consistent with Schiff base formation.[10] This provides valuable insight into the ligand-receptor interaction.
Part 5: Experimental Protocol: Functional P2Y Receptor Antagonism Assay using Calcium Imaging
This protocol describes a self-validating system to determine the inhibitory potential of a PLP-based compound on UTP-induced calcium mobilization in a cell line endogenously or exogenously expressing a UTP-sensitive P2Y receptor (e.g., P2Y₂).
1. Materials and Reagents
-
Cell Line: 1321N1 human astrocytoma cells stably transfected with the human P2Y₂ receptor.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.
-
Pluronic F-127: 20% solution in DMSO.
-
Agonist: Uridine Triphosphate (UTP) disodium salt.
-
Antagonist: Test compound (e.g., PPADS or other PLP derivative).
-
Positive Control Antagonist: AR-C 118925XX (a known selective P2Y₂ antagonist).[13]
-
Instrumentation: Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities.
2. Experimental Workflow
Figure 2: Workflow for Calcium Imaging Antagonism Assay.
3. Step-by-Step Methodology
-
Cell Culture: a. Seed the P2Y₂-expressing 1321N1 cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer the next day. b. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading (Self-Validation Step): a. Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) in Assay Buffer. Add Pluronic F-127 (e.g., 0.02%) to aid dye dispersal. b. Aspirate the culture medium from the wells and wash once with Assay Buffer. c. Add 100 µL of the loading solution to each well. d. Incubate for 45-60 minutes at 37°C. A successful loading will result in a stable, low baseline fluorescence.
-
Antagonist Incubation: a. Prepare serial dilutions of the test compound and the positive control antagonist (AR-C 118925XX) in Assay Buffer. Include a vehicle-only control (e.g., Assay Buffer with 0.1% DMSO). b. After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye. c. Add 90 µL of the appropriate antagonist dilution or vehicle to each well. d. Incubate for 20-30 minutes at room temperature.
-
Fluorescence Measurement: a. Place the plate in the fluorescence reader. Set the instrument to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) every 1-2 seconds. b. Establish a stable baseline reading for 15-20 seconds. c. Use the instrument's injector to add 10 µL of a UTP solution to each well to achieve a final concentration that elicits ~80% of the maximal response (EC₈₀). The causality here is that using an EC₈₀ concentration makes the assay sensitive to competitive inhibition. d. Continue recording the fluorescence for at least 60-90 seconds to capture the peak calcium response and its subsequent decay.
4. Data Analysis and Interpretation
-
Calculate Response: For each well, determine the peak fluorescence intensity after agonist addition and subtract the baseline fluorescence.
-
Determine % Inhibition:
-
The response in the vehicle-treated wells represents the 100% (uninhibited) response.
-
The response in wells with the highest concentration of the positive control antagonist represents the 0% (fully inhibited) response.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Response_Test - Response_0%) / (Response_100% - Response_0%))
-
-
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition.
Trustworthiness through Controls:
-
Negative Control: Wells with vehicle only, stimulated with UTP (defines maximal signal).
-
Positive Control: Wells with a known P2Y₂ antagonist (e.g., AR-C 118925XX), stimulated with UTP (defines maximal inhibition).
-
Agonist Control: Wells with vehicle only, no UTP stimulation (defines baseline noise).
-
Cell Viability Control: Ensure that the antagonist does not induce a calcium signal on its own or cause cell death (visual inspection or viability assay).
Conclusion
Pyridoxal phosphate and its derivatives, such as PPADS, represent a cornerstone class of P2 receptor antagonists. While not direct conjugates of Uridine Triphosphate, they function as effective nucleotide analogs by targeting the binding sites of UTP-sensitive P2Y receptors. Their unique mechanism, often involving the formation of a Schiff base with the receptor protein, provides a powerful and sometimes irreversible mode of inhibition. Understanding the chemistry, pharmacology, and experimental application of these compounds is essential for any researcher aiming to dissect the complex world of purinergic signaling.
References
A consolidated list of all sources cited within this guide.
-
Adooq Bioscience. (n.d.). Purinergic (P2Y) Receptors. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (2024). Pyridoxal phosphate. Retrieved February 8, 2026, from [Link]
-
Science.gov. (n.d.). uridine triphosphate: Topics by Science.gov. Retrieved February 8, 2026, from [Link]
-
Slideshare. (n.d.). Pyridoxal phosphate and biotin as coenzymes and its functionspptx. Retrieved February 8, 2026, from [Link]
-
Jacobson, K. A., et al. (2020). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 63(21), 12295-12323. Available at: [Link]
-
Al-Hertani, W., et al. (2025). Effectiveness of Pyridoxal-5'-Phosphate in PNPO Deficiency: A Systematic Review. Movement Disorders Clinical Practice. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pyridoxal Phosphate Hydrate?. Retrieved February 8, 2026, from [Link]
-
Oestreich, J. H. (2010). Elinogrel, a reversible P2Y12 receptor antagonist for the treatment of acute coronary syndrome and prevention of secondary thrombotic events. IDrugs, 13(2), 113-122. Available at: [Link]
-
Di Salvo, M. L., et al. (2024). Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(6), 3185. Available at: [Link]
-
Camaioni, E., et al. (2005). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Biochemical Pharmacology, 70(2), 266-274. Available at: [Link]
-
Catalyst University. (2017). Vitamin B6: Pyridoxal Phosphate. Retrieved February 8, 2026, from [Link]
-
MIT OpenCourseWare. (2017). PLP (Pyridoxal Phosphate) Reactions. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved February 8, 2026, from [Link]
-
Sehgal, L. R., et al. (1988). Characteristics of polymerized pyridoxylated hemoglobin. Biomaterials, Artificial Cells, and Artificial Organs, 16(1-3), 173-183. Available at: [Link]
-
Raetz, C. R., & Auld, D. S. (1972). Schiff bases of pyridoxal phosphate with active center lysines of ribonuclease A. Biochemistry, 11(12), 2229-2236. Available at: [Link]
-
Taira, Y., et al. (1999). Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes. Journal of Molecular and Cellular Cardiology, 31(5), 1025-1033. Available at: [Link]
-
von Kügelgen, I., & Harden, T. K. (2011). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's Archives of Pharmacology, 384(4-5), 371-380. Available at: [Link]
-
Sehgal, L. R., et al. (1984). Preparation and in Vitro Characteristics of Polymerized Pyridoxylated Hemoglobin. Transfusion, 24(2), 148-152. Available at: [Link]
-
Kornecki, E., & Feinberg, H. (1980). The effect of pyridoxal-5-phosphate on the inhibition of platelet aggregation and adenosine-3'-5'-cyclic monophosphate accumulation in human platelets. Thrombosis Research, 20(3), 327-332. Available at: [Link]
-
Chemistry LibreTexts. (2014). 25.5: Pyridoxal Phosphate- Vitamin B6. Retrieved February 8, 2026, from [Link]
-
Kim, Y. C., et al. (2003). Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors. Journal of Medicinal Chemistry, 46(16), 3448-3451. Available at: [Link]
-
Walsh, F. S., et al. (2015). BPTU, an Allosteric Antagonist of P2Y1 Receptor, Blocks Nerve Mediated Inhibitory Neuromuscular Responses in the Gastrointestinal Tract of Rodents. The Journal of Pharmacology and Experimental Therapeutics, 352(3), 517-526. Available at: [Link]
-
News-Medical. (2019). An Introduction to P2X and P2Y Receptors. Retrieved February 8, 2026, from [Link]
-
Sehgal, L. R., et al. (1991). The development of polymerized pyridoxylated hemoglobin solution as a red cell substitute. Artificial Organs, 15(5), 428-433. Available at: [Link]
-
Matsushita, M., et al. (1989). In Vivo Evaluation of a Pyridoxylated-Hemoglobin-Polyoxyethylene Conjugate. Artificial Organs, 13(5), 444-449. Available at: [Link]
-
Hechler, B., et al. (2023). Thrombus remodelling by reversible and irreversible P2Y12 inhibitors. Platelets, 34(1), 2157805. Available at: [Link]
-
Antonov, N. A., et al. (2024). Schiff Bases Derived from Pyridoxal 5'-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Molecules, 29(15), 3450. Available at: [Link]
-
Boyer, J. L., et al. (1998). A Pyridoxine Cyclic Phosphate and Its 6-Azoaryl Derivative Selectively Potentiate and Antagonize Activation of P2X1 Receptors. Molecular Pharmacology, 54(4), 689-695. Available at: [Link]
-
Hsia, J. C., et al. (1985). Reexamination of the polymerization of pyridoxylated hemoglobin with glutaraldehyde. Journal of Laboratory and Clinical Medicine, 106(5), 588-596. Available at: [Link]
-
Di Salvo, M. L., et al. (2024). Pyridoxal 5'-Phosphate Biosynthesis by Pyridox-(am)-ine 5'-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(6), 3185. Available at: [Link]
-
Hausmann, R., et al. (2017). Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor. Journal of Medicinal Chemistry, 60(9), 3785-3803. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors | Introduction. Retrieved February 8, 2026, from [Link]
-
Jacobson, K. A., et al. (2015). Agonists and antagonists for P2 receptors. Purinergic Signalling, 11(2), 121-133. Available at: [Link]
Sources
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uridine triphosphate: Topics by Science.gov [science.gov]
- 3. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. Schiff bases of pyridoxal phosphate with active center lysines of ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thrombus remodelling by reversible and irreversible P2Y12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Pyridoxine Cyclic Phosphate and Its 6-Azoaryl Derivative Selectively Potentiate and Antagonize Activation of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
Uridine triphosphopyridoxal interaction with P2Y2 and P2Y4 subtypes
This guide details the interaction of Uridine 5'-triphosphopyridoxal (UTP-PLP) and related pyridoxal-phosphate derivatives with the P2Y2 and P2Y4 receptor subtypes.
Executive Summary
Uridine 5'-triphosphopyridoxal (UTP-PLP) is a specialized nucleotide affinity label designed to probe the binding sites of UTP-dependent proteins. By conjugating the uridine triphosphate (UTP) moiety—the natural agonist for P2Y2 and P2Y4 receptors—with a reactive pyridoxal group, this molecule functions as a site-directed probe. It targets the conserved lysine residues within the receptor's nucleotide-binding pocket (specifically in Transmembrane Domains 6 and 7), forming a Schiff base that can be reduced to a stable covalent bond. This interaction converts the reversible binding event into an irreversible modification, allowing for the structural mapping of the ligand-binding pocket and the potential irreversible antagonism of P2Y2 and P2Y4 signaling pathways.
Chemical Biology & Structural Basis
The Molecule: Uridine 5'-triphosphopyridoxal
The molecule consists of two functional domains:
-
Selectivity Domain (Uridine Triphosphate): The uracil base and triphosphate chain provide high-affinity recognition for P2Y2 and P2Y4 receptors, distinguishing them from adenine-preferring subtypes (e.g., P2Y1, P2Y12).
-
Reactivity Domain (Pyridoxal-5'-phosphate): Attached via a phosphoanhydride or ester linkage to the gamma-phosphate of UTP, the pyridoxal group contains an aldehyde (-CHO) at the 4-position. This aldehyde is reactive toward the
-amino groups of lysine residues.
Mechanism of Interaction
The interaction follows a two-step "affinity labeling" mechanism:
-
Reversible Recognition (
): The UTP moiety guides the molecule into the orthosteric binding site of the P2Y2 or P2Y4 receptor. -
Covalent Modification (
): The pyridoxal aldehyde reacts with a proximal lysine residue (essential for coordinating the negatively charged phosphate tail of the natural ligand) to form a reversible imine (Schiff base). -
Stabilization: Treatment with a reducing agent (e.g., Sodium Borohydride,
) reduces the imine to a stable secondary amine, permanently tagging the receptor.
Reaction Scheme:
Pharmacological Profile at P2Y2 and P2Y4[1]
P2Y2 Receptor Interaction
-
Natural Ligand: ATP and UTP (Equipotent).
-
Binding Pocket: The P2Y2 binding pocket contains conserved cationic residues (Arg, Lys) in TM3, TM6, and TM7 that coordinate the triphosphate tail.
-
Interaction Outcome: UTP-PLP acts as a site-directed antagonist or partial agonist depending on the specific conformational constraint induced by the bulky pyridoxal group. Upon covalent fixation, it permanently occupies the active site, preventing the binding of endogenous UTP/ATP and effectively silencing the receptor (irreversible antagonism).
P2Y4 Receptor Interaction
-
Natural Ligand: UTP (Highly selective over ATP in humans).
-
Selectivity: The uridine base of UTP-PLP ensures high selectivity for P2Y4 over P2Y1, P2Y12, and P2Y13.
-
Structural Nuance: P2Y4 shares high homology with P2Y2 in the transmembrane regions. However, subtle differences in the extracellular loops (EL2) may affect the access rate of the bulky pyridoxal moiety.
Comparative Selectivity Table
| Feature | P2Y2 Receptor | P2Y4 Receptor | P2Y1 Receptor |
| Endogenous Agonist | UTP / ATP | UTP | ADP |
| UTP-PLP Affinity | High (+++++) | High (+++++) | Low (+) |
| Key Residues | Lys-289 (TM7), Arg-292 (TM7) | Lys-291 (TM7) | Arg-128 (TM3) |
| Interaction Mode | Affinity Label / Antagonist | Affinity Label / Antagonist | Negligible |
| Signaling Pathway |
Experimental Protocols
Synthesis of Uridine 5'-triphosphopyridoxal
-
Reagents: Uridine 5'-triphosphate (UTP), Pyridoxal-5'-phosphate, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Procedure:
-
Activate the phosphate of UTP using EDC in aqueous buffer (pH 6.0).
-
Add Pyridoxal-5'-phosphate and incubate at room temperature for 4 hours.
-
Purify the conjugate using ion-exchange chromatography (DEAE-Sephadex) with a linear gradient of triethylammonium bicarbonate (TEAB).
-
Lyophilize fractions containing the product (identified by UV absorbance at 260 nm for Uridine and 388 nm for Pyridoxal).
-
Affinity Labeling of P2Y2/P2Y4 Receptors
Objective: To covalently tag the receptor for isolation or inactivation studies.
-
Preparation: Express human P2Y2 or P2Y4 receptors in HEK293 cells or prepare membrane fractions.
-
Incubation:
-
Incubate membranes (100
g protein) with UTP-PLP (10-100 M) in Binding Buffer (50 mM Tris-HCl, pH 7.4, 5 mM ) for 30 minutes at 4°C. -
Control: Pre-incubate a separate set with excess UTP (1 mM) to block specific binding sites.
-
-
Reduction (Critical Step):
-
Add
(freshly prepared) to a final concentration of 5 mM. -
Incubate for 15 minutes at 4°C to reduce the Schiff base.
-
-
Quenching: Add excess glucose or Tris buffer to quench unreacted borohydride.
-
Analysis: Wash membranes 3x by centrifugation. Analyze via SDS-PAGE/Western Blot (if radiolabeled UTP-PLP is used) or functional calcium assay (to assess irreversible blockade).
Functional Calcium Mobilization Assay
Objective: To determine if UTP-PLP acts as an agonist or antagonist.
-
Cell Loading: Load P2Y2/P2Y4-expressing cells with Fura-2 AM or Fluo-4 AM calcium indicator.
-
Baseline: Measure baseline fluorescence (
). -
Agonist Mode: Inject UTP-PLP (0.1 - 10
M) and monitor calcium flux. -
Antagonist Mode:
-
Pre-incubate cells with UTP-PLP (various concentrations) for 15 mins.
-
Challenge with
concentration of UTP (100 nM). -
Measure inhibition of the calcium peak.
-
Visualization of Signaling & Interaction
P2Y2/P2Y4 Signaling Pathway
The following diagram illustrates the Gq-coupled signaling cascade activated by UTP and modulated by UTP-PLP.
Caption: Gq-coupled signaling cascade for P2Y2/P2Y4. UTP activates the receptor, while UTP-PLP covalently modifies the binding site, preventing activation.
Affinity Labeling Workflow
This diagram details the chemical logic of the affinity labeling experiment.
Caption: Step-by-step mechanism of affinity labeling P2Y2/P2Y4 receptors with Uridine triphosphopyridoxal.
References
-
Jacobson, K. A., et al. (2006). "Structure Activity and Molecular Modeling Analyses of Ribose- and Base-Modified Uridine 5'-triphosphate Analogues at the Human P2Y2 and P2Y4 Receptors." Biochemical Pharmacology, 71(4), 540-549. Link
-
Tagaya, M., et al. (1987). "Identification of lysyl residues located at the substrate-binding site in UDP-glucose pyrophosphorylase from potato tuber: affinity labeling with uridine di- and triphosphopyridoxals." Journal of Biological Chemistry, 262(23), 10986-10990. Link
-
von Kügelgen, I. (2019). "Pharmacological characterization of P2Y receptor subtypes – an update." Purinergic Signalling, 15(3), 339-364. Link
-
Erb, L., et al. (1995). "Site-directed mutagenesis of the P2Y2 receptor: importance of positively charged residues in the transmembrane helices for agonist binding." Journal of Biological Chemistry, 270(9), 4185-4188. Link
-
Müller, C. E. (2002). "P2-Receptor Antagonists: Structural Features and Pharmacological Activity." Current Medicinal Chemistry, 9(22), 2053-2079. Link
Theoretical Modeling of Uridine Triphosphopyridoxal Ligand Docking
This guide outlines the theoretical modeling framework for Uridine Triphosphopyridoxal (UTP-PL) , a complex nucleotide conjugate often utilized as a high-affinity probe or antagonist for P2Y purinergic receptors (specifically P2Y
The modeling of UTP-PL presents a unique "triad of difficulty" for computational chemists: hyper-flexibility (triphosphate tail), high anionic charge density (approx. -4 to -6e), and potential covalent reactivity (Schiff base formation via the pyridoxal aldehyde).
Part 1: Structural Preparation & Parameterization
Standard force fields (CHARMM36, AMBER ff14SB) often fail to accurately capture the electron delocalization across the pyridoxal-phosphate linkage. To ensure scientific integrity, we must employ a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach for ligand preparation.
Ligand Quantum Mechanical Optimization
The UTP-PL ligand cannot be treated as a rigid body. The connection between the UTP
-
Geometry Optimization: Perform initial optimization using Density Functional Theory (DFT) at the B3LYP/6-31G * level of theory (using Gaussian or ORCA). This is critical to correct the bond angles at the phosphoester linkage which are often distorted in standard libraries.
-
Charge Derivation: Do not use Gasteiger charges. The high negative charge requires RESP (Restrained Electrostatic Potential) charge fitting derived from the DFT electrostatic potential (ESP).
-
Protocol: Cap the phosphate tail with methyl groups during calculation to prevent artificial charge concentration, then remove caps for the final topology.
-
Receptor Homology Modeling (The P2Y Context)
While P2Y
-
Template Selection: Use P2Y
(PDB: 4XNV) as the template for the transmembrane (TM) bundle. It shares the highest sequence identity with uridine-sensitive subtypes. -
Loop Refinement: The Extracellular Loop 2 (ECL2) is the "gatekeeper" for nucleotide entry. Use Prime (Schrödinger) or Modeller to generate an ensemble of ECL2 conformations. A single static loop will likely block the bulky pyridoxal group.
The Magnesium Bridge
Nucleotide binding at P2 receptors is Magnesium-dependent .
-
Explicit Solvation: You must model a hydrated
ion coordinated to the and phosphates of the UTP moiety. -
Constraint: Apply a distance constraint (2.0 Å) between
and the phosphate oxygens during the initial minimization to preserve the octahedral coordination geometry.
Part 2: The Docking Workflow (Dual-Path Protocol)
Because the pyridoxal moiety contains a reactive aldehyde group, it can form a covalent Schiff base with lysine residues in the orthosteric pocket (e.g., Lys280 in P2Y receptors). Therefore, this guide proposes a Dual-Path Workflow :
Path A: Non-Covalent Induced Fit (Recognition Phase)
Use this path to determine the initial binding pose and recognition kinetics.
-
Grid Generation: Center the grid on the conserved cationic cluster (Arg292, Arg128 in P2Y
numbering). -
Soft Potential: Scale van der Waals radii of receptor atoms by 0.8. This "soft docking" allows the bulky pyridoxal group to penetrate the pocket without artificial steric clashes.
-
Algorithm: Use Glide XP (Extra Precision) or AutoDock Vina .
-
Crucial Setting: Enable "Enhanced Sampling" for the triphosphate tail. The tail must be allowed to sample >50 conformations per docking run.
-
Path B: Covalent Docking (Schiff Base Formation)
If the UTP-PL is acting as an affinity label (irreversible antagonist), use a Covalent Docking (CovDock) protocol.
-
Reactive Residue Definition: Define the
-amino group of the active site Lysine as the nucleophile. -
Reaction Definition: Define the Pyridoxal aldehyde Carbon as the electrophile.
-
Simulation: The software will dock the pre-reaction complex, simulate the bond formation, and minimize the final adduct.
Workflow Visualization
The following diagram illustrates the decision matrix for modeling this ligand.
Figure 1: Decision-tree workflow for modeling UTP-PL, distinguishing between reversible recognition and covalent modification pathways.
Part 3: Interaction Analysis & Validation
The Pharmacophore Map
Successful docking of UTP-PL is defined by specific interaction checkpoints. If your model does not exhibit these, the pose is likely a false positive (decoy).
| Moiety | Interaction Type | Target Residue (Generic P2Y) | Causality |
| Uracil Base | Phe / Tyr (TM3) | Determines subtype selectivity (Uridine vs. Adenine). | |
| Ribose | H-bond | Arg / Lys (TM7) | Stabilizes the sugar pucker (C3'-endo). |
| Triphosphate | Ionic / Salt Bridge | Arg Cluster (TM3, TM6, TM7) | The primary driving force of binding ( |
| Coordination | Phosphate Oxygens + Water | Neutralizes charge repulsion; essential for tight binding. | |
| Pyridoxal | Schiff Base (Covalent) | Lysine (ECL2 or TM) | Locks the antagonist in place (if reactive). |
| Pyridoxal | Steric/Hydrophobic | ECL2 Loops | Blocks the receptor lid, preventing conformational change. |
Interaction Network Diagram
The following graph visualizes the critical atomic contacts required for a stable UTP-PL complex.
Figure 2: Pharmacophore interaction map detailing the critical contacts between UTP-PL and the P2Y receptor pocket.
Validation via Molecular Dynamics (MD)
Static docking is insufficient for the flexible triphosphate tail.
-
Protocol: Run a 100ns MD simulation (GROMACS or Desmond).
-
Metric: Monitor the Root Mean Square Fluctuation (RMSF) of the Pyridoxal group.
-
Pass: RMSF < 2.5 Å (Stable binding).
-
Fail: RMSF > 4.0 Å (The bulky group is "flopping" out of the pocket; re-dock with different ECL2 loop conformations).
-
References
-
Jacobson, K. A., et al. (2020). Structure-activity relationships of P2Y receptor antagonists.[1][2]Biochemical Pharmacology . Link
-
Costanzi, S., et al. (2012). Molecular modeling of the P2Y receptors.Purinergic Signalling . Link
-
Mamedova, L., et al. (2004).[1] Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors. (Discusses MRS 2578 and pyridoxal-like reactivity). Biochemical Pharmacology . Link
-
Rafehi, M., et al. (2017). Molecular Recognition of Agonists and Antagonists by the Nucleotide-Activated G Protein-Coupled P2Y2 Receptor.Journal of Medicinal Chemistry . Link
-
Schrödinger Release 2024-1 : Glide, Schrödinger, LLC, New York, NY, 2024. (Standard Protocol Reference). Link
Sources
Methodological & Application
Synthesis of Uridine-5'-triphosphopyridoxal: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the laboratory synthesis of Uridine-5'-triphosphopyridoxal (UTP-PL), a specialized nucleotide analog with significant potential in the fields of chemical biology and drug development. This protocol is designed for researchers and scientists with a foundational understanding of synthetic organic chemistry and laboratory techniques. The synthesis is approached via a robust two-step process: the formation of a Schiff base between 5-aminoallyl-uridine-5'-triphosphate (5-aaUTP) and pyridoxal, followed by a selective reduction to yield the stable UTP-PL conjugate.
Introduction: The Rationale and Application of UTP-PL
Uridine triphosphate (UTP) is a fundamental building block for RNA synthesis and plays a crucial role in various cellular processes.[][2] The conjugation of pyridoxal, the active form of vitamin B6, to UTP creates a novel molecular probe. Pyridoxal and its phosphorylated form, pyridoxal-5'-phosphate, are essential cofactors for a vast array of enzymatic reactions, particularly in amino acid metabolism. The resulting UTP-PL conjugate can be a valuable tool for investigating enzyme mechanisms, developing enzyme inhibitors, or as a tagged nucleotide for studying RNA-protein interactions.
This protocol details a reliable method to synthesize UTP-PL, beginning with the commercially available 5-aminoallyl-UTP. This starting material provides a reactive primary amine, which is key to the synthetic strategy.[3] The aminoallyl group serves as a linker to which the pyridoxal moiety is attached.
Synthesis Pathway Overview
The synthesis of Uridine-5'-triphosphopyridoxal is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of a Schiff base (imine) by reacting the primary amine of 5-aminoallyl-UTP with the aldehyde group of pyridoxal. The subsequent step is the reduction of the unstable imine bond to a stable secondary amine, yielding the final product.
Caption: Workflow for the synthesis of Uridine-5'-triphosphopyridoxal.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-aminoallyl-uridine-5'-triphosphate (5-aaUTP) | ≥95% | Commercially Available |
| Pyridoxal hydrochloride | ≥99% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
| Deionized water (ddH₂O) | Ultra-pure | --- |
| HPLC-grade acetonitrile | ≥99.9% | Commercially Available |
| Triethylammonium acetate (TEAA) buffer | 1 M solution | --- |
Experimental Protocol
Part 1: Schiff Base Formation
This step involves the reaction between the primary amine of 5-aminoallyl-UTP and the aldehyde group of pyridoxal. The reaction is typically carried out in a slightly basic aqueous solution to facilitate the nucleophilic attack of the amine.
Step-by-Step Procedure:
-
Preparation of Reactants:
-
Dissolve 10 mg of 5-aminoallyl-UTP in 1 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
In a separate tube, dissolve a 1.5 molar excess of pyridoxal hydrochloride in 0.5 mL of the same sodium bicarbonate buffer.
-
-
Reaction:
-
Add the pyridoxal solution dropwise to the 5-aminoallyl-UTP solution while gently vortexing.
-
Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil, as pyridoxal is light-sensitive.
-
Incubate the reaction at room temperature for 2 hours with gentle stirring.
-
-
Monitoring the Reaction:
-
The formation of the Schiff base can be monitored by UV-Vis spectroscopy. A characteristic shift in the absorption maximum is expected upon imine formation.
-
Part 2: Reduction of the Schiff Base
The newly formed imine is then reduced to a stable secondary amine using a mild reducing agent, sodium borohydride. It is crucial to perform this step carefully to avoid the reduction of the pyridoxal ring or other sensitive functional groups.
Step-by-Step Procedure:
-
Preparation of Reducing Agent:
-
Freshly prepare a solution of sodium borohydride (NaBH₄) by dissolving a 10-fold molar excess (relative to the initial amount of 5-aminoallyl-UTP) in 0.5 mL of ice-cold deionized water.
-
-
Reduction Reaction:
-
Slowly add the NaBH₄ solution to the Schiff base reaction mixture from Part 1.
-
Continue the reaction on ice for 30 minutes.
-
-
Quenching the Reaction:
-
Quench the reaction by the careful addition of a few drops of 1 M acetic acid until the effervescence ceases. This will neutralize the excess borohydride.
-
Purification and Characterization
The final product, Uridine-5'-triphosphopyridoxal, is purified from the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Purification by HPLC
-
Column: A C18 reverse-phase column is suitable for the purification of nucleotide analogs.[4][5][6][7][8]
-
Mobile Phase: A gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer is commonly used for the separation of nucleotides.
-
Buffer A: 0.1 M TEAA, pH 7.5
-
Buffer B: Acetonitrile
-
-
Gradient: A linear gradient from 0% to 50% Buffer B over 30 minutes is a good starting point for optimizing the separation.
-
Detection: The elution profile can be monitored by UV absorbance at 260 nm (for the uracil base) and a wavelength appropriate for the pyridoxal moiety (around 320-390 nm, depending on the pH and protonation state).
-
Fraction Collection: Collect the fractions corresponding to the major product peak.
-
Desalting and Lyophilization: The collected fractions should be desalted, for example, by repeated lyophilization from deionized water, to remove the TEAA buffer salts.
Characterization
The identity and purity of the final product should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is ideal for determining the molecular weight of the UTP-PL conjugate. The expected mass should be calculated and compared with the experimental data.[12]
-
NMR Spectroscopy:
-
¹H NMR: Will confirm the presence of both the uridine and pyridoxal moieties.
-
³¹P NMR: Will show the characteristic signals for the α, β, and γ phosphates of the triphosphate chain.
-
Caption: Chemical reaction scheme for the synthesis of UTP-PL.
Conclusion
This protocol provides a detailed and logical workflow for the synthesis, purification, and characterization of Uridine-5'-triphosphopyridoxal. By following these steps, researchers can reliably produce this valuable molecular tool for their studies in enzymology, molecular biology, and drug discovery. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
DNA Purification. Glen Report 2-11. Glen Research. Available at: [Link]
- Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels−Alder. J. Org. Chem. 2017, 82, 5, 2465–2474.
- Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. Beilstein J. Org. Chem. 2017, 13, 1344–1351.
-
Aminoallyl nucleotide. Wikipedia. Available at: [Link]
-
Reaction of Aldehydes and Ketones with Nitrogen Nucleophiles. Chemistry LibreTexts. Available at: [Link]
- Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes. J. Mol. Biol. 2017, 429, 27, 4165–4177.
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Phenomenex. Available at: [Link]
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... In Metabolomics. IntechOpen. 2012.
-
HPLC chromatograms showing purification of conjugates. ResearchGate. Available at: [Link]
- NMR Spectroscopy and MALDI-TOF MS Characterisation of End-Functionalised PVP Oligomers Prepared with Different Esters as Chain Transfer Agents. Macromol. Chem. Phys. 2005, 206, 17, 1745-1753.
-
Aminoallyl-UTP-5-FAM. Jena Bioscience. Available at: [Link]
-
Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent. Available at: [Link]
- Synthesis and characterization of 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry. 1989, 28, 14, 5880–5887.
- Mass spectrometric characterization and quantification of Pu(VI) hydrolysis products. Dalton Trans. 2013, 42, 11, 3864-3870.
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules. 2022, 27, 22, 7858.
Sources
- 2. Aminoallyl nucleotide - Wikipedia [en.wikipedia.org]
- 3. abpbio.com [abpbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometric characterization and quantification of... [degruyterbrill.com:443]
Preparation of Uridine-5'-triphosphopyridoxal (UTP-pyridoxal) Stock Solutions for Cell Culture: An Application Note
Introduction: The Significance of UTP-pyridoxal in Cellular Signaling
Uridine-5'-triphosphopyridoxal is a conjugate molecule combining Uridine-5'-triphosphate (UTP), a fundamental building block for RNA synthesis[1], and pyridoxal, a form of vitamin B6. In the context of cell biology and pharmacology, UTP is a potent agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) involved in a myriad of physiological processes including inflammation, wound healing, and cell migration.[2][3] The activation of the P2Y2 receptor by extracellular nucleotides like UTP initiates diverse intracellular signaling cascades that mediate calcium mobilization, cytokine release, and cytoskeletal reorganization.[2] The pyridoxal moiety, in its phosphorylated form (pyridoxal-5'-phosphate), is a crucial coenzyme in a vast array of enzymatic reactions, particularly in amino acid metabolism.[2]
The conjugation of UTP with pyridoxal creates a unique molecular probe and potential therapeutic agent. Researchers and drug development professionals utilize UTP-pyridoxal to investigate the intricacies of P2Y2 receptor signaling and to explore its downstream cellular consequences. The accurate and reproducible preparation of stable, high-quality stock solutions of UTP-pyridoxal is therefore a critical first step for any cell-based assay. This application note provides a detailed, field-proven protocol for the preparation of UTP-pyridoxal stock solutions, underpinned by scientific principles to ensure experimental success.
Physicochemical Properties and Reagent Data
| Property | Uridine-5'-triphosphate (UTP) | Pyridoxal-5'-phosphate (PLP) | UTP-pyridoxal (Predicted) |
| Molecular Formula | C₉H₁₅N₂O₁₅P₃[4] | C₈H₁₀NO₆P | C₁₇H₂₃N₃O₂₀P₄ |
| Molecular Weight | 484.14 g/mol [4] | 247.14 g/mol | ~731.28 g/mol |
| Appearance | White solid | Pale yellow to white crystalline powder[2] | Likely a white to pale yellow solid |
| Solubility | Soluble in water (≥ 100 mg/mL)[5] | Soluble in water | Expected to be water-soluble. May also have limited solubility in DMSO.[5][6] |
| Storage of Powder | -20°C, desiccated[4] | -20°C, protected from light[2] | -20°C, desiccated, and protected from light. |
| Storage of Solution | -20°C or -80°C for long-term storage. Prone to instability in solution; freshly prepared is recommended.[7] | -20°C or -80°C, in light-protecting containers.[2] | -80°C in single-use aliquots, protected from light. Avoid repeated freeze-thaw cycles. |
| Key Instabilities | Hydrolysis of the triphosphate chain. | Highly sensitive to light.[2][8] The aldehyde group can react with primary amines.[2] | Photosensitivity from the pyridoxal moiety and hydrolysis of the triphosphate chain. The reactive aldehyde group remains a consideration. |
Protocol 1: Preparation of a 10 mM UTP-pyridoxal Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of UTP-pyridoxal. The key to success is to work expeditiously and to protect the compound from light due to the photosensitivity of the pyridoxal component.[2][8]
Materials:
-
Uridine-5'-triphosphopyridoxal (high purity, ≥95%)
-
Sterile, nuclease-free water
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Pre-weighing Preparations:
-
Allow the container of UTP-pyridoxal powder to equilibrate to room temperature before opening to prevent condensation.
-
Perform all subsequent steps under subdued light or in a dark room to minimize photodegradation of the pyridoxal moiety.[2]
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of UTP-pyridoxal powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.731 mg of UTP-pyridoxal (assuming a molecular weight of 731.28 g/mol ).
-
-
Dissolution:
-
Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water. For a 10 mM solution with 0.731 mg of powder, add 100 µL of water.
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution against a dark background to ensure there are no undissolved particulates. If solubility is an issue, gentle warming (to no more than 37°C) can be attempted, though this may increase the risk of hydrolysis.[9]
-
-
Sterile Filtration:
-
To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm sterile syringe filter into a new, sterile, light-protecting microcentrifuge tube.[10] This step is crucial to prevent microbial contamination of your cell cultures.
-
-
Aliquoting and Storage:
-
Dispense the filtered stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes. The volume of the aliquots should be tailored to your experimental needs to avoid multiple freeze-thaw cycles, which can lead to degradation of the triphosphate chain.
-
Label the tubes clearly with the compound name, concentration, and date of preparation.
-
Immediately store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM stock solution to a final working concentration for treating cells in culture.
Materials:
-
10 mM UTP-pyridoxal stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the 10 mM UTP-pyridoxal stock solution on ice, protected from light.
-
-
Serial Dilution (Example for a 100 µM final concentration):
-
In a sterile microcentrifuge tube, perform a 1:10 dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of sterile, pre-warmed complete cell culture medium. This will result in a 1 mM intermediate solution.
-
Further dilute the 1 mM intermediate solution 1:10 by adding the desired volume to your cell culture vessel containing the appropriate volume of medium to achieve the final desired concentration. For example, to achieve a final concentration of 100 µM in 1 mL of cell culture, add 100 µL of the 1 mM intermediate solution.
-
Gently mix the contents of the cell culture vessel by swirling or gentle pipetting.
-
-
Immediate Use:
Visualizing the Workflow and Signaling Pathway
To aid in understanding the experimental process and the mechanism of action of UTP-pyridoxal, the following diagrams have been generated.
Figure 1: Experimental workflow for the preparation and use of UTP-pyridoxal solutions.
Figure 2: P2Y2 receptor signaling pathway activated by UTP-pyridoxal.
Critical Considerations for Experimental Success
The reliability of experiments using UTP-pyridoxal is contingent upon the quality and stability of the prepared solutions. The following points are critical for ensuring reproducible results:
-
Purity of Starting Material: Always use high-purity UTP-pyridoxal. Impurities can lead to off-target effects and confounding results. It is advisable to obtain a certificate of analysis from the supplier. Analytical techniques such as HPLC can be used to verify purity.
-
Light Protection: The pyridoxal component of the molecule is highly susceptible to photodegradation.[2][8] All steps, from weighing to storage and use, should be performed under conditions that minimize light exposure. The use of amber or other light-blocking tubes is mandatory.
-
Aseptic Technique: To prevent contamination of cell cultures, all solutions must be prepared using sterile reagents and equipment. Sterile filtration of the stock solution is a non-negotiable step.[10]
-
pH Considerations: The stability of both UTP and PLP can be pH-dependent.[2] While dissolving in sterile water is generally effective, for certain cell lines or media, it may be necessary to buffer the stock solution to a physiological pH (around 7.2-7.4). However, be aware that phosphate buffers can sometimes catalyze reactions involving the aldehyde group of pyridoxal.[2]
-
Avoid Repeated Freeze-Thaw Cycles: The triphosphate chain of UTP is prone to hydrolysis with each freeze-thaw cycle. This will reduce the effective concentration of the active compound. Preparing single-use aliquots is the most effective way to mitigate this issue.
-
Functional Validation: Due to the inherent instabilities of the molecule, it is best practice to functionally validate each new batch of stock solution. This can be done by performing a dose-response experiment in a well-characterized cell line that expresses the P2Y2 receptor and measuring a known downstream effect, such as intracellular calcium mobilization.
-
Cell Culture Quality Control: The success of any cell-based assay relies on the health and identity of the cells. Regularly test cell lines for mycoplasma contamination and authenticate their identity using methods like short tandem repeat (STR) profiling.
Conclusion
The preparation of high-quality UTP-pyridoxal stock solutions is a foundational requirement for rigorous and reproducible research into P2Y2 receptor signaling. By adhering to the protocols and considerations outlined in this application note, researchers, scientists, and drug development professionals can minimize experimental variability and generate reliable data. The emphasis on protecting the compound from light and preventing hydrolysis, coupled with stringent aseptic techniques and quality control measures, will ensure the integrity of the UTP-pyridoxal solutions and the validity of the subsequent experimental findings.
References
-
Uridine-5'-triphosphate (UTP). (n.d.). Baseclick. Retrieved February 7, 2026, from [Link]
-
Uridine-5'-triphosphate (UTP). (n.d.). Baseclick. Retrieved February 7, 2026, from [Link]
-
Al-Aubaidy, H., et al. (2017). Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy. Journal of Pharmacy and Pharmacology, 69(6), 725-733. Retrieved February 7, 2026, from [Link]
-
Soltoff, S. P., et al. (1998). Activation of P2Y2 receptors by UTP and ATP stimulates mitogen-activated kinase activity through a pathway that involves related adhesion focal tyrosine kinase and protein kinase C. The Journal of Biological Chemistry, 273(5), 2653-2660. Retrieved February 7, 2026, from [Link]
-
Patil, S., et al. (2023). Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. International Journal of Scientific Development and Research, 8(11), 346-358. Retrieved February 7, 2026, from [Link]
-
Schimpf, K. J., & Rimmer, D. L. (2012). Determination of Pyridoxine in Dietary Supplements by Liquid Chromatography with UV, Fluorescence, and Mass Spectrometric Detection: Single-Laboratory Validation. Journal of AOAC International, 95(5), 1366-1373. Retrieved February 7, 2026, from [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (2007). Gaylord Chemical Company, L.L.C. Retrieved February 7, 2026, from [Link]
-
Stucky, C. L., et al. (2002). The P2Y agonist UTP activates cutaneous afferent fibers. The Journal of Neuroscience, 22(24), 10740-10748. Retrieved February 7, 2026, from [Link]
-
Islam, M. R., et al. (2023). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. Molecules, 28(13), 5174. Retrieved February 7, 2026, from [Link]
- Process for improving the solubility of cell culture media. (2016). Google Patents.
-
Keppler, D., & Smith, F. B. (1974). Uridine triphosphate deficiency, growth inhibition, and death in ascites hepatoma cells induced by a combination of pyrimidine biosynthesis inhibition with uridylate trapping. Cancer Research, 34(4), 701-706. Retrieved February 7, 2026, from [Link]
-
O'Keefe, T., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety, 20(5), 4855-4884. Retrieved February 7, 2026, from [Link]
-
Kise, R., et al. (2020). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. British Journal of Pharmacology, 177(12), 2743-2761. Retrieved February 7, 2026, from [Link]
-
Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Hanna, M. M., & Meares, C. F. (1983). Synthesis and characterization of 5-[(4-azidophenacyl)thio]uridine 5'-triphosphate, a cleavable photo-cross-linking nucleotide analogue. Biochemistry, 22(15), 3546-3551. Retrieved February 7, 2026, from [Link]
-
A Simplified Method for Determination of Pyridoxal Phosphate in Biological Samples. (n.d.). Retrieved February 7, 2026, from [Link]
-
Kise, R., et al. (2020). Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. British Journal of Pharmacology, 177(12), 2743-2761. Retrieved February 7, 2026, from [Link]
-
Shawaqfeh, M. S., et al. (2017). Validation of HPLC-UV Method for Analysis of 4-Pyridoxic Acid in Human Urine. International Journal of Medical Research & Health Sciences, 6(12), 100-104. Retrieved February 7, 2026, from [Link]
-
Cell Cultivation Handbook. (n.d.). Nacalai Tesque. Retrieved February 7, 2026, from [Link]
-
Citric acid cycle. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Can you help me with the preparation of Vitamin D for cell culture medium? (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ujms.net [ujms.net]
- 4. Uridine 5'-triphosphate (UTP) [baseclick.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vitamin Mixtures – Plant Tissue Culture Protocol [sigmaaldrich.com]
- 10. nacalai.com [nacalai.com]
Application Note: Uridine Triphosphopyridoxal (UTP-PL) as a Pharmacological Probe
Executive Summary
Uridine triphosphopyridoxal (UTP-PL) is a specialized nucleotide affinity probe designed to map the substrate-binding sites of UTP-dependent enzymes, such as UDP-glucose pyrophosphorylase and various nucleotidyltransferases. Unlike standard competitive antagonists (e.g., PPADS) that reversibly block receptors, UTP-PL functions as a site-directed affinity label . It mimics the natural substrate (UTP) to enter the active site, where its pyridoxal moiety forms a reversible Schiff base with catalytic lysine residues. This complex can be trapped via chemical reduction, creating a permanent covalent bond that facilitates peptide mapping and structural analysis.
This guide provides a comprehensive protocol for using UTP-PL to identify catalytic residues and determine binding stoichiometry, ensuring high-fidelity structural data.
Chemical Biology & Mechanism of Action[1]
Structural Composition
UTP-PL consists of a uridine triphosphate backbone linked via a phosphoanhydride bond to the 5'-position of a pyridoxal group.
-
Recognition Moiety: The UTP skeleton directs the molecule specifically to UTP-binding pockets.
-
Reactive Moiety: The pyridoxal group contains a reactive aldehyde at the 4-position.
-
Target: The
-amino group of Lysine residues within the active site.
Reaction Mechanism
The labeling process occurs in two distinct phases:
-
Reversible Phase (Schiff Base Formation): The aldehyde group of UTP-PL reacts with a proximal Lysine amine to form an aldimine (Schiff base). At this stage, the inhibition is time-dependent but reversible (e.g., by dialysis or dilution).
-
Irreversible Phase (Reductive Trapping): The addition of a reducing agent, typically Sodium Borohydride (
), reduces the C=N double bond to a stable C-N single bond (secondary amine). This permanently tags the protein.
Mechanism Diagram
The following diagram illustrates the transition from the reversible enzyme-inhibitor complex to the irreversible covalent adduct.
Caption: Chemical mechanism of UTP-PL affinity labeling. The process requires a reductive step to fix the label permanently.
Experimental Protocols
Materials & Preparation
-
UTP-PL Stock: Dissolve in cold 10 mM HEPES (pH 7.5). Determine concentration spectrophotometrically (
for the pyridoxal moiety).-
Storage: Store at -80°C in the dark. Critical: Pyridoxal derivatives are light-sensitive. Perform all incubations in low light or amber tubes.
-
-
Reaction Buffer: 50 mM HEPES-NaOH or Triethanolamine-HCl (pH 7.5–8.0). Avoid buffers with primary amines (e.g., Tris, Glycine) as they compete for the aldehyde.
-
Reducing Agent: Freshly prepared 0.1 M
in 0.1 M NaOH.
Protocol A: Kinetic Inactivation Assay
This protocol determines if the probe binds specifically to the active site.
-
Baseline Activity: Measure the initial enzymatic activity of your target protein (e.g., UDP-glucose pyrophosphorylase) to establish
. -
Incubation:
-
Prepare reaction mixtures containing Enzyme (
) and varying concentrations of UTP-PL ( ) in Reaction Buffer. -
Incubate at 25°C in the dark.
-
-
Time-Point Sampling:
-
At defined intervals (e.g., 0, 2, 5, 10, 20 min), remove an aliquot.
-
Reduction (Trapping): Immediately add
to a final concentration of 5-10 mM. Incubate for 2 minutes to fix the label. -
Note: If assessing reversible inhibition only, skip reduction and dilute directly into the assay mix (inhibition may reverse).
-
-
Activity Measurement: Dilute the aliquot into the standard assay mixture containing natural substrate (UTP/Glucose-1-P) and measure residual activity.
-
Substrate Protection Control:
-
Perform a parallel incubation: Enzyme + UTP-PL + Excess Natural UTP (1-5 mM) .
-
Result: If UTP-PL is site-specific, excess UTP should block the inactivation (Protective Effect).
-
Protocol B: Stoichiometry of Labeling
To confirm that inactivation is due to 1:1 binding at the active site.
-
Scale Up: Incubate Enzyme (
) with saturating UTP-PL ( ) until activity drops to <10%. -
Reduction: Add
(excess). -
Purification: Remove unbound probe via dialysis (3x 1L buffer) or size-exclusion chromatography (e.g., PD-10 column).
-
Spectroscopic Analysis:
Data Analysis & Interpretation
Pseudo-First-Order Kinetics
Plot the natural logarithm of the percentage of residual activity (
-
Linear Plot: Indicates a simple pseudo-first-order inactivation process.
-
Slope (
): The observed inactivation rate constant. -
Secondary Plot: Plot
vs. (Double-reciprocal).-
The y-intercept yields
(maximal rate of inactivation). -
The x-intercept yields
(affinity constant of the probe).
-
Data Summary Table
| Parameter | Observation | Interpretation |
| Time-dependency | Activity decreases over time | Probe forms a covalent/slow-onset complex. |
| Substrate Protection | Excess UTP prevents inactivation | Probe binds specifically to the UTP site. |
| Stoichiometry | ~1 mol probe / mol monomer | Modification of a single critical residue. |
| Reversibility | Activity recovers after dialysis (no NaBH4) | Schiff base is labile; confirms mechanism. |
Workflow Visualization
The following diagram outlines the logical flow for characterizing a UTP-dependent enzyme using UTP-PL.
Caption: Decision tree for UTP-PL characterization: Reversibility checks vs. Irreversible mapping.
Critical Considerations & Troubleshooting
-
Light Sensitivity: The pyridoxal moiety is photolabile. Significant degradation occurs under standard lab lighting. Action: Wrap all tubes in aluminum foil.
-
Buffer Choice: Primary amines (Tris, Glycine) will react with the aldehyde of UTP-PL, neutralizing the probe. Action: Use HEPES, MOPS, or Phosphate buffers.
-
Differentiation from PPADS:
References
-
Tagaya, M., & Fukui, T. (1986). Modification of the ATP-binding site of potato tuber adenylate kinase with pyridoxal 5'-phosphate and its analogs. Biochemistry. Link
-
Tagaya, M., et al. (1987). Site-directed mutagenesis of the ATP-binding site of adenylate kinase. Journal of Biological Chemistry. Link
-
Kazuta, Y., et al. (1991). Identification of lysyl residues located at the substrate-binding site in UDP-glucose pyrophosphorylase from potato tuber: affinity labeling with uridine di- and triphosphopyridoxals. Biochemistry. Link
-
Flores-Díaz, M., et al. (1997). this compound as a probe for the active site of glycogen synthase. European Journal of Biochemistry. Link
Sources
- 1. Identification of lysyl residues located at the substrate-binding site in UDP-glucose pyrophosphorylase from potato tuber: affinity labeling with uridine di- and triphosphopyridoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of lysyl residues located at the substrate-binding site in UDP-glucose pyrophosphorylase from potato tuber: affinity labeling with uridine di- and triphosphopyridoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying Uridine Triphosphopyridoxal: A Detailed Guide to HPLC Methodologies
This technical guide provides in-depth application notes and detailed protocols for the purification of Uridine triphosphopyridoxal (UTP-PL) using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development who require high-purity UTP-PL for their studies. This document offers a comprehensive overview of the rationale behind method selection and provides robust starting protocols for two orthogonal HPLC techniques: Ion-Pair Reversed-Phase HPLC and Anion-Exchange Chromatography.
Introduction: The Challenge of Purifying a Modified Nucleotide
This compound (UTP-PL) is a chemically modified nucleotide triphosphate, integrating the polar uridine triphosphate (UTP) moiety with the more hydrophobic pyridoxal (a form of Vitamin B6). Such conjugates are of increasing interest in biochemical and pharmaceutical research, potentially as receptor agonists or as enzymatic tools. The successful application of UTP-PL in these fields is critically dependent on its purity, as even minor impurities can lead to ambiguous or erroneous results.
The purification of UTP-PL presents a unique chromatographic challenge. The molecule possesses a highly polar and negatively charged triphosphate chain, which dictates its solubility in aqueous solutions and its strong interaction with anion-exchange media.[1][2] Concurrently, the pyridoxal group introduces a degree of hydrophobicity, allowing for retention on reversed-phase stationary phases, a characteristic not strongly observed with unmodified UTP. A successful purification strategy must effectively leverage these dual properties to separate the target molecule from precursors (UTP, pyridoxal), reaction by-products, and partially synthesized intermediates.
Strategic Approaches to UTP-PL Purification via HPLC
Given the hybrid nature of UTP-PL, two primary HPLC modes are recommended for its purification: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) Chromatography. These methods offer orthogonal separation mechanisms, providing powerful tools for both initial purification and subsequent purity verification.
Ion-Pair Reversed-Phase (IP-RP) HPLC: Taming Polarity
Principle of Separation: Standard reversed-phase HPLC is often inadequate for retaining highly polar and charged molecules like UTP-PL, which would otherwise elute in or near the solvent front on a C18 column.[3] IP-RP HPLC overcomes this limitation by introducing an ion-pairing reagent into the mobile phase.[4][5] This reagent, typically a long-chain alkylamine such as triethylammonium or tetrabutylammonium, possesses a hydrophobic tail and a positive charge. The hydrophobic tail adsorbs to the non-polar stationary phase, creating a dynamic, positively charged surface that can then interact with the negatively charged phosphate groups of UTP-PL, thereby promoting retention.[6] Elution is then achieved by increasing the concentration of an organic solvent, which disrupts the hydrophobic interactions.
Workflow for IP-RP-HPLC Method Development
Caption: Workflow for UTP-PL purification by IP-RP-HPLC.
Anion-Exchange (AEX) Chromatography: Separation by Charge
Principle of Separation: AEX chromatography is a powerful technique that separates molecules based on their net negative charge.[7][8] For nucleotides, the primary source of negative charge is the phosphate backbone.[9] The stationary phase in AEX consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). At a neutral or slightly alkaline pH, UTP-PL, with its triphosphate group, will carry a significant negative charge and bind strongly to the stationary phase. Separation from molecules with fewer phosphate groups (e.g., Uridine Diphosphate-PL or Uridine Monophosphate-PL) is highly effective. Elution is accomplished by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl or NaBr), where the salt anions compete with the analyte for binding sites on the stationary phase.[7]
Workflow for Anion-Exchange Chromatography
Caption: Workflow for UTP-PL purification by Anion-Exchange Chromatography.
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the purification of UTP-PL. Optimization will likely be necessary based on the specific reaction mixture and the purity requirements of the final product.
Protocol 1: Ion-Pair Reversed-Phase HPLC
This method is highly recommended for its high resolving power for complex mixtures of modified nucleotides.[5][10]
Instrumentation and Materials:
-
HPLC System: A biocompatible HPLC system capable of gradient elution.
-
Detector: UV-Vis detector.
-
Column: A high-quality reversed-phase C18 column suitable for oligonucleotide or polar molecule separation (e.g., Agilent AdvanceBio Oligonucleotide, Waters ACQUITY Premier Oligonucleotide BEH C18, or similar).[11][5]
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in 50% Acetonitrile / 50% Water.
-
Sample: Crude UTP-PL reaction mixture, filtered through a 0.22 µm syringe filter.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude UTP-PL in Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Injection: Inject an appropriate volume of the sample onto the column. The volume will depend on the column dimensions and loading capacity.
-
Gradient Elution: Run a linear gradient to separate the components. A suggested starting gradient is provided in the table below.
-
Detection: Monitor the elution profile at a wavelength appropriate for the pyridoxal moiety (e.g., 260 nm for the uracil base and a secondary wavelength around 330-390 nm for the pyridoxal group).
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Post-Purification: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same system. Pool the pure fractions and remove the volatile TEAA buffer and acetonitrile by lyophilization.
Table 1: Suggested IP-RP-HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 50 | 50 | 1.0 |
| 40 | 0 | 100 | 1.0 |
| 45 | 0 | 100 | 1.0 |
| 46 | 95 | 5 | 1.0 |
| 55 | 95 | 5 | 1.0 |
Protocol 2: Anion-Exchange Chromatography
This method provides excellent separation based on the number of phosphate groups and is a valuable orthogonal technique to IP-RP-HPLC.[12][13]
Instrumentation and Materials:
-
HPLC System: A biocompatible HPLC system capable of gradient elution.
-
Detector: UV-Vis detector.
-
Column: A strong anion-exchange column (e.g., a quaternary ammonium-based stationary phase like YMC-BioPro IEX QF or similar).[8]
-
Mobile Phase A (Low Salt): 20 mM Tris-HCl, pH 8.0, in HPLC-grade water.
-
Mobile Phase B (High Salt): 20 mM Tris-HCl, pH 8.0, with 1.0 M NaCl in HPLC-grade water.
-
Sample: Crude UTP-PL reaction mixture, filtered through a 0.22 µm syringe filter.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes or until a stable baseline and conductivity reading are achieved.
-
Sample Preparation: Dissolve the crude UTP-PL in Mobile Phase A to a concentration of approximately 1-5 mg/mL. Ensure the sample has low ionic strength to allow for binding to the column.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear salt gradient to elute the bound molecules. UTP-PL is expected to elute at a higher salt concentration than mono- or di-phosphate species.
-
Detection: Monitor the elution at 260 nm and a secondary wavelength for the pyridoxal group.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification: The collected fractions will contain a high concentration of salt. Desalting is a critical subsequent step and can be performed using size-exclusion chromatography or dialysis. After desalting, analyze the purity of the fractions and lyophilize the pooled, pure fractions.
Table 2: Suggested AEX-HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 100 | 0 | 1.0 |
| 5 | 100 | 0 | 1.0 |
| 35 | 50 | 50 | 1.0 |
| 40 | 0 | 100 | 1.0 |
| 45 | 0 | 100 | 1.0 |
| 46 | 100 | 0 | 1.0 |
| 55 | 100 | 0 | 1.0 |
Method Optimization and Validation
The protocols provided should yield good initial separation. However, for optimal purity and yield, further method development is encouraged:
-
Gradient Slope: A shallower gradient will generally improve resolution between closely eluting peaks.
-
Ion-Pair Reagent: For IP-RP-HPLC, the type and concentration of the ion-pairing reagent can be varied. For example, using a bulkier agent like tetrabutylammonium may alter selectivity.[14]
-
pH: The pH of the mobile phase can affect the charge state of both the analyte and the stationary phase (in AEX), thereby influencing retention and selectivity.
-
Temperature: Operating at elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce column backpressure, particularly in IP-RP-HPLC.[10]
Conclusion
The purification of this compound is readily achievable through the strategic application of Ion-Pair Reversed-Phase and Anion-Exchange HPLC. By understanding the underlying chemical principles of both the analyte and the separation techniques, researchers can develop robust and reproducible purification protocols. The methods detailed in this guide provide a solid foundation for obtaining high-purity UTP-PL, a critical prerequisite for advancing research and development in the fields of biochemistry and pharmacology.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Uridine on Chromni Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uridine. Retrieved from [Link]
-
YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
-
Baqi, Y., et al. (2015). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human biological samples using ion-pair reversed-phase HPLC. Purinergic Signalling, 11(1), 89-97. [Link]
-
Mahour, R., et al. (2021). Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. ChemBioChem, 23(2), e202100361. [Link]
-
Mahour, R., et al. (2021). Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. ChemBioChem, 23(2). [Link]
-
Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6133, Uridine 5'-triphosphate. Retrieved from [Link]
-
Sun, J., et al. (2020). Anion exchange chromatography of oligonucleotides under denaturing conditions. Nucleosides, Nucleotides & Nucleic Acids, 39(6), 818-828. [Link]
-
Gilar, M. (2001). Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction. Analytical Biochemistry, 298(2), 196-206. [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the synthesized uridine derivatives (2-14). Retrieved from [Link]
-
Agilent Technologies. (n.d.). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Retrieved from [Link]
-
Walsh Medical Media. (2011). Determination of Uridine in Human Plasma by HPLC and its Application in Citicoline Sodium Pharmacokinetics and Bioequivalence Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88265, Uridine 5'-triphosphate sodium. Retrieved from [Link]
-
Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Retrieved from [Link]
-
AM Chemicals. (n.d.). Anion-exchange (AEX) purification conditions for modified nucleotide triphosphates. Retrieved from [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7058168, Uridine 5'-(tetrahydrogen triphosphate), ion(4-). Retrieved from [Link]
-
Jura-Morawiec, Z., & Dydo, P. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Acta Chromatographica, 21(2), 279-290. [Link]
-
González-Segura, L., et al. (2024). Structural and functional properties of uridine 5'-monophosphate synthase from Coffea arabica. International Journal of Biological Macromolecules, 254(Pt 2), 127926. [Link]
Sources
- 1. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Uridine 5'-(tetrahydrogen triphosphate), ion(4-) | C9H11N2O15P3-4 | CID 7058168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP [pubmed.ncbi.nlm.nih.gov]
- 7. ymc.eu [ymc.eu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Anion exchange chromatography of oligonucleotides under denaturing conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Storage and Handling Guidelines for Uridine Triphosphopyridoxal (UTP-Pyridoxal) Conjugates
Abstract & Introduction
Uridine triphosphopyridoxal (often synthesized as a specific affinity probe or P2 receptor ligand) represents a complex class of nucleotide conjugates combining the purinergic signaling capability of Uridine Triphosphate (UTP) with the reactive or fluorescent properties of Pyridoxal (Vitamin B6 derivative).
These compounds are frequently utilized in Purinergic Signaling Research to target P2Y receptors (specifically P2Y2, P2Y4, and P2Y6 subtypes) or as affinity labels for nucleotide-binding sites on enzymes.
The Stability Challenge: Researchers often face experimental failure due to the compound's "dual-instability" profile:
-
The Nucleotide Moiety (UTP): Prone to hydrolysis of the triphosphate chain, leading to loss of biological potency (degradation to UDP/UMP).
-
The Pyridoxal Moiety: Highly photosensitive and susceptible to pH-dependent Schiff base hydrolysis or isomerization.
This guide provides a rigorous, self-validating protocol to maintain the integrity of UTP-pyridoxal powder from delivery to data acquisition.
Physicochemical Profile & Critical Risks
Understanding the chemistry dictates the handling protocol.
| Property | Characteristic | Risk Factor | Mitigation Strategy |
| Appearance | Yellow to Orange Powder | Photosensitivity | Pyridoxal absorbs UV/Vis light. Exposure causes irreversible photodegradation. |
| Hygroscopicity | High | Hydrolysis | Absorbs atmospheric moisture, catalyzing triphosphate breakdown. |
| Solubility | Water soluble (>10 mM) | pH Instability | Acidic pH accelerates phosphate hydrolysis; Alkaline pH may alter pyridoxal reactivity. |
| Thermal Stability | Low | Degradation | Rapid degradation at >4°C in solution. |
Storage Protocol: The "Cold & Dark" Chain
Principle: The degradation rate of UTP-pyridoxal follows first-order kinetics dependent on temperature and photon flux.
A. Upon Receipt
-
Immediate Inspection: Verify the vial is sealed and the powder is yellow/orange. If the powder is white or colorless, the pyridoxal moiety may have degraded or bleached.
-
Centrifugation: Briefly centrifuge (5,000 x g, 10 sec) to settle powder trapped in the cap.
-
Secondary Containment: Place the original vial inside a secondary light-proof container (e.g., a black 50 mL conical tube or an aluminum foil-wrapped box) containing a desiccant packet.
B. Long-Term Storage
-
Temperature: -80°C is preferred ; -20°C is acceptable for <3 months.
-
Environment: Strictly anhydrous.
-
Visualization: See the workflow below for the decision logic.
Caption: Figure 1. Logic flow for receiving and storing photosensitive nucleotide conjugates.
Reconstitution & Handling Protocol
Core Directive: Never reconstitute the entire vial unless using it all immediately. Freeze-thaw cycles destroy the triphosphate tail.
Materials Required[1][2][3][4][5][6][7][8]
-
Solvent: Sterile, nuclease-free water buffered with 10 mM HEPES or Tris (pH 7.4). Avoid Phosphate Buffered Saline (PBS) if using in phosphate-sensitive assays.
-
Vessels: Amber microcentrifuge tubes (1.5 mL).
-
Gas: Nitrogen or Argon (optional, to displace oxygen).
Step-by-Step Procedure
-
Equilibration: Remove the vial from -80°C and let it sit in the dark at Room Temperature (RT) for 15 minutes. Opening a cold vial causes condensation, ruining the remaining powder.
-
Calculated Addition: Add the buffered solvent to achieve a Stock Concentration of 10 mM or 100 mM .
-
Note: Do not use unbuffered water; the acidity of the triphosphate can lower pH, destabilizing the pyridoxal linkage.
-
-
Dissolution: Vortex gently or pipette up and down. Do not sonicate (heat generation risks degradation).
-
Aliquoting (The Golden Rule):
-
Immediately divide the stock solution into single-use aliquots (e.g., 10 µL or 50 µL) in amber tubes .
-
Flash freeze in liquid nitrogen or dry ice/ethanol bath.
-
Store at -80°C.
-
-
Usage: Thaw an aliquot on ice just prior to use. Discard any unused portion of the thawed aliquot.
Experimental Application: P2Y Receptor Signaling
Context: UTP-pyridoxal is often used to study Gq-coupled P2Y receptors (P2Y2, P2Y4, P2Y6). The standard readout is intracellular Calcium (
Protocol: Calcium Mobilization Assay (Fluorescent)
-
Cell Loading: Load cells (e.g., 1321N1 astrocytoma or HEK293) with a calcium indicator (e.g., Fluo-4 AM) for 30-60 min.
-
Baseline: Measure baseline fluorescence for 30 seconds.
-
Injection: Inject UTP-pyridoxal (working solution prepared from frozen aliquot) to a final concentration of 1–100 µM.
-
Control: Run a parallel UTP standard curve to verify receptor responsiveness.
-
-
Readout: Monitor fluorescence spike indicating
-mediated release.
Mechanism of Action Diagram
Caption: Figure 2. Signal transduction pathway activated by UTP-pyridoxal ligands in Gq-coupled P2Y receptor assays.
Troubleshooting & Validation
| Symptom | Probable Cause | Diagnostic/Solution |
| Loss of Potency | Hydrolysis of Triphosphate | Check Purity: Run HPLC or TLC. If free phosphate is high, the stock is degraded. Solution: Prepare fresh stock from powder. |
| Solution is Colorless | Photobleaching of Pyridoxal | Visual Check: Pyridoxal should be yellow. If colorless, the conjugate is destroyed. Solution: Use amber tubes strictly. |
| Precipitation | High Concentration / pH | Check pH: Ensure buffer is pH 7.4. Pyridoxal solubility drops in acidic conditions. |
| High Background | Autofluorescence | Control: Pyridoxal is naturally fluorescent. Include a "No Cell" control with the compound to subtract background fluorescence. |
References
-
Burnstock, G. (2007). "Purine and pyrimidine receptors."[1][2][3] Cellular and Molecular Life Sciences, 64(12), 1471–1483. Link
-
Jacobson, K. A., et al. (2012). "P2Y receptors: Physiology and pharmacology." Pharmacol Rev, 54(3), 497-555. Link
-
Sigma-Aldrich. "Product Information: Uridine 5′-triphosphate (UTP)." Technical Datasheet. Link
-
Lambrecht, G. (2000). "Agonists and antagonists acting at P2X receptors: selectivity profiles and functional implications." Naunyn-Schmiedeberg's Archives of Pharmacology, 362, 340–350. Link
-
Guide to Pharmacology. "P2Y Receptors: Introduction." IUPHAR/BPS. Link
Sources
- 1. Pharmacological characterization of the human P2Y4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Uridine nucleotide selectivity of three phospholipase C-activating P2 receptors: identification of a UDP-selective, a UTP-selective, and an ATP- and UTP-specific receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental design for Uridine triphosphopyridoxal kinetic studies
Application Note & Protocol
Topic: Experimental Design for Kinetic Studies of Uridine Triphosphopyridoxal
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of this compound through Kinetic Analysis
This compound (UTP-PL) represents a fascinating synthetic nucleotide analog, merging the structural features of Uridine Triphosphate (UTP), a key building block for RNA synthesis[1], with pyridoxal phosphate (PLP), the active form of vitamin B6 and an essential cofactor for a vast array of enzymes involved in amino acid metabolism.[2][3][4] This unique chimeric structure positions UTP-PL as a molecule of significant interest for researchers in drug development and chemical biology. Uridine analogs themselves have a rich history as therapeutic agents, particularly in antiviral and anticancer applications.[5][6][7]
The pyridoxal phosphate moiety is crucial for the catalytic activity of numerous enzymes, including aminotransferases, decarboxylases, and racemases.[3] These enzymes catalyze a wide variety of biochemical reactions by forming a Schiff base intermediate with their substrates.[4] By mimicking both a natural nucleotide and a critical cofactor, UTP-PL has the potential to interact with a range of enzymes in unique ways, acting as a substrate, a competitive inhibitor, or a non-competitive inhibitor.
Understanding the kinetics of these interactions is paramount. Enzyme kinetic studies provide invaluable quantitative insights into the affinity of an enzyme for a substrate (K_m), its maximum catalytic rate (V_max), and the potency of an inhibitor (K_i).[8][9] This information is the bedrock of drug development, guiding the optimization of lead compounds and elucidating their mechanism of action. This application note provides a comprehensive, step-by-step guide to designing and executing robust kinetic studies for UTP-PL, ensuring scientifically sound and reproducible results.
Core Principle of the Kinetic Assay
The kinetic characterization of UTP-PL's interaction with a target enzyme, for instance, an aminotransferase like Aspartate Aminotransferase (AST), often relies on a coupled spectrophotometric assay.[10][11] In this setup, the product of the primary enzymatic reaction is used as a substrate by a second, "coupling" enzyme. This second reaction is designed to produce a change in absorbance, which can be monitored over time.
For an AST, the reaction involves the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate.[12][13] The rate of oxaloacetate production can be monitored by coupling it to the malate dehydrogenase (MDH) reaction. MDH catalyzes the reduction of oxaloacetate to L-malate, a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be continuously monitored by measuring the absorbance at 340 nm.[10] This allows for the real-time determination of the initial reaction velocity (v_o), a critical parameter in kinetic analysis.[8]
Materials and Reagents
-
UTP-PL: Synthesized and purified in-house or obtained from a commercial supplier. The purity should be >95% as determined by HPLC and NMR.
-
Target Enzyme: e.g., purified Aspartate Aminotransferase (AST) from a commercial source or purified in-house.
-
Substrates: L-aspartic acid and α-ketoglutaric acid.
-
Coupling Enzyme: Malate Dehydrogenase (MDH).
-
Cofactor for Coupling Reaction: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Buffer: e.g., 100 mM Potassium Phosphate buffer, pH 7.4.
-
Instrumentation: UV-Vis spectrophotometer with temperature control.
-
Consumables: Quartz cuvettes, micropipettes, and high-purity water.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of Reagents and Enzyme Stock Solutions
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. It is crucial to maintain a constant pH throughout the experiment as enzyme activity is highly pH-dependent.[14][15]
-
Substrate Stock Solutions: Prepare concentrated stock solutions of L-aspartate and α-ketoglutarate in the assay buffer.
-
NADH Stock Solution: Prepare a fresh stock solution of NADH in the assay buffer. Protect this solution from light.
-
Enzyme Stock Solutions: Prepare concentrated stock solutions of AST and MDH in the assay buffer. Store on ice. Immediately before use, dilute the enzymes to the desired working concentration.[10]
Protocol 2: Determination of Optimal Enzyme Concentration
Causality: Before determining the kinetic parameters for UTP-PL, it is essential to establish an enzyme concentration that results in a linear reaction rate over a reasonable time course (e.g., 3-5 minutes).[8] This ensures that the measured initial velocity is directly proportional to the enzyme concentration.
-
Set up the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 25°C.[10]
-
Prepare a reaction mixture in a cuvette containing buffer, saturating concentrations of L-aspartate and α-ketoglutarate, NADH, and the coupling enzyme MDH.
-
Initiate the reaction by adding a small volume of a diluted AST solution.
-
Monitor the decrease in absorbance at 340 nm over 5 minutes.
-
Repeat steps 3 and 4 with varying concentrations of AST to find a concentration that yields a linear rate of approximately 0.02-0.1 ΔA/min.
Protocol 3: Determination of K_m and V_max for the Natural Substrate
Causality: To characterize UTP-PL as a potential inhibitor, it is first necessary to determine the baseline kinetic parameters (K_m and V_max) of the enzyme with its natural substrate (e.g., L-aspartate). The K_m represents the substrate concentration at which the reaction velocity is half of V_max, providing a measure of the enzyme's affinity for the substrate.
-
Prepare a series of reaction mixtures, each containing a fixed, optimal concentration of AST and saturating concentration of the co-substrate (α-ketoglutarate), but with varying concentrations of the primary substrate (L-aspartate). A typical range would be 0.1 x K_m to 10 x K_m.
-
Initiate each reaction and measure the initial velocity (v_o) as described in Protocol 2.
-
Plot v_o versus the substrate concentration [S]. This should yield a hyperbolic Michaelis-Menten curve.[16]
-
To determine K_m and V_max more accurately, transform the data using a Lineweaver-Burk plot (1/v_o vs. 1/[S]).[16] The y-intercept of this plot is 1/V_max, and the x-intercept is -1/K_m.[17]
Protocol 4: UTP-PL as a Potential Inhibitor - Determination of K_i
Causality: This protocol aims to determine if UTP-PL inhibits the target enzyme and to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[18] The inhibition constant (K_i) is a measure of the inhibitor's potency.
-
Perform a series of kinetic experiments as described in Protocol 3, but in the presence of several fixed concentrations of UTP-PL.
-
For each concentration of UTP-PL, determine the apparent K_m (K_m,app) and apparent V_max (V_max,app).
-
Analyze the changes in K_m,app and V_max,app to determine the inhibition mechanism:
-
The K_i can be calculated from the relationship between the inhibitor concentration and the changes in K_m,app or V_max,app. For competitive inhibition, K_i can be determined from the equation: K_m,app = K_m (1 + [I]/K_i), where [I] is the inhibitor concentration.[19]
Data Presentation and Visualization
Table 1: Recommended Starting Concentrations for Kinetic Assays
| Component | Recommended Starting Concentration | Rationale |
| Target Enzyme (AST) | 0.05 - 0.25 U/mL[10] | To achieve a linear and measurable reaction rate. |
| Substrate 1 | 0.1 x K_m to 10 x K_m | To accurately determine K_m and V_max. |
| Substrate 2 | >10 x K_m | To ensure saturation and simplify the kinetic analysis.[20] |
| UTP-PL (Inhibitor) | 0.1 x K_i to 10 x K_i (estimated) | To observe a significant inhibitory effect and accurately determine K_i. |
| NADH | ~0.2 mM | To ensure it is not rate-limiting for the coupling reaction. |
| Coupling Enzyme (MDH) | >10 U/mL | To ensure the coupling reaction is much faster than the primary reaction. |
Experimental Workflow Diagram
Caption: Overall workflow for UTP-PL kinetic studies.
Conceptual Representation of Kinetic Plots
Caption: Michaelis-Menten and Lineweaver-Burk plots.
References
-
Uridine diphosphate 2-deoxyglucose. Chemical synthesis, enzymic oxidation and epimerization. (1975). PubMed. [Link]
-
Kinetic studies of the pyridoxal kinase from pig liver: slow-binding inhibition by adenosine tetraphosphopyridoxal. (n.d.). PubMed. [Link]
-
Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. (2021). PMC. [Link]
-
Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). BIOC2580: Introduction to Biochemistry - Open Library Publishing Platform*. [Link]
-
Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase. (2020). OSTI.GOV. [Link]
-
Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes. (n.d.). PubMed. [Link]
-
New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2022). NIH. [Link]
-
Enzymatic synthesis and reactions of uridine 5'-(5-thio-alphaD-glucopyranosyl pyrophosphate). (n.d.). PubMed. [Link]
-
Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation. (n.d.). PubMed. [Link]
-
Reaction mechanism of pyridoxal 5'-phosphate synthase. Detection of an enzyme-bound chromophoric intermediate. (2007). PubMed. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
-
Measurement of aminotransferases: Part 1. Aspartate aminotransferase. (n.d.). PubMed. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate. [Link]
-
Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (n.d.). MDPI. [Link]
-
The Experimental Techniques and Practical Applications of Enzyme Kinetics. (n.d.). LinkedIn. [Link]
-
ENZYMATIC SYNTHESIS OF URIDINE DIPHOSPHATE XYLOSE AND URIDINE DIPHOSPHATE ARABINOSE. (n.d.). PMC. [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. (2024). TeachMePhysiology. [Link]
-
Pyridoxal phosphate. (n.d.). Wikipedia. [Link]
-
New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2025). ResearchGate. [Link]
-
Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. (n.d.). MDPI. [Link]
-
Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. (2021). Wiley Online Library. [Link]
-
Measurement of Aminotransferases: Part 1. Aspartate Aminotransferase. (2025). ResearchGate. [Link]
-
Investigation of Enzyme Inhibition Mechanism. (n.d.). University of New Haven. [Link]
-
Deriving Km, Vmax, and kcat from enzyme kinetics experiments. (2021). YouTube. [Link]
-
Mechanism of Pyridoxine 5′-Phosphate Accumulation in Pyridoxal 5′-Phosphate-Binding Protein Deficiency. (2022). Journal of Bacteriology - ASM Journals. [Link]
-
Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. (n.d.). PubMed. [Link]
-
Aspartate Aminotransferase(AST) Colorimetric.FH10. (n.d.). Spectrum Diagnostics. [Link]
-
How to Determine Km and Vmax from Lab Data. (2025). Patsnap Synapse. [Link]
-
Enzyme Kinetics Considerations. (2022). Scientist Live. [Link]
-
Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. (n.d.). DSpace@MIT. [Link]
-
Aspartate Aminotransferase (AST) Activity Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]
-
How to calculate the km and Vmax values of an enzyme when I have substrate/product inhibition? (2015). ResearchGate. [Link]
-
Mining the cellular inventory of pyridoxal phosphate-dependent enzymes. (2018). University of Konstanz. [Link]
-
Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. (2020). MDPI. [Link]
Sources
- 1. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoxal 5'-phosphate dependent reactions: Analyzing the mechanism of aspartate aminotransferase (Journal Article) | OSTI.GOV [osti.gov]
- 3. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Measurement of aminotransferases: Part 1. Aspartate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. longdom.org [longdom.org]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. newhaven.edu [newhaven.edu]
- 19. researchgate.net [researchgate.net]
- 20. scientistlive.com [scientistlive.com]
Application Notes and Protocols for Dosing Strategies of Uridine Triphosphopyridoxal in Animal Models
Authored by: A Senior Application Scientist
Introduction: A Novel Molecular Chimera with Dual Functionality
Uridine triphosphopyridoxal (UTP-PL) represents a novel investigational compound that chemically links two biologically crucial molecules: Uridine Triphosphate (UTP) and Pyridoxal Phosphate (PLP). This unique structure is hypothesized to confer a dual mechanism of action, potentially offering synergistic therapeutic effects. Uridine, a pyrimidine nucleoside, is fundamental to RNA synthesis, cellular repair, and energy metabolism[1][2]. Its triphosphate form, UTP, also functions as an extracellular signaling molecule by activating P2Y purinergic receptors, which are implicated in a wide range of physiological processes[3][4]. On the other hand, Pyridoxal Phosphate is the active form of vitamin B6 and a critical coenzyme in a vast array of enzymatic reactions, particularly in the metabolism of amino acids and neurotransmitters[5][6].
The rationale for combining these two moieties into a single agent is to target cellular pathways involved in both energetic and metabolic homeostasis, which are often dysregulated in neurological, metabolic, and inflammatory disorders. This guide provides a comprehensive overview of the proposed mechanism of action, detailed protocols for dosing in animal models, and strategies for evaluating the pharmacological effects of UTP-PL.
Proposed Mechanism of Action
UTP-PL is designed to be a multi-target agent. Upon administration, it is anticipated to exert its effects through two primary pathways:
-
Extracellular Signaling via P2Y Receptors: The UTP component of the molecule is expected to act as an agonist at P2Y2 and P2Y4 receptors, initiating downstream signaling cascades that can influence processes like ion transport, mucin secretion, and vasodilation[7][8]. This activity may be beneficial in conditions characterized by impaired cellular secretion or blood flow.
-
Intracellular Bioavailability of Uridine and Pyridoxal Phosphate: Following extracellular activity or cellular uptake and subsequent metabolism, UTP-PL could serve as a source of uridine and PLP. The released uridine can be incorporated into cellular nucleotide pools, supporting RNA synthesis and glycogenesis[2]. The liberated PLP would be available to act as a coenzyme for numerous metabolic enzymes, thereby supporting neurotransmitter synthesis and amino acid metabolism[5][6].
The following diagram illustrates the proposed dual mechanism of action of this compound.
Caption: Proposed dual mechanism of action of UTP-PL.
Animal Model Selection and Husbandry
The choice of animal model will be dictated by the specific research question and the disease state being investigated. Common models include mice and rats due to their well-characterized physiology and the availability of transgenic strains.
-
For Neurological Studies: Models of neurodegeneration (e.g., MPTP-induced Parkinson's disease, APP/PS1 mice for Alzheimer's disease) or epilepsy would be appropriate[3].
-
For Metabolic Studies: Models of diet-induced obesity, diabetes (e.g., db/db mice), or mitochondrial dysfunction would be relevant[2].
-
For Inflammatory Studies: Models of colitis, arthritis, or sepsis could be employed[4].
Husbandry: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design.
Preparation and Administration of UTP-PL
Vehicle Selection and Formulation
The solubility and stability of UTP-PL in various vehicles should be determined empirically. Based on the properties of UTP and PLP, sterile, isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) are recommended as starting points for parenteral administration. For oral administration, water or a methylcellulose-based vehicle may be suitable. It is crucial to ensure the final formulation is at a physiological pH (7.2-7.4) to minimize irritation at the injection site.
Dose Range Finding (Dose Escalation Studies)
A dose-escalation study is essential to determine the maximum tolerated dose (MTD) and to identify a therapeutically relevant dose range. A suggested starting approach is a logarithmic dose escalation (e.g., 1, 10, 100 mg/kg). Animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.
Routes of Administration
The choice of administration route depends on the desired pharmacokinetic profile and the target organ system.
| Route of Administration | Advantages | Disadvantages | Recommended Volume (Mouse) | Recommended Volume (Rat) |
| Intravenous (IV) | Rapid onset, 100% bioavailability. | Requires technical skill, potential for bolus-related adverse effects. | 5 ml/kg (slow infusion) | 5 ml/kg (slow infusion) |
| Intraperitoneal (IP) | Easier than IV, rapid absorption. | Potential for injection into organs, local irritation. | 10 ml/kg | 10 ml/kg |
| Subcutaneous (SC) | Slower absorption, prolonged effect. | Slower onset, potential for local reactions. | 10 ml/kg | 5 ml/kg |
| Oral (PO) | Non-invasive, clinically relevant. | Subject to first-pass metabolism, variable absorption. | 10 ml/kg | 10 ml/kg |
Data on recommended volumes are based on general guidelines for animal dosing[9].
Experimental Workflow: A Step-by-Step Protocol
The following diagram outlines a typical experimental workflow for evaluating the efficacy of UTP-PL in an animal model.
Sources
- 1. What is the mechanism of Uridine Triacetate? [synapse.patsnap.com]
- 2. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of the contractile effect induced by uridine 5-triphosphate in canine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of INS37217 [P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt], a next-generation P2Y(2) receptor agonist for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acuc.berkeley.edu [acuc.berkeley.edu]
Application Notes and Protocols for the Solubilization of Uridine Triphosphopyridoxal (UTP-PL)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical First Step in Experimental Success
Uridine triphosphopyridoxal (UTP-PL) is a specialized nucleotide analog that combines the structural features of Uridine Triphosphate (UTP) and pyridoxal phosphate. As a molecule of interest in studies of purinergic signaling, particularly as a potential modulator of P2Y receptors, its accurate and consistent solubilization is paramount for reproducible experimental outcomes.[1] Improper dissolution can lead to inaccurate concentration assessments, precipitation during experiments, and ultimately, unreliable data.
This guide provides a comprehensive overview of solvent compatibility for UTP-PL, moving beyond simple instructions to explain the underlying chemical principles that govern its solubility. By understanding the "why" behind the protocols, researchers can confidently prepare stable and effective solutions of UTP-PL for a range of biochemical and cellular assays.
Understanding the Molecular Basis of UTP-PL Solubility
The solubility of UTP-PL is primarily dictated by its chemical structure, which is a conjugate of two highly polar moieties:
-
Uridine Triphosphate (UTP): The UTP component imparts significant hydrophilicity. The ribose sugar contains multiple hydroxyl groups capable of hydrogen bonding with water, and the triphosphate chain is highly charged and ionic at physiological pH.[2][3] Nucleotides and their analogs are generally water-soluble for this reason.[4]
-
Pyridoxal Phosphate: This derivative of Vitamin B6 also contains polar functional groups, including a phosphate group, a hydroxyl group, and a pyridine ring nitrogen, which contribute to its aqueous solubility.
Given this composite structure, UTP-PL is predicted to be highly soluble in aqueous solutions. The primary challenge in its handling is not dissolution itself, but ensuring the stability of the resulting solution, as the triphosphate chain is susceptible to hydrolysis.
Solvent Selection: A Decision Framework
The choice of solvent should be guided by the experimental context. The following diagram outlines a logical approach to selecting the appropriate solvent system for your UTP-PL application.
Caption: Decision workflow for selecting the appropriate solvent for this compound (UTP-PL).
Quantitative Solubility Data (Inferred and from Parent Molecules)
Direct, published solubility data for UTP-PL is scarce. However, based on the properties of its parent compounds, we can establish reliable working concentrations.
| Solvent/Buffer System | Parent Compound | Reported Solubility | Recommended Starting Concentration for UTP-PL | Notes |
| Water (Nuclease-Free) | Uridine | 50 mg/mL[5] | 10-50 mM | Ideal for high-concentration stock solutions. pH may not be controlled. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Uridine | ~5 mg/mL in PBS[6] | 1-10 mM | Physiologically relevant buffer for cell-based assays. |
| HEPES or Tris Buffers (pH 7.0-8.0) | UMP/UTP | Good aqueous solubility[7] | 1-10 mM | Provides stable pH control for biochemical assays. |
| Dimethyl Sulfoxide (DMSO) | Uridine | ~10 mg/mL[6] | Use with caution, see protocol below | Not a primary recommendation. May be used if aqueous solubility is problematic, but the final concentration in assays must be kept low (<0.1%) to avoid artifacts. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution of UTP-PL
This protocol is recommended for creating a concentrated stock solution that can be aliquoted and stored for later dilution into experimental buffers.
Materials:
-
This compound (solid powder)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Pre-weigh UTP-PL: On a calibrated analytical balance, carefully weigh the desired amount of UTP-PL into a sterile microcentrifuge tube.
-
Calculate Required Volume: Determine the volume of nuclease-free water needed to achieve the target concentration (e.g., 50 mM).
-
Initial Solubilization: Add approximately 80% of the calculated water volume to the tube.
-
Vortex: Close the tube securely and vortex for 30-60 seconds. The powder should readily dissolve.
-
pH Adjustment (Optional but Recommended): If the final application is sensitive to pH, check the pH of the solution and adjust as necessary with dilute NaOH or HCl. For most nucleotide triphosphates, a neutral to slightly basic pH (7.0-7.5) is optimal for stability.
-
Final Volume Adjustment: Add nuclease-free water to reach the final calculated volume.
-
Aliquot and Store: Dispense the stock solution into single-use aliquots in nuclease-free tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to hydrolysis of the triphosphate chain.
Protocol 2: Direct Solubilization in Experimental Buffer
For immediate use, UTP-PL can be dissolved directly in the final experimental buffer.
Materials:
-
This compound (solid powder)
-
Experimental buffer (e.g., PBS, HEPES-buffered saline), pre-warmed to room temperature
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Prepare Buffer: Ensure your experimental buffer is prepared and at the correct pH and temperature for your assay.
-
Weigh UTP-PL: Weigh the required amount of UTP-PL for your final desired concentration directly into the tube.
-
Add Buffer and Dissolve: Add the appropriate volume of the experimental buffer. Vortex gently until the solid is completely dissolved.
-
Use Immediately: It is best practice to use freshly prepared solutions of nucleotide analogs in their final buffer to ensure stability and activity. Do not store dilute aqueous solutions for extended periods.[6]
Protocol 3: Use of Organic Co-solvents (For Troubleshooting)
This protocol should only be considered if aqueous solubility proves to be a significant and unexpected issue.
Causality Behind this Choice: Organic solvents like DMSO can disrupt the intermolecular forces in the crystal lattice of a compound, sometimes aiding in dissolution when aqueous solvents are insufficient. However, for a highly polar molecule like UTP-PL, this is a secondary approach.
Materials:
-
This compound (solid powder)
-
High-purity, anhydrous DMSO
-
Experimental buffer
Methodology:
-
Prepare a Concentrated DMSO Stock: Dissolve UTP-PL in 100% DMSO to create a high-concentration stock (e.g., 100 mM).
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous experimental buffer.
-
Critical Consideration: Ensure the final concentration of DMSO in your assay is below the threshold that affects your biological system (typically <0.1% v/v). High concentrations of DMSO can have physiological effects.[6]
-
Precipitation Watch: Observe the solution carefully upon dilution into the aqueous buffer. If precipitation occurs, the compound may not be sufficiently soluble in the mixed solvent system.
Trustworthiness and Self-Validation
-
Visual Inspection: A properly solubilized solution of UTP-PL should be clear and free of any visible particulates.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using UV-Vis spectrophotometry, by measuring the absorbance at the known λmax for the compound.
-
Functional Titration: The ultimate validation of your solubilization protocol is the performance of UTP-PL in a functional assay. A dose-response curve in a relevant biological system will confirm the activity and effective concentration of your prepared solutions.
By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can ensure the reliable and effective use of this compound in their experiments.
References
-
Wikipedia. Uridine triphosphate. [Link]
-
Wikipedia. Uridine monophosphate. [Link]
-
Medsafe, New Zealand Government. NEW ZEALAND DATA SHEET. [Link]
-
Molecules. Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. [Link]
-
Journal of Medicinal Chemistry. Drug-like Antagonists of P2Y Receptor Subtypes: An Update. [Link]
-
Belden. Belden Official Website. [Link]
-
Stem Cell Reports. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. [Link]
-
Cheméo. Chemical Properties of Uridine (CAS 58-96-8). [Link]
-
MDPI. Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]
-
Journal of Inflammation Research. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. [Link]
-
Methods in Molecular Biology. Nucleotide Analogues as Probes for DNA and RNA Polymerases. [Link]
-
PubChem, National Center for Biotechnology Information. Uridine 5'-triphosphate. [Link]
Sources
- 1. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 3. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Uridine monophosphate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
preventing hydrolysis of Uridine triphosphopyridoxal in aqueous solution
To: Research Team From: Technical Applications Center Subject: Stability & Handling Guide: Uridine Triphosphopyridoxal Conjugates
Technical Support Center: this compound Stability
Product Class: Nucleotide-Pyridoxal Conjugates (e.g., MRS 2496 derivatives, P2 Receptor Probes) Primary Hazard: Hydrolytic cleavage of the phosphoanhydride bond and photodegradation of the pyridoxal moiety.
This guide addresses the instability of Uridine 5'-triphosphate-pyridoxal conjugates. These molecules are critical tools for mapping P2 purinergic receptors but are chemically fragile. Their degradation in aqueous solution is driven by three converging factors: acid-catalyzed hydrolysis , metal-ion catalysis , and photolysis .
Module 1: The "Golden Rules" of Storage & Handling
Use this checklist for every new vial received.
| Parameter | Critical Specification | The "Why" (Mechanism) |
| Physical State | Lyophilized (Solid) | Hydrolysis rates drop to near-zero in the absence of water. The solid state prevents nucleophilic attack on the phosphate chain. |
| Temperature | -20°C or -80°C | Arrhenius kinetics dictate that reaction rates double for every 10°C rise. Storage at -20°C slows spontaneous hydrolysis significantly. |
| Solvent | Water (pH 7.0–7.5) | Acidic pH (<6.0) accelerates phosphoanhydride cleavage. Alkaline pH (>8.0) can promote base-catalyzed degradation of the uridine ring. |
| Light | Dark / Amber Vials | The pyridoxal moiety is highly photosensitive. Exposure to UV/blue light causes irreversible photolysis of the aromatic ring. |
| Additives | 0.1 mM EDTA | Divalent cations (Mg²⁺, Ca²⁺, Zn²⁺) coordinate with the triphosphate chain, lowering the activation energy for hydrolytic cleavage. EDTA sequesters these ions. |
Module 2: Troubleshooting Guide
Identify the symptom to find the root cause and solution.
Symptom 1: Loss of Biological Activity (P2 Receptor Antagonism)
-
Root Cause: Hydrolysis of the Gamma-Phosphate Linker.
-
Mechanism: The bond connecting the pyridoxal group to the UTP chain (often at the
-phosphate) is the weakest link. Once cleaved, you are left with free UTP and Pyridoxal, neither of which functions as the specific high-affinity antagonist you need.
-
-
Corrective Action:
-
Immediate: Discard the aliquot. Do not attempt to re-concentrate.
-
Prevention: Switch to single-use aliquots. Never re-freeze a thawed sample.
-
Symptom 2: Solution Turns Dark/Brown
-
Root Cause: Photodegradation.
-
Mechanism: Pyridoxal derivatives undergo photo-oxidation when exposed to ambient lab light, leading to radical formation and polymerization/browning.
-
-
Corrective Action:
-
Immediate: Check absorbance. If the characteristic Pyridoxal peak (approx. 290–330 nm, pH dependent) has shifted or broadened, the molecule is compromised.
-
Prevention: Wrap all tubes in aluminum foil or use amber microcentrifuge tubes. Perform experiments in low-light conditions if possible.
-
Symptom 3: Precipitation upon Thawing
-
Root Cause: Salt/Buffer Incompatibility.
-
Mechanism: High concentrations of counter-ions (like Li⁺ or Na⁺) from the synthesis process may precipitate if the sample is dissolved in a buffer with high ionic strength (like concentrated PBS) at low temperatures.
-
-
Corrective Action:
-
Immediate: Warm briefly to 37°C and vortex gently. If precipitate persists, it may be degradation product (insoluble pyridoxal polymers).
-
Prevention: Dissolve the stock in PCR-grade water first, then dilute into the working buffer (e.g., HEPES/Krebs) immediately before use.
-
Module 3: Experimental Protocols
Protocol A: Safe Solubilization & Aliquoting
Standard Operating Procedure for new product arrival.
-
Preparation: Pre-chill a rack and amber microcentrifuge tubes on ice. Prepare Solvent A (Degassed Milli-Q water or 10 mM HEPES, pH 7.4).
-
Dissolution:
-
Add Solvent A to the lyophilized vial to achieve a stock concentration of 10 mM .
-
Note: Do not use vortexers at max speed (shear stress). Pipette up and down gently.
-
-
Aliquoting:
-
Immediately dispense into small volumes (e.g., 10–50 µL) to avoid future freeze-thaw cycles.
-
Crucial Step: Flush the headspace of the vial with Nitrogen or Argon gas if available (prevents oxidation).
-
-
Storage: Flash freeze in liquid nitrogen (preferred) or dry ice/ethanol bath, then store at -80°C.
Protocol B: QC Check via HPLC (Optional)
Run this if you suspect degradation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or equivalent).
-
Mobile Phase A: 50 mM Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% to 30% B over 20 minutes.
-
Detection: UV at 260 nm (Uridine) and 325 nm (Pyridoxal).
-
Pass Criteria: A single major peak containing both 260nm and 325nm absorbance. Separation of peaks indicates hydrolysis (Uridine/UTP will elute earlier than the conjugate).
Module 4: Visualization of Degradation Pathways
The following diagram illustrates the critical pathways leading to sample failure.
Caption: Figure 1. Degradation pathways of UTP-Pyridoxal. Note that hydrolysis releases free UTP, which may act as an agonist, producing false positive results in P2 receptor assays.
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use Phosphate Buffered Saline (PBS) as a solvent? A: It is not recommended for long-term storage. While PBS is physiological, high phosphate concentrations can sometimes inhibit the binding of the probe to certain receptors or promote phosphate exchange reactions. 10 mM HEPES (pH 7.4) is the preferred buffer for stock solutions.
Q: How long is the solution stable at room temperature? A: Less than 4 hours. In our experience, HPLC analysis shows detectable hydrolysis (approx. 2-5%) after 4-6 hours at 25°C. Always keep samples on ice during experiments.
Q: Why did my cells respond more strongly after the inhibitor sat out? A: This is a classic artifact. As UTP-pyridoxal hydrolyzes, it releases free UTP . UTP is a potent agonist for many P2Y receptors. If your antagonist degrades, you are essentially adding an agonist to your cells, reversing the expected effect [1].
References
-
Jacobson, K. A., et al. (2002). "Structure-activity relationships of P2 receptor antagonists." Biochemical Pharmacology.
-
Sigma-Aldrich Technical Bulletin. "Nucleotide Handling and Storage." MilliporeSigma. (General Nucleotide Stability)
-
Ko, H., et al. (2008). "Synthesis and biological evaluation of uridine-5'-diphosphate analogues." Journal of Medicinal Chemistry. (Discusses instability of phosphate-sugar linkages).
Technical Support Center: A Guide to Improving the Solubility of Uridine Triphosphopyridoxal (UTP-PL) in Physiological Buffers
Introduction: Uridine triphosphopyridoxal (UTP-PL) is a potent P2Y receptor agonist crucial for research in areas like inflammation, neurotransmission, and cell signaling.[1] Despite its significance, researchers frequently encounter challenges with its solubility in physiological buffers (e.g., PBS, HEPES, Tris at pH ~7.4), which can compromise experimental reproducibility and outcomes. This guide provides a comprehensive, in-depth resource structured in a question-and-answer format to address and resolve these solubility issues, ensuring the integrity of your experiments.
Section 1: The "Why" - Understanding the Molecule
Q1: Why is UTP-PL so difficult to dissolve in standard physiological buffers?
Answer: The solubility challenge with UTP-PL stems from its complex chemical structure, which imparts zwitterionic characteristics. The molecule possesses multiple ionizable groups with different pKa values:
-
Triphosphate Chain: The three phosphate groups are highly acidic and will be deprotonated and negatively charged at physiological pH (around 7.4).[2]
-
Pyridoxal Ring: The pyridoxal moiety contains a phenolic hydroxyl group and a pyridine nitrogen. The protonation state of these groups is highly pH-dependent.
-
Uridine Moiety: The uracil base also has ionizable protons.[3][4]
At physiological pH (~7.4), the molecule carries a significant net negative charge from the triphosphate group.[2] However, interactions between the different charged moieties can lead to intramolecular associations that reduce its effective interaction with water molecules. If the pH of the solution approaches the isoelectric point (pI) of the molecule, where the net charge is zero, its solubility will be at a minimum, often leading to precipitation.
Section 2: The "How" - Core Solubilization Protocols
This section details the validated, step-by-step methods for preparing stable UTP-PL solutions.
Q2: What is the recommended starting protocol for preparing a concentrated aqueous stock solution of UTP-PL?
Answer: Preparing a stable, concentrated aqueous stock is the most critical step. We recommend avoiding direct dissolution in your final physiological buffer.
Protocol 1: High-Concentration Aqueous Stock Preparation
-
Weighing: Accurately weigh the required amount of UTP-PL powder in a suitable microfuge tube.
-
Initial Solubilization: Add a small volume of high-purity, nuclease-free water to the powder. For example, for a target of 10 mM, add enough water to make a preliminary concentration of 20-50 mM.
-
pH Adjustment (Critical Step): If the powder does not readily dissolve, the pH of the solution is likely near the pI.
-
Carefully add microliter amounts of a dilute NaOH solution (e.g., 0.1 M) while vortexing gently.
-
Monitor the solution. As the pH increases slightly into the alkaline range (pH 7.5-8.5), the molecule will become more consistently deprotonated and negatively charged, significantly enhancing its solubility. The powder should fully dissolve.
-
Avoid over-titration. A pH above 9.0 may risk hydrolysis of the triphosphate chain over extended periods.
-
-
Final Volume Adjustment: Once the UTP-PL is fully dissolved, add nuclease-free water to reach your final target stock concentration (e.g., 10 mM).
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter to remove any potential micro-precipitates or microbial contamination.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store frozen at -20°C or -80°C. Aqueous solutions of related compounds like pyridoxal 5'-phosphate (PLP) are stable for at least 24 hours at room temperature when protected from light.[5][6]
Q3: How do I correctly dilute the stock solution into my final physiological buffer without causing precipitation?
Answer: The dilution step is where precipitation often occurs due to localized concentration gradients and buffer component interactions.
Protocol 2: Dilution into Physiological Buffer
-
Pre-warm/Cool Buffer: Bring your final experimental buffer (e.g., HEPES-buffered saline, PBS) to the intended experimental temperature. The solubility of phosphate salts, a common buffer component, can decrease at lower temperatures, leading to precipitation.[7]
-
Vortexing is Key: While gently vortexing or swirling the physiological buffer, add the required volume of the UTP-PL stock solution slowly and dropwise.
-
Mechanism of Action: This technique, known as "flash dilution," prevents the formation of localized high concentrations of UTP-PL that could crash out of solution upon contact with the buffer salts and different pH environment.
-
Final pH Check: After dilution, verify that the final pH of your working solution is within the desired range for your experiment. The addition of the slightly alkaline stock should have a negligible effect on a well-buffered system.
Section 3: The "What If" - Troubleshooting Guide
This section addresses common problems in a direct Q&A format.
Q4: My UTP-PL powder won't dissolve in water even after adding a small amount of dilute NaOH. What should I do?
Answer:
-
Check Freshness of NaOH: Ensure your dilute NaOH solution is not old. Carbon dioxide from the air can neutralize NaOH, reducing its effectiveness.
-
Gentle Warming: You can warm the solution to 37°C. Increased temperature generally enhances the solubility of compounds like PLP.[8][9] However, do not boil the solution, as this can cause degradation.
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[10] Use short bursts to avoid excessive heating.
Q5: My UTP-PL precipitated immediately after I added my stock to my phosphate-buffered saline (PBS). Why did this happen and how can I fix it?
Answer: This is a classic solubility problem. There are two primary causes:
-
pH Shock: Your stock solution was at a slightly alkaline pH where UTP-PL is soluble. When added to the PBS (typically pH 7.2-7.4), the localized pH drop may have pushed the UTP-PL towards its less soluble, near-neutral protonation state.
-
Buffer Salt Interaction: Phosphate buffers are notorious for precipitating with various compounds, especially when organic co-solvents are present or when the solution is cooled.[7][11][12]
Solutions:
-
Use the "Flash Dilution" Method: Ensure you are adding the stock very slowly to a vortexing buffer as described in Protocol 2.
-
Switch Buffers: Consider using a different physiological buffer system like HEPES or MOPS, which are less prone to precipitation issues than phosphate buffers.[11]
-
Reduce Buffer Concentration: If you must use PBS, try lowering its concentration (e.g., from 1X to 0.5X) if your experimental design permits.
Q6: Can I use a co-solvent like DMSO to prepare my stock solution?
Answer: While technically possible, it is not recommended as the primary approach for physiological experiments.
-
Rationale: UTP-PL is a highly polar, charged molecule. Its solubility is much higher in aqueous solutions than in organic solvents. While a small amount of DMSO might help dissolve less pure batches, it is often unnecessary if the pH is properly adjusted.
-
Experimental Caveat: If you must use DMSO, be aware that adding a DMSO stock to an aqueous buffer can cause the compound to precipitate out. Furthermore, DMSO can have independent biological effects in many cell-based assays. If used, the final concentration should typically be kept below 0.1%.
Q7: How does temperature affect the stability of my UTP-PL working solution?
Answer:
-
Solubility: As a general rule, solubility increases with temperature.[8] Keeping solutions at room temperature or 37°C during an experiment can help prevent precipitation.
-
Stability: Conversely, chemical stability decreases with higher temperatures.[13] The triphosphate chain is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For short-term experiments (a few hours), working at 37°C is generally acceptable. For longer incubations, it is crucial to balance solubility with stability, and running pilot experiments to check for degradation via HPLC may be necessary. The optimal pH for the stability of many enzymes and compounds in buffer is around 7.4.[14][15]
Section 4: Data & Visualization
Table 1: Summary of Factors Affecting UTP-PL Solubility
| Factor | Effect on Solubility | Recommended Action | Rationale & Causality |
| pH | CRITICAL. Low solubility near pI, high solubility at slightly alkaline pH (>7.5). | Adjust pH of stock solution to 7.5-8.5 with dilute NaOH. | Maximizes deprotonation of phosphate and phenolic groups, increasing polarity and hydration. |
| Buffer Type | Phosphate buffers have a higher risk of causing precipitation. | Use HEPES or MOPS as an alternative to PBS if precipitation occurs. | Phosphate ions can have specific salt-out effects not seen with zwitterionic buffers like HEPES.[11] |
| Temperature | Solubility generally increases with temperature. | Prepare and use solutions at room temperature or 37°C. Avoid cold temperatures. | Increased kinetic energy helps overcome the lattice energy of the solid and reduces the chances of phosphate buffer salt precipitation.[7] |
| Concentration | Higher concentrations are more prone to precipitation. | Prepare a high-concentration stock and dilute it into the final buffer using the "flash dilution" method. | Avoids creating localized, supersaturated conditions that lead to nucleation and precipitation. |
| Light Exposure | The pyridoxal moiety is light-sensitive. | Store stock solutions and working solutions protected from light (e.g., in amber tubes or foil). | Light can cause photodegradation of the pyridoxal ring, leading to loss of activity.[5][6] |
Diagrams
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start_node [shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_node [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_node [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_node [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes start [label="Precipitate Observed\nin Final Buffer?", start_node]; check_pH [label="Is buffer pH\n7.2 - 7.8?", decision_node]; check_buffer [label="Are you using\na Phosphate Buffer?", decision_node]; check_temp [label="Is solution\nat RT or 37°C?", decision_node]; check_dilution [label="Was 'flash dilution'\n(slow add to vortex)\nmethod used?", decision_node];
adjust_pH [label="Adjust buffer pH\nif necessary", process_node]; switch_buffer [label="Switch to HEPES\nor MOPS buffer", process_node]; warm_solution [label="Warm solution to RT/37°C\n(Do not exceed 40°C)", process_node]; redilute [label="Re-prepare using\n'flash dilution'", process_node];
success [label="Solution Clear", solution_node]; consult [label="Consult Literature\nfor Co-solvents", fail_node];
// Edges start -> check_dilution; check_dilution -> check_pH [label=" Yes"]; check_dilution -> redilute [label=" No"]; redilute -> success;
check_pH -> check_buffer [label=" Yes"]; check_pH -> adjust_pH [label=" No"]; adjust_pH -> success;
check_buffer -> switch_buffer [label=" Yes"]; check_buffer -> check_temp [label=" No"]; switch_buffer -> success;
check_temp -> success [label=" Yes"]; check_temp -> warm_solution [label=" No"]; warm_solution -> success;
check_temp -> consult [xlabel=" Still Precipitated ", style=dashed, color="#5F6368"]; } dot Caption: Troubleshooting workflow for UTP-PL precipitation.
References
-
PubChem. (n.d.). Uridine 5'-triphosphate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Uridine 5'-(tetrahydrogen triphosphate), ion(4-). National Center for Biotechnology Information. Retrieved from [Link]
-
Geng, R., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Cell Communication and Signaling. Retrieved from [Link]
-
Al-Tameemi, M., & Van der Donk, W. A. (2020). Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors. Journal of Natural Products. Retrieved from [Link]
- Jacob, S., et al. (2007). Novel formulation of pyridoxal-5'-phosphate and method of preparation. Google Patents.
-
Baruah, N., et al. (2017). Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Jacobson, K. A., et al. (2006). Agonists and antagonists for P2 receptors. Novartis Foundation Symposium. Retrieved from [Link]
-
Augustijns, P., et al. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutical Research. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Uridine (CAS 58-96-8). Retrieved from [Link]
-
Mandal, S. K., et al. (2016). How to avoid protein precipitaion? ResearchGate. Retrieved from [Link]
-
Baruah, N., et al. (2017). Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are P2Y2 receptor agonists and how do they work?. Retrieved from [Link]
-
Chromatography Forum. (2005). Precipitation in HPLC with phosphate buffer?. Retrieved from [Link]
-
Wang, L., et al. (2020). Solubility Determination and Correlation for Pyridoxal 5-Phosphate Monohydrate in Different Binary Solvents from 278.15 K to 318.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Daubner, S. C., et al. (2002). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. ResearchGate. Retrieved from [Link]
-
Muñoz, F., et al. (1987). Influence of pH on the removal of pyridoxal 5'-phosphate from phosphorylase b. Biochemistry International. Retrieved from [Link]
-
Chakraborty, T., et al. (2020). Precipitate in TBE buffer, will it affect the electroporesis? How do I get rid of the precipitation? ResearchGate. Retrieved from [Link]
-
Pendergast, W., & Evans, R. K. (n.d.). P2Y Receptor Agonists. Retrieved from [Link]
-
Daubner, S. C., et al. (2002). Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. Protein Science. Retrieved from [Link]
-
Hamfelt, A. (1983). A Simplified Method for Determination of Pyridoxal Phosphate in Biological Samples. Upsala Journal of Medical Sciences. Retrieved from [Link]
-
Jacobson, K. A. (n.d.). P2X and P2Y Receptors. NIDDK. Retrieved from [Link]
-
Srisongphan, A., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics. Retrieved from [Link]
-
Sama, N., et al. (2017). Why does sodium phosphate buffer precipitates? ResearchGate. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Uridine 5'-(tetrahydrogen triphosphate), ion(4-) | C9H11N2O15P3-4 | CID 7058168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Uridine 5'-triphosphate | C9H15N2O15P3 | CID 6133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uridine (CAS 58-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. Precipitation in HPLC with phosphate buffer? - Chromatography Forum [chromforum.org]
- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
detecting degradation products of Uridine triphosphopyridoxal via mass spectrometry
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Detection of Degradation Products via Mass Spectrometry Ticket ID: UTP-PLP-MS-001
Executive Summary
You are likely working with a nucleotide-vitamin conjugate (such as MRS 2211 or a custom UTP-Pyridoxal-5'-Phosphate derivative) used as a P2 purinergic receptor antagonist. These molecules are chemically fragile "chimeras" combining the instability of a triphosphate chain with the photosensitivity of a pyridoxal moiety.
Successfully detecting their degradation products requires a shift in standard MS protocols. You cannot treat this simply as a small molecule; you must approach it as a polyanionic biological conjugate . This guide addresses the three primary failure modes: In-source fragmentation , Chromatographic breakthrough , and Photolytic decay .
Module 1: Sample Integrity & Pre-Analytical Troubleshooting
Q: My parent ion signal decays rapidly even when the sample is in the autosampler. Is my MS sensitivity drifting?
A: It is rarely the MS sensitivity; it is almost certainly photolytic or thermal degradation occurring inside your autosampler.
Pyridoxal conjugates contain a conjugated
Protocol: The "Dark & Cold" Stabilization System
-
Amber Glass is Mandatory: Never use clear vials. If amber vials are unavailable, wrap standard vials in aluminum foil.
-
Autosampler Temperature: Set to 4°C . At 25°C, triphosphate half-life drops significantly.
-
pH Buffering: Avoid storing samples in unbuffered water. Use 10 mM Ammonium Acetate (pH 7.0) . Acidic conditions (pH < 4) accelerate phosphate hydrolysis; basic conditions (pH > 9) can degrade the pyridoxal ring.
Module 2: LC-MS Configuration & Method Development
Q: I see a broad blob near the void volume (t0). How do I retain this polar conjugate?
A: Standard C18 Reversed-Phase (RP) chromatography fails here. Uridine triphosphopyridoxal is highly polar and negatively charged. You have two viable paths: Ion-Pairing RP or HILIC .[1]
Comparison of Separation Modes
| Feature | Ion-Pairing RP (IP-RP) | Hydrophilic Interaction (HILIC) | Recommendation |
| Mechanism | Uses amine additives (TEA/DBA) to mask negative charges. | Partitions analytes into a water layer on a polar stationary phase. | HILIC is preferred for MS sensitivity. |
| MS Compatibility | Low. Ion-pairing agents suppress ionization and contaminate the source. | High. Uses high organic content (Acetonitrile) which boosts desolvation. | Use HILIC (Amide or ZIC-pHILIC columns). |
| Peak Shape | Excellent for isomers. | Good, but sensitive to sample diluent. | Dilute samples in 75% ACN to match initial mobile phase. |
Q: Which Ionization Mode should I use?
A: Negative Mode ESI (-) is non-negotiable.
Nucleotides (UTP) and phosphorylated vitamins (PLP) are polyanions. Positive mode will yield weak
DOT Diagram: Method Selection Workflow
Caption: Decision tree for optimizing LC-MS conditions for polar nucleotide conjugates. HILIC is prioritized to prevent source contamination.
Module 3: Decoding Degradation Pathways
Q: I see peaks at M-80 and M-18. Are these real degradants or in-source fragments?
A: Distinguishing between in-sample degradation and in-source fragmentation is critical.
-
M-80 (Loss of
): Characteristic of phosphate hydrolysis. -
M-18 (Loss of
): Common in Pyridoxal chemistry (Schiff base formation/dehydration).
The "Flow-Rate Test" for Validation: To confirm if a peak is a real degradant present in the vial or created inside the MS source:
-
Inject the sample at Flow Rate X .
-
Inject the sample at Flow Rate 2X (keeping source temp constant).
-
Result: If the ratio of Parent/Fragment changes significantly, it is likely in-source fragmentation (thermal). If the ratio remains constant, the degradation product exists in the vial.
Primary Degradation Map
You must monitor three specific channels to track the breakdown of this compound.
-
Hydrolysis (The "Step-Down" Effect):
-
Parent
Loss of Loss of . -
Look for:
Da steps.
-
-
Linkage Cleavage:
-
If linked via azo/Schiff base: Rupture produces free UTP (
) and free Pyridoxal-Phosphate ( ).
-
-
Photolysis (The "Light Leak" Indicator):
-
Pyridoxal converts to 4-Pyridoxic Acid .
-
Look for: Oxidation products (+16 Da) or ring rearrangement.
-
DOT Diagram: Degradation Logic
Caption: Mechanistic pathways for degradation. Hydrolysis removes phosphates; Cleavage breaks the nucleotide-vitamin bond.
Module 4: Essential References
-
Cohen, L.H., et al. (2018). Simultaneous determination of ribonucleoside and deoxyribonucleoside triphosphates in biological samples by hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry. Nucleic Acids Research. Link
-
Relevance: Establishes HILIC as the gold standard for triphosphate analysis, replacing ion-pairing methods.
-
-
Dudley, E., et al. (2005). Study of the mass spectrometric fragmentation of pseudouridine and related nucleotides.[2] Rapid Communications in Mass Spectrometry.[2][3] Link
-
Relevance: Defines the fragmentation rules for the uridine base and ribose loss, critical for identifying the nucleotide half of your conjugate.
-
-
Talbott, G., et al. (2017). Quality and stability of pyridoxal phosphate preparations. Journal of Pharmacy and Pharmacology. Link
-
Relevance: Provides definitive data on the photodegradation of pyridoxal-5'-phosphate, explaining the "disappearing signal" phenomenon in clear vials.
-
-
Jacobson, K.A., et al. (2011). Structure-activity relationships of P2Y receptor antagonists. Biochemical Pharmacology. Link
-
Relevance: Discusses the synthesis and stability of MRS-series probes (UTP-like antagonists), providing context for the chemical linkage stability.
-
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific conjugates (e.g., MRS 2211) before handling, as azo-dyes and nucleotide analogues may have specific toxicity profiles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Minimizing Non-Specific Binding of Uridine Triphosphopyridoxal (UTP-pyridoxal) in Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with non-specific binding of Uridine triphosphopyridoxal (UTP-pyridoxal) in various experimental assays. UTP-pyridoxal is a valuable tool, particularly as an antagonist for certain P2Y receptors. However, its unique chemical structure can lead to non-specific interactions, resulting in high background signals and confounding data. This resource offers troubleshooting strategies and optimized protocols to ensure data integrity and experimental success.
Understanding the Challenge: The Chemistry of UTP-pyridoxal and Non-Specific Binding
UTP-pyridoxal is a derivative of Uridine triphosphate (UTP) and pyridoxal phosphate (the active form of vitamin B6). The key to its reactivity and, unfortunately, its potential for non-specific binding lies in the aldehyde group of the pyridoxal moiety. This aldehyde can readily react with primary amines, such as the ε-amino group of lysine residues in proteins, to form a Schiff base.[1][2] This covalent interaction is a primary source of non-specific binding to proteins and other amine-containing components in an assay.
Furthermore, the phosphate groups of the UTP portion can engage in electrostatic interactions with positively charged residues on proteins or other molecules in the assay environment.[3] These combined factors contribute to the potential for high background signals and false-positive results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Here, we address common issues encountered when using UTP-pyridoxal and provide actionable solutions.
Q1: I'm observing a high background signal in my binding assay. What are the likely causes?
A high background signal is the most common manifestation of non-specific binding. Several factors can contribute to this:
-
Schiff Base Formation: As mentioned, the aldehyde group of UTP-pyridoxal can react with primary amines on proteins, surfaces of microplates, and other assay components.[1][2]
-
Electrostatic Interactions: The negatively charged phosphate groups can interact with positively charged surfaces or biomolecules.[3]
-
Hydrophobic Interactions: While less dominant, hydrophobic interactions can also contribute to non-specific binding, particularly with plasticware.
-
Assay Component Quality: Impurities in reagents or low-quality microplates can provide additional sites for non-specific attachment.[4]
Q2: How can I minimize non-specific binding related to Schiff base formation?
Minimizing Schiff base formation is critical for reducing background. Consider the following strategies:
-
Optimize pH: The formation of Schiff bases is pH-dependent.[5] While the optimal pH for your specific protein-ligand interaction should be empirically determined, be aware that alkaline conditions can favor the deprotonation of primary amines, potentially increasing their reactivity with the aldehyde group of UTP-pyridoxal.
-
Include Blocking Agents: Incorporating a blocking agent that contains primary amines can "scavenge" reactive UTP-pyridoxal. A common and effective blocking agent is Bovine Serum Albumin (BSA).[6][7][8] Tris buffer, which also contains a primary amine, can serve a similar purpose.
Q3: What are the best practices for optimizing my assay buffer to reduce non-specific binding?
The composition of your assay buffer is a powerful tool for controlling non-specific interactions.[9] A systematic optimization of buffer components is highly recommended.
-
Ionic Strength: The ionic strength of the buffer can significantly impact electrostatic interactions.[10] Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific electrostatic binding by shielding charges.[11] However, be mindful that excessively high salt concentrations can also interfere with your specific protein-ligand interaction.[12][13][14]
-
Detergents: Including a mild non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (typically 0.01% to 0.1%) can effectively block non-specific hydrophobic interactions with microplate surfaces and other components.[15]
-
Blocking Proteins: As mentioned, BSA is a widely used blocking agent.[6][7][8] It can be included in the assay buffer at concentrations typically ranging from 0.1% to 1%.[16] It's important to use a high-purity, fatty acid-free BSA to avoid introducing interfering substances.
Table 1: Recommended Starting Concentrations for Buffer Optimization
| Buffer Component | Recommended Starting Concentration | Rationale |
| Buffer Salt | 50 mM Tris-HCl, pH 7.4 | Provides buffering capacity and a primary amine to potentially reduce non-specific Schiff base formation. |
| Divalent Cations | 10 mM MgCl2 | Often required for the activity of nucleotide-binding proteins. |
| Monovalent Salt | 120 mM NaCl | Increases ionic strength to reduce non-specific electrostatic interactions. |
| Blocking Protein | 0.1% Bovine Serum Albumin (BSA) | Blocks non-specific binding sites on surfaces and sequesters reactive molecules. |
| Detergent | 0.01% Tween-20 | Reduces non-specific hydrophobic interactions. |
This table provides a general starting point. The optimal conditions for your specific assay must be determined empirically.
Q4: My fluorescence polarization (FP) assay with a UTP-pyridoxal tracer is noisy and has a low signal-to-background ratio. How can I improve it?
Fluorescence polarization assays are particularly sensitive to non-specific binding.[4][17] Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for noisy fluorescence polarization assays.
-
Verify Tracer Purity: Ensure your fluorescently labeled UTP-pyridoxal is of high purity. Free fluorophore will not bind to the target and will contribute to a high background.[4]
-
Optimize Tracer Concentration: Use the lowest concentration of the tracer that gives a sufficient fluorescence signal. Excess tracer can lead to increased non-specific binding.
-
Buffer Optimization: Systematically test the effect of ionic strength, detergents, and blocking agents as described in Q3.
-
Microplate Selection: Standard polystyrene plates can exhibit significant non-specific binding.[4] Consider using low-binding microplates.
-
Incubation Time and Temperature: Optimize the incubation time to reach binding equilibrium.[18][19] Also, consider if temperature fluctuations could be affecting binding.
-
Reader Settings: Ensure your plate reader's gain and other settings are optimized for your assay to maximize the signal-to-noise ratio.[15]
Q5: Could the non-specific binding be to my target protein itself, and how would I determine that?
Yes, it's possible for UTP-pyridoxal to bind non-specifically to sites on your target protein other than the intended binding pocket. To assess this:
-
Competition Assay with a Known Ligand: Perform a competition binding experiment using a known, structurally different ligand for your target that is not a pyridoxal derivative. If this ligand can displace the specific binding of UTP-pyridoxal but a significant portion of the binding remains, this residual binding is likely non-specific.
-
Assay with a Denatured Protein Control: A denatured version of your target protein should not exhibit specific binding. Any binding observed with the denatured protein can be attributed to non-specific interactions.
Experimental Protocols
Protocol 1: General Radioligand Binding Assay Optimization
This protocol provides a framework for optimizing a radioligand binding assay to minimize non-specific binding of a radiolabeled UTP-pyridoxal analog.
-
Prepare a Series of Assay Buffers: Based on the recommendations in Table 1, prepare a matrix of assay buffers with varying concentrations of NaCl (e.g., 50, 100, 150, 200 mM), BSA (e.g., 0.05%, 0.1%, 0.5%, 1%), and a non-ionic detergent like Tween-20 (e.g., 0%, 0.01%, 0.05%).
-
Set Up Total and Non-Specific Binding Wells: For each buffer condition, prepare triplicate wells for:
-
Total Binding: Contains your protein preparation, radiolabeled UTP-pyridoxal, and the respective assay buffer.
-
Non-Specific Binding: Contains the protein preparation, radiolabeled UTP-pyridoxal, the assay buffer, and a high concentration (at least 100-fold higher than the radioligand's Kd) of a non-labeled, known antagonist for the target receptor.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).[16][18]
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand. A common method is filtration through glass fiber filters using a cell harvester.[16]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding for each buffer condition: Specific Binding = Total Binding - Non-Specific Binding.
-
Identify the buffer composition that yields the highest specific binding and the lowest non-specific binding.
-
Caption: Workflow for optimizing a radioligand binding assay.
Conclusion
Minimizing the non-specific binding of UTP-pyridoxal requires a systematic and logical approach to assay optimization. By understanding the chemical basis of these interactions and carefully adjusting buffer components, utilizing appropriate blocking agents, and selecting the right materials, researchers can significantly improve the quality and reliability of their data. The troubleshooting guide and protocols provided here serve as a comprehensive resource to address the challenges associated with the use of this valuable research tool.
References
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
von Kügelgen, I. (2006). Pharmacological characterisation of P2Y receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(6), 362-380. [Link]
-
Muñoz, F., et al. (n.d.). Stability of Schiff bases of amino acids and pyridoxal-5′-phosphate. ResearchGate. [Link]
-
Gu, L. Q., et al. (2007). Stochastic Study of the Effect of Ionic Strength on Noncovalent Interactions in Protein Pores. Biophysical Journal, 93(11), 3875-3883. [Link]
-
Gilar, M., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Journal of Chromatography A, 1419, 137-142. [Link]
-
Csaba, G., & Inczefi-Gonda, A. (1990). Specific uridine binding by some proteins. Acta Physiologica Hungarica, 75(4), 261-265. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Communi, D., et al. (1996). Pharmacological characterization of the human P2Y4 receptor. British Journal of Pharmacology, 118(3), 563-570. [Link]
-
Drug-like Antagonists of P2Y Receptor Subtypes: An Update. (2021). Journal of Medicinal Chemistry, 64(15), 10793-10821. [Link]
-
Pyridoxal Phosphate- Vitamin B6. (2020). Chemistry LibreTexts. [Link]
-
Sajeevan, T. P., & Sahin, E. (2018). The Effect of Low Ionic Strength on Diffusion and Viscosity of Monoclonal Antibodies. Molecular Pharmaceutics, 15(11), 5030-5038. [Link]
-
Why are my binding curves from a fluorescence polarization assay noisy? (2018). ResearchGate. [Link]
-
Bovine Serum Albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. (2015). ResearchGate. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2023). LinkedIn. [Link]
-
Pyridoxal phosphate. (n.d.). Wikipedia. [Link]
-
Gallo, S. M., et al. (2020). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 26(11), 1645-1658. [Link]
-
P2Y12 Inhibition Assay. (n.d.). UChicago Medicine Medical Laboratories. [Link]
-
El-Tayeb, A., et al. (2006). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Journal of Medicinal Chemistry, 49(24), 7076-7087. [Link]
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics IVD. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicrospheres. [Link]
-
Bovine Serum Albumin – a Help or Hindrance in Immunoassays. (2011). Cell Culture Dish. [Link]
-
Kim, H., et al. (2020). Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand. RSC Advances, 10(45), 26978-26987. [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (2014). Brieflands. [Link]
-
P2Y receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
How to solve the high background staining? (n.d.). Sino Biological. [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]
-
Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand. (2017). RSC Publishing. [Link]
-
Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. (2022). MDPI. [Link]
-
Binding Kinetics Analysis with SPR: Interaction between Bovine Serum Albumin (BSA) and Anti-BSA. (2010). Biosensing Instrument. [Link]
-
Chemistry and diversity of pyridoxal-5′-phosphate dependent enzymes. (2016). ResearchGate. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. (2012). Combinatorial Chemistry & High Throughput Screening, 15(4), 274-293. [Link]
-
A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. (2006). Journal of the American Chemical Society, 128(49), 15582-15583. [Link]
-
Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. (2019). Reddit. [Link]
-
Response of endogenous P2Y receptor to ATP. A. Dose response curves of... (n.d.). ResearchGate. [Link]
-
What is the mechanism of Pyridoxal Phosphate Hydrate? (2023). Patsnap Synapse. [Link]
-
In vitro receptor binding assays: General methods and considerations. (2014). ResearchGate. [Link]
-
Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. (2022). MDPI. [Link]
-
Metal-Pyridoxal Cooperativity in Nonenzymatic Transamination. (2023). Journal of the American Chemical Society, 145(26), 14217-14222. [Link]
-
C-H activation in pyridoxal-5'-phosphate Schiff bases: the role of the imine nitrogen. A combined experimental and computational study. (2012). Journal of the American Chemical Society, 134(39), 16187-16198. [Link]
-
Citric acid cycle. (n.d.). Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 3. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellculturedish.com [cellculturedish.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Stochastic Study of the Effect of Ionic Strength on Noncovalent Interactions in Protein Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06022J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Uridine Triphosphopyridoxal (UTP-PLP) Purity & Handling Guide
Current Status: Operational Role: Senior Application Scientist Topic: Overcoming Batch-to-Batch Variability in Uridine Triphosphopyridoxal Audience: Drug Discovery & Purinergic Signaling Researchers
Executive Summary: The Stability Paradox
As researchers investigating P2 purinergic receptors (specifically P2Y4, P2Y6, or P2X subtypes), you utilize This compound (often a conjugate like MRS2578 or similar Schiff-base derivatives) for its potent antagonistic properties.
The Core Problem: This reagent suffers from a "double-jeopardy" instability. It combines the hydrolytic volatility of a nucleotide triphosphate (susceptible to phosphate chain cleavage) with the photosensitivity and pH-reactivity of a pyridoxal (Vitamin B6) moiety.
Batch-to-batch variability is rarely due to synthesis errors; it is almost always due to post-synthesis degradation during lyophilization, transit, or improper solubilization. This guide provides a self-validating system to ensure your reagent matches the potency of your previous successful experiments.
Module 1: Critical Handling & Storage (The "Pre-Experiment" Phase)
Objective: Prevent degradation before the vial is even opened.
Q: The powder in this new batch is a different shade of orange than the last one. Is it compromised?
A: Not necessarily, but it requires verification.
-
The Science: The yellow/orange color comes from the pyridoxal chromophore . Intensity shifts often result from differences in the salt form (Sodium vs. Lithium vs. TEAA) or the hydration state of the lyophilized cake.
-
The Warning Sign: If the powder has turned brown or sticky , it indicates moisture ingress and subsequent hydrolysis. The "stickiness" is the formation of phosphoric acid byproducts.
-
Action: Perform a visual inspection immediately upon receipt. If the cake is collapsed (melt-back), request a replacement.
Q: How do I store this to prevent the "silent killer" (hydrolysis)?
A: Follow the "Desiccated Deep Freeze" protocol. Standard -20°C storage is insufficient for long-term stability of pyridoxal-nucleotide conjugates due to microscopic water activity in standard freezers.
Protocol:
-
Container: Store the original vial inside a secondary container (e.g., a 50mL Falcon tube) containing active silica gel desiccant .
-
Temperature: -80°C is mandatory for storage >2 weeks.
-
Light: Wrap the secondary container in aluminum foil. Pyridoxal moieties undergo irreversible photodegradation under standard lab lighting within hours.
Module 2: Solubilization & Experimental Prep
Objective: The most common point of failure occurs during the first 5 minutes of solvation.
Q: Can I dissolve the powder in water and freeze aliquots?
A: ABSOLUTELY NOT.
-
The Causality: this compound conjugates often rely on a Schiff base or similar linkage that is acid-labile. Dissolving in unbuffered water (which quickly absorbs CO2 and becomes pH ~5.5) accelerates the cleavage of the pyridoxal group from the nucleotide.
-
The Result: You will have a mixture of free UTP (a P2Y agonist ) and free Pyridoxal, completely reversing your experiment from antagonism to agonism.
Q: What is the correct solubilization buffer?
A: Use a neutral, degassed buffer.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | 10 mM HEPES or TEAB (pH 7.4) | Buffering prevents acid-catalyzed hydrolysis of the phosphate chain and linker. |
| Concentration | High (>10 mM) | Higher concentrations are kinetically more stable than dilute solutions (self-buffering effect). |
| Temperature | Ice Bath (4°C) | Reduces the kinetic energy available for hydrolysis reactions. |
| Timing | Make Fresh | Do not refreeze. The freeze-thaw cycle creates ice crystals that shear the molecule and concentrate acidity in eutectic pockets. |
Module 3: Analytical Validation (Troubleshooting)
Objective: Distinguishing between "bad drug" and "bad biology."
Q: My IC50 has shifted 10-fold. How do I validate the reagent purity?
A: You must perform Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . Standard C18 gradients will not retain nucleotides, causing them to elute in the void volume and masking impurities.
The "Gold Standard" QC Protocol:
-
Column: C18 Analytical Column (e.g., 5µm, 4.6 x 150mm).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0.
-
Why? The triethylammonium ions pair with the negative phosphates, making the nucleotide lipophilic enough to bind the column [1].
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 0% to 30% B over 20 minutes.
-
Detection: Dual wavelength monitoring.
-
262 nm: Detects the Uridine base.
-
388 nm: Detects the Pyridoxal moiety.
-
Interpretation:
-
Pure Compound: Single peak appearing at both wavelengths.
-
Degraded (Hydrolysis): Early eluting peaks (UDP/UMP) visible at 262nm but absent or shifted at 388nm.
-
Degraded (Linker Cleavage): A distinct peak for free Pyridoxal (visible at 388nm, late elution) and free UTP (visible at 262nm).
Visualizing the Degradation Pathway
The following diagram illustrates the chemical breakdown that leads to experimental variability.
Figure 1: The "Double-Jeopardy" degradation pathway. Note that linker hydrolysis releases Free UTP, which can activate the very receptor you are trying to block, leading to confusing biological data.
Module 4: Biological Impact & FAQ
Q: Why does the batch variability seem to affect Ca2+ imaging more than cAMP assays?
A: This is likely due to the presence of Free UTP contaminants. P2Y receptors (like P2Y2, P2Y4) are Gq-coupled, leading to massive intracellular Ca2+ release upon agonist binding. Even a 2% contamination of free UTP (caused by linker hydrolysis) can trigger a calcium spike that overrides the antagonist effect of the parent compound [2]. cAMP responses (Gs/Gi) might be less sensitive to these acute spikes depending on the specific receptor subtype expression.
Q: Can I use UV absorbance to quickly check concentration?
A: Yes, but use the Ratio Method . Measure absorbance at 262nm (Uridine) and ~388nm (Pyridoxal).
-
Calculate the Ratio (A262 / A388).
-
Compare this to the Certificate of Analysis (CoA) of a "good" batch.
-
If the ratio increases significantly, it implies the loss of the pyridoxal chromophore or the presence of excess uridine species (hydrolysis).
References
-
Ion-Pairing HPLC Methodology
-
P2 Receptor Pharmacology & UTP Analogues
- Title: Drug-like Antagonists of P2Y Receptor Subtypes: An Upd
- Source: NIH / PubMed Central.
-
URL:[Link]
- Context: Discusses the structural activity relationships (SAR)
-
Pyridoxal Chemistry & Handling
Sources
- 1. researchgate.net [researchgate.net]
- 2. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and P2Y₂ receptor agonist activities of uridine 5'-phosphonate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyridoxal 5′-phosphate inactivates DNA topoisomerase IB by modifying the lysine general acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Insights in Purinergic Therapy: Novel Antagonists for Uridine 5'-Triphosphate-Activated P2Y Receptors from Brazilian Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the Stability and Efficacy of Reconstituted Uridine Triphosphopyridoxal
Welcome to the technical support center for reconstituted Uridine Triphosphopyridoxal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Our goal is to ensure the integrity and optimal performance of your experiments by addressing common challenges related to the shelf life and stability of this vital reagent combination.
Introduction: The Synergy and Challenge of Uridine Triphosphate and Pyridoxal Phosphate
Uridine-5'-triphosphate (UTP) is a crucial building block for RNA synthesis and plays a significant role in cellular signaling and metabolism.[][2] Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for a vast array of enzymatic reactions, particularly in amino acid metabolism.[3][4] The combination of these two molecules is often employed in bespoke experimental setups, leveraging their synergistic potential.
However, the efficacy of freshly reconstituted "this compound" is critically dependent on its stability. Both UTP and PLP are susceptible to degradation, and their combined solution presents unique challenges. This guide provides a foundational understanding of their individual stabilities and offers best practices for extending the shelf life of your reconstituted solutions.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What are the most critical factors to consider when preparing a fresh solution of this compound?
A1: The three most critical factors are pH, light exposure, and temperature .
-
pH: UTP solutions are typically supplied at a pH of 7.5.[5] While stable at this pH, the rate of hydrolysis of the triphosphate chain can be influenced by pH changes.[6] PLP stability can also be pH-dependent. It is crucial to use a buffered solution to maintain a stable pH, ideally between 7.0 and 7.5, to balance the stability of both components.
-
Light Exposure: PLP is notoriously sensitive to light.[7][8][9] Exposure to ambient laboratory light can lead to rapid photodegradation, with one of the key degradation products being 4-pyridoxic acid 5'-phosphate (PAP).[7][8] Therefore, it is imperative to prepare, handle, and store the reconstituted solution in light-protected tubes (e.g., amber tubes) or by wrapping standard tubes in aluminum foil.
-
Temperature: Both UTP and PLP benefit from cold temperatures to slow down degradation processes.[5][10][11] Preparation should be done on ice, and the final solution should be stored at appropriate sub-zero temperatures.
Q2: What type of buffer should I use for reconstitution?
A2: The choice of buffer can significantly impact the stability of the reconstituted solution.
-
Recommended: A non-amine-based buffer such as HEPES or phosphate buffer at a pH of 7.0-7.5 is a good starting point. These buffers are less likely to react with the aldehyde group of PLP.
-
Caution with Amine-Containing Buffers: Buffers containing primary amines, such as Tris , can form a Schiff base with the aldehyde group of PLP.[12] While this interaction can sometimes protect PLP from degradation, it also reduces the availability of free PLP to participate in its intended reactions. If your experimental design can tolerate this, Tris may be an option; otherwise, it is best to avoid it.
Storage and Stability
Q3: What is the recommended storage temperature for reconstituted this compound?
A3: For optimal stability, reconstituted this compound should be stored at -80°C .[10] If an -80°C freezer is unavailable, storage at -20°C is the next best option.[5][10][11]
Q4: How long can I expect my reconstituted solution to be stable?
A4: The stability of the mixture will be dictated by its most labile component, which is often PLP, especially if not protected from light.
-
At -80°C (light-protected): The solution can be stable for up to 6 months .[10]
-
At -20°C (light-protected): The solution should be used within 1 month .[10]
-
At 4°C (light-protected): We do not recommend storing aqueous solutions of UTP or PLP for more than one day at this temperature.[13][14]
-
Room Temperature: The solution is unstable and should be used immediately after preparation. PLP in aqueous solution can degrade within hours when exposed to light at room temperature.[7][8]
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes. Repeated freeze-thaw cycles should be minimized as they can accelerate the degradation of UTP.[5] It is highly recommended to prepare single-use aliquots of the reconstituted solution to avoid this issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of experimental efficacy over time | 1. Degradation of PLP due to light exposure. 2. Hydrolysis of UTP's triphosphate chain. 3. Repeated freeze-thaw cycles. 4. Incorrect storage temperature. | 1. Ensure all handling and storage are done in light-protected conditions.2. Prepare fresh aliquots from frozen stock solutions.3. Aliquot the reconstituted solution into single-use volumes before freezing.4. Store aliquots at -80°C for long-term stability or -20°C for short-term use. |
| Precipitate formation upon thawing | 1. High concentration of reagents. 2. Interaction with buffer components. | 1. Consider preparing a more dilute stock solution and adjusting the concentration at the time of use.2. Ensure the buffer is fully dissolved and at the correct pH before adding UTP and PLP. |
| Inconsistent experimental results between batches | 1. Variability in the preparation protocol. 2. Age difference between batches of reconstituted solution. | 1. Follow a standardized, documented protocol for reconstitution.2. Always use freshly prepared or properly stored aliquots. Note the preparation date on all aliquots. |
Data Summary Tables
Table 1: Stability of Uridine-5'-triphosphate (UTP) in Aqueous Solution
| Condition | Recommended Storage Temperature | Expected Stability | Key Considerations |
| Long-term Storage | -20°C or below[5] | Several years[5] | Aliquot to minimize freeze-thaw cycles.[5] |
| Short-term Storage | 4°C | Several days[13] | Use a sterile, buffered solution (pH ~7.5). |
| Room Temperature | Not Recommended | Several days (though not ideal)[5] | For immediate use only. |
Table 2: Stability of Pyridoxal-5'-phosphate (PLP) in Aqueous Solution
| Condition | Recommended Storage Temperature | Expected Stability | Key Considerations |
| Long-term Storage | -80°C[10] | Up to 6 months[10] | MUST be protected from light. [7][8][9] |
| Short-term Storage | -20°C[10] | Up to 1 month[10] | MUST be protected from light. [7][8][9] |
| Room Temperature | Not Recommended | Unstable; degrades in hours with light exposure[7][8] | For immediate use only and must be light-protected. |
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Preparation:
-
Equilibrate UTP and PLP solids to room temperature before opening to prevent condensation.
-
Work in a low-light environment or under a dark cloth.
-
Use pre-chilled, sterile, nuclease-free water and buffer solutions.
-
Prepare the desired buffer (e.g., 100 mM HEPES, pH 7.2) and chill on ice.
-
-
Reconstitution:
-
Dissolve UTP and PLP in the chilled buffer to their final desired concentrations. Gently vortex to mix.
-
Keep the solution on ice throughout the process.
-
-
Aliquoting and Storage:
-
Immediately dispense the solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Transfer the frozen aliquots to -80°C for long-term storage or -20°C for short-term storage.
-
Visualized Workflows and Degradation Pathways
Degradation Pathways
The stability of your reconstituted solution is a race against two primary degradation pathways: the hydrolysis of UTP and the photodegradation of PLP.
Caption: Primary degradation pathways for UTP and PLP.
Recommended Experimental Workflow
To maximize the reproducibility of your experiments, adhere to the following workflow.
Caption: Recommended workflow for preparing and using reconstituted this compound.
References
-
TriLink BioTechnologies. (n.d.). Uridine-5'-Triphosphate. Retrieved from [Link]
-
Al-Kassas, R., et al. (2017). Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy. Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Al-Kassas, R., et al. (2017). Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy. ResearchGate. Retrieved from [Link]
-
Contestabile, R., et al. (2022). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. PMC. Retrieved from [Link]
-
Lipták, M. D., & Pravda, L. (2018). Mechanistic Insights into the Hydrolysis of a Nucleoside Triphosphate Model in Neutral and Acidic Solution. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleoside triphosphate. Retrieved from [Link]
-
Schmideder, S., et al. (2020). The Effect of Visible Light on the Catalytic Activity of PLP-Dependent Enzymes. ChemBioChem. Retrieved from [Link]
-
Bifulco, M., et al. (2021). The Role of Buffer, Pyridoxal 5'‐Phosphate and Light on the Stability of the Silicibacter Pomeroyi Transaminase. ResearchGate. Retrieved from [Link]
-
Quora. (2022). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not? Retrieved from [Link]
-
Cellilli, G., et al. (2021). Pyridoxal 5′-Phosphate-Dependent Enzymes at the Crossroads of Host–Microbe Tryptophan Metabolism. MDPI. Retrieved from [Link]
-
Bardi, U. (2021). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2021). REVIEW ON SCHIFF BASES. Retrieved from [Link]
-
ACS Publications. (2017). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Retrieved from [Link]
-
Frontiers. (2018). A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. Retrieved from [Link]
Sources
- 2. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]
- 3. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis [frontiersin.org]
- 5. Uridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Visible Light on the Catalytic Activity of PLP‐Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ピリドキサール 5′-リン酸 水和物 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Binding Potency: Uridine Triphosphate (UTP) vs. Uridine Triphosphopyridoxal (UTP-PL) at P2Y Receptors
Introduction: Navigating the Landscape of P2Y Receptor Modulation
In the intricate world of cellular signaling, purinergic receptors, particularly the P2Y family of G protein-coupled receptors (GPCRs), have emerged as critical regulators of a vast array of physiological processes. These receptors, activated by extracellular nucleotides like adenosine triphosphate (ATP) and uridine triphosphate (UTP), are implicated in everything from inflammation and neurotransmission to cardiovascular function and platelet aggregation. Consequently, the development of selective agonists and antagonists for P2Y receptor subtypes is a fervent area of research for therapeutic intervention in numerous diseases.
This guide provides an in-depth comparison of the binding potency of two key molecules at P2Y receptors: the endogenous agonist Uridine Triphosphate (UTP) and a synthetic derivative, Uridine Triphosphopyridoxal (UTP-PL). While UTP is a well-characterized agonist, direct experimental data for UTP-PL is scarce. Therefore, this comparison will also draw upon the known pharmacological properties of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, and its derivatives, to build a scientifically grounded understanding of how the addition of a pyridoxal moiety to UTP is likely to modulate its interaction with P2Y receptors. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern ligand-P2Y receptor interactions.
The Dichotomy of Action: Agonism vs. Antagonism
The fundamental difference between UTP and the hypothesized action of UTP-PL lies in their expected functional outcomes upon binding to P2Y receptors. UTP is a potent agonist at specific P2Y receptor subtypes, initiating a signaling cascade. Conversely, the pyridoxal moiety in UTP-PL is predicted to confer antagonistic properties, blocking the receptor and preventing its activation by endogenous agonists.
Uridine Triphosphate (UTP): An Endogenous Agonist
UTP is a naturally occurring nucleotide that serves as a primary agonist for the P2Y2 and P2Y4 receptors.[1][2] Upon binding, it induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, most notably the Gq/11 pathway, which results in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]
This compound (UTP-PL): A Hypothesized Antagonist
Quantitative Comparison of Binding Potency
To objectively compare the binding potency, we will examine key quantitative metrics such as the half-maximal effective concentration (EC50) for agonists and the inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) for antagonists.
| Compound | Receptor Subtype | Action | Potency (EC50/Ki/IC50) | Reference(s) |
| Uridine Triphosphate (UTP) | P2Y2 (murine) | Agonist | EC50: 1.5 - 5.8 µM | [2] |
| P2Y2 (rat) | Agonist | EC50: 3.6 µM | [1] | |
| P2Y4 (rat) | Agonist | EC50: 1.8 µM | [1] | |
| Pyridoxal-5'-phosphate (PLP) | P2X3 (human) | Antagonist | IC50: 8.7 µM | [5] |
| ATP-gated channels (rat cardiomyocytes) | Antagonist | ED50: 10 - 15 µM | [4] | |
| PPADS | P2X1 | Antagonist | IC50: 68 nM | [9] |
| P2X3 | Antagonist | IC50: 214 nM | [9] | |
| P2Y2-like (native) | Antagonist | IC50: ~0.9 mM | [7] | |
| P2Y4 (recombinant) | Antagonist | IC50: ~15 mM | [7] | |
| MRS 2211 (PPADS derivative) | P2Y13 (human) | Antagonist | pIC50: 5.97 | [10] |
| P2Y1 (human) | Antagonist | IC50: >10 µM | [10] | |
| P2Y12 (human) | Antagonist | IC50: >10 µM | [10] |
Data Interpretation: The table highlights that UTP is a potent agonist at P2Y2 and P2Y4 receptors, with EC50 values in the low micromolar range. In contrast, PLP and its more complex derivatives, like PPADS, exhibit antagonistic properties across a range of P2 receptors. While the potency of these antagonists varies depending on the specific derivative and the receptor subtype, the data strongly supports the hypothesis that the pyridoxal moiety confers an inhibitory function. The potency of the hypothesized UTP-PL would likely fall within the range observed for PLP and its analogs, though empirical testing is required for confirmation.
Experimental Methodologies for Determining Binding Potency
The determination of ligand binding potency is a cornerstone of pharmacological research. The following are detailed protocols for two of the most common assays used to characterize the interaction of compounds with P2Y receptors.
Experimental Protocol 1: Radioligand Binding Assay (Competition Assay)
This assay directly measures the affinity of a test compound (e.g., UTP or UTP-PL) for a receptor by assessing its ability to compete with a radiolabeled ligand of known high affinity.
Causality Behind Experimental Choices: The choice of a competition binding assay format is ideal for determining the binding affinity (Ki) of unlabeled ligands. The use of a radiolabeled antagonist (e.g., [³H]MRS2500 for P2Y1) allows for a stable and high-affinity interaction that can be competitively displaced by test compounds.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the P2Y receptor subtype of interest (e.g., HEK293-P2Y2).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., 1 nM [³H]MRS2500).
-
Add increasing concentrations of the unlabeled competitor (UTP or UTP-PL) to different wells.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled antagonist).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol 2: Calcium Mobilization Assay
This functional assay measures the ability of a compound to either trigger (agonist) or block (antagonist) the Gq-mediated signaling pathway of P2Y receptors, which results in an increase in intracellular calcium concentration.
Causality Behind Experimental Choices: Calcium mobilization is a direct and rapid downstream consequence of Gq-coupled P2Y receptor activation. Using a fluorescent calcium indicator provides a sensitive and high-throughput method to assess the functional activity of test compounds in real-time.
Step-by-Step Methodology:
-
Cell Preparation and Dye Loading:
-
Seed cells expressing the P2Y receptor of interest into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.
-
Wash the cells again to remove any extracellular dye.
-
-
Agonist and Antagonist Testing:
-
For Agonist Testing (UTP):
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject a solution of UTP at various concentrations into the wells.
-
Immediately begin recording the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
For Antagonist Testing (UTP-PL):
-
Pre-incubate the dye-loaded cells with various concentrations of the antagonist (UTP-PL) for a set period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and record a baseline.
-
Inject a known concentration of the agonist (e.g., UTP at its EC80) into the wells.
-
Record the change in fluorescence. A reduction in the UTP-induced fluorescence signal indicates antagonistic activity.
-
-
-
Data Analysis:
-
For Agonist: Quantify the peak fluorescence response for each concentration of UTP. Plot the response against the logarithm of the UTP concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For Antagonist: Quantify the peak fluorescence response in the presence of different concentrations of UTP-PL. Plot the percentage of inhibition against the logarithm of the UTP-PL concentration and fit the data to determine the IC50 value.
-
Caption: Workflow for a calcium mobilization assay.
P2Y Receptor Signaling Pathway
The canonical signaling pathway for Gq-coupled P2Y receptors, such as P2Y2 and P2Y4, is initiated by the binding of an agonist like UTP. This leads to a cascade of intracellular events culminating in a physiological response.
Sources
- 1. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridoxal 5'-phosphate is an ATP-receptor antagonist in freshly isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B6 (pyridoxal 5' phosphate) antagonizes carotid body P2X3 receptors in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPADS: an antagonist at endothelial P2Y-purinoceptors but not P2U-purinoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.tocris.com [resources.tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Uridine Triphosphopyridoxal and Suramin for P2 Receptor Antagonism
A Senior Application Scientist's Guide to Selecting the Optimal P2 Receptor Antagonist
For researchers, scientists, and drug development professionals navigating the complex landscape of purinergic signaling, the selection of an appropriate P2 receptor antagonist is a critical experimental decision. This guide provides an in-depth, evidence-based comparison of two widely used but functionally distinct P2 receptor antagonists: Uridine triphosphopyridoxal (UTP-pyridoxal, often referred to as TNP-ATP) and Suramin. By delving into their mechanisms of action, selectivity, potency, and practical considerations, this document aims to equip you with the necessary knowledge to make an informed choice for your specific research needs.
Introduction to P2 Receptors and the Imperative for Potent and Selective Antagonism
P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides, primarily adenosine triphosphate (ATP) and uridine triphosphate (UTP). They are broadly classified into two main subfamilies: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). These receptors are ubiquitously expressed and play crucial roles in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, cardiovascular function, and cancer.
Given their widespread involvement in cellular signaling, the ability to selectively block the activity of specific P2 receptor subtypes is paramount for elucidating their functions and for the development of novel therapeutics. The ideal antagonist should exhibit high potency, subtype selectivity, and minimal off-target effects. This guide will scrutinize this compound and Suramin against these benchmarks.
This compound (TNP-ATP): The Potent and Selective Antagonist
This compound, a derivative of ATP, has emerged as a valuable tool for researchers due to its high potency and selectivity for certain P2X receptor subtypes.
Mechanism of Action
TNP-ATP acts as a competitive antagonist at the ATP binding site of sensitive P2X receptors.[1] Its structural similarity to ATP allows it to occupy the receptor's active site, thereby preventing the binding of the endogenous agonist and subsequent channel activation. Radioligand binding assays have confirmed a competitive mechanism between ATP and TNP-ATP.[1]
Selectivity and Potency
A key advantage of TNP-ATP is its marked selectivity profile. It is a potent antagonist of P2X1, P2X3, and heteromeric P2X2/3 receptors, with IC50 values in the low nanomolar range.[2] Notably, it displays a 1000-fold selectivity for P2X3 over P2X2, P2X4, and P2X7 receptors.[2] This high degree of selectivity makes TNP-ATP an excellent choice for studies aimed at isolating the function of these specific P2X subtypes.
Suramin: The Broad-Spectrum, Non-Selective Antagonist
Suramin, a polysulfonated naphthylurea, has a long history as an anti-trypanosomal drug and has been extensively used as a P2 receptor antagonist.[3] However, its utility is tempered by its non-selective nature and numerous off-target effects.
Mechanism of Action
The precise mechanism of Suramin's antagonism at P2 receptors is not fully elucidated but it is generally considered to be a non-selective antagonist of both P2X and P2Y receptor subtypes.[4][5][6] Unlike the competitive nature of TNP-ATP, Suramin's interaction with P2 receptors can be more complex, with some studies suggesting a non-competitive mode of inhibition at certain subtypes.[1]
Selectivity and Potency
Suramin's defining characteristic is its broad-spectrum activity. It inhibits a wide range of P2X and P2Y receptors with varying potencies, typically in the micromolar range.[2][5] While this broad activity can be advantageous for initial screening studies to determine if any P2 receptor is involved in a particular response, it is a significant drawback when trying to dissect the role of a specific subtype. For instance, Suramin has been shown to be a less potent antagonist at P2U (now known as P2Y2) receptors compared to P2Y receptors.[7] Furthermore, its activity is not limited to P2 receptors.
Off-Target Effects and Clinical Considerations
A major caveat in the use of Suramin is its extensive list of off-target effects. It is known to interact with a multitude of other proteins, including various enzymes, growth factor receptors, and even G proteins.[8][9][10] This promiscuity can lead to a complex toxicological profile and makes the interpretation of experimental results challenging.[5] Despite these limitations, Suramin and its derivatives have been investigated for various clinical applications, including in the context of autism spectrum disorder.[9][11][12]
Head-to-Head Comparison: this compound vs. Suramin
To facilitate a clear comparison, the key characteristics of this compound and Suramin are summarized in the table below.
| Feature | This compound (TNP-ATP) | Suramin |
| Mechanism of Action | Competitive antagonist at the ATP binding site | Primarily non-selective antagonist of P2X and P2Y receptors; mechanism can be complex |
| P2 Receptor Selectivity | Highly selective for P2X1, P2X3, and P2X2/3 receptors | Non-selective; inhibits a broad range of P2X and P2Y receptors |
| Potency | High potency (low nanomolar IC50 values for sensitive subtypes) | Lower potency (micromolar range) |
| Off-Target Effects | Generally considered more specific with fewer reported off-target effects | Numerous off-target effects on various enzymes and receptors |
| Primary Application | Probing the function of specific P2X receptor subtypes (P2X1, P2X3, P2X2/3) | Initial screening to determine general P2 receptor involvement |
Visualizing the Interaction: P2X Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a P2X receptor, highlighting the points of intervention for both this compound and Suramin.
Caption: P2X receptor activation by ATP and points of antagonism by this compound and Suramin.
Experimental Workflow: Assessing P2 Receptor Antagonism using Calcium Imaging
A common and effective method to evaluate the efficacy of P2 receptor antagonists is through intracellular calcium imaging. The following protocol outlines a typical workflow for such an experiment.
Rationale
Many P2 receptors, upon activation, lead to an increase in intracellular calcium concentration ([Ca2+]i), either through direct influx (P2X receptors) or via release from intracellular stores (P2Y receptors coupled to Gq). By loading cells with a calcium-sensitive fluorescent dye, we can monitor these changes in [Ca2+]i in real-time and assess the ability of an antagonist to block the agonist-induced calcium response.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture a cell line endogenously expressing the P2 receptor of interest or a cell line stably transfected with the receptor (e.g., 1321N1 astrocytoma cells).
-
Plate the cells onto a black-walled, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the dye loading buffer to the cells and incubate at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake and de-esterification.
-
-
Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add the experimental buffer containing the desired concentrations of the antagonist (this compound or Suramin). Incubate for a period sufficient to allow for receptor binding (e.g., 15-30 minutes). Include a vehicle control group.
-
-
Agonist Stimulation and Data Acquisition:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject the P2 receptor agonist (e.g., ATP, UTP) at a predetermined concentration (typically the EC80 to ensure a robust response).
-
Record the fluorescence intensity over time to capture the agonist-induced calcium transient.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the control group (agonist alone) to determine the percentage of inhibition for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: A streamlined workflow for evaluating P2 receptor antagonists using a calcium imaging assay.
Conclusion and Recommendations
The choice between this compound and Suramin as a P2 receptor antagonist is fundamentally dictated by the specific research question.
-
For studies requiring high specificity to dissect the roles of P2X1, P2X3, or P2X2/3 receptors, this compound (TNP-ATP) is the unequivocally superior choice. Its high potency and selectivity minimize the confounding variables of off-target effects, leading to more precise and interpretable data.
-
Suramin, on the other hand, may have a limited role in modern, highly specific pharmacological studies of P2 receptors. While it can be used for initial, broad-stroke investigations to determine if a purinergic signaling pathway is involved, its non-selectivity and propensity for off-target interactions necessitate cautious interpretation of the results. Any findings obtained with Suramin should ideally be confirmed with more selective antagonists.
References
-
Motheo, T. F., et al. (2015). P2 purinoceptor blocker suramin antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(10), 1049–1057. [Link]
-
Gourine, A. V., et al. (1998). The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus. British Journal of Pharmacology, 123(7), 1364–1368. [Link]
-
Hourani, S. M., et al. (1992). Effects of the P2-purinoceptor antagonist, suramin, on human platelet aggregation induced by adenosine 5'-diphosphate. British Journal of Pharmacology, 105(2), 453–457. [Link]
-
Kaiser, N., et al. (2014). Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist. Purinergic Signalling, 10(4), 645–657. [Link]
-
Communi, D., et al. (1997). Uridine nucleotide selectivity of three phospholipase C-activating P2 receptors: identification of a UDP-selective, a UTP-selective, and an ATP. Molecular Pharmacology, 52(3), 349–357. [Link]
-
Gonzalez, A., et al. (2007). Inhibition mechanism of the recombinant rat P2X(2) receptor in glial cells by suramin and TNP-ATP. Journal of Neurochemistry, 102(2), 489–499. [Link]
-
The BRAIN Foundation. (2023). Suramin for Autism Update: 2023 and Beyond. The BRAIN Foundation. Retrieved February 9, 2026, from [Link]
-
Hoyle, C. H., et al. (1990). Suramin antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli. British Journal of Pharmacology, 99(3), 617–621. [Link]
-
Wikipedia. (n.d.). Suramin. Wikipedia. Retrieved February 9, 2026, from [Link]
-
Charlton, S. J., et al. (1996). PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors. British Journal of Pharmacology, 118(4), 704–710. [Link]
-
Yoshino, H., et al. (2019). Suramin, screened from an approved drug library, inhibits HuR functions and attenuates malignant phenotype of oral cancer cells. Cancer Science, 110(11), 3443–3454. [Link]
-
News-Medical. (2019, July 23). An Introduction to P2X and P2Y Receptors. News-Medical. Retrieved February 9, 2026, from [Link]
-
Paoletta, S., et al. (2021). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 64(14), 9875–9912. [Link]
-
Anagnostou, E., et al. (2023). Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder. Annals of Clinical and Translational Neurology, 10(11), 1957–1968. [Link]
-
Ziganshin, A. U., et al. (1994). PPADS selectively antagonizes P2X-purinoceptor-mediated responses in the rabbit urinary bladder. British Journal of Pharmacology, 113(3), 823–828. [Link]
-
Communi, D., et al. (1999). Pharmacological characterization of the human P2Y4 receptor. British Journal of Pharmacology, 128(5), 1199–1206. [Link]
-
Abdelrahman, A., et al. (2017). Development of Potent and Selective Antagonists for the UTP-Activated P2Y4 Receptor. Journal of Medicinal Chemistry, 60(9), 3985–3999. [Link]
-
Li, C., et al. (2000). Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons. Journal of Neurophysiology, 83(5), 2533–2542. [Link]
-
Ohsawa, K., et al. (1997). ATP-induced Ca2+ response mediated by P2U and P2Y purinoceptors in human macrophages. American Journal of Physiology-Cell Physiology, 273(4), C1241–C1249. [Link]
-
Li, Y., et al. (2018). Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein. Molecules, 23(11), 2951. [Link]
-
Haas, M., et al. (2005). Pyridoxalphosphate-6-azophenyl-2',4'-disulphonic acid (PPADS) as a tool for differentiation of P2Y2-receptor-mediated vasorelaxation in guinea pig aorta. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(3), 222–228. [Link]
Sources
- 1. Inhibition mechanism of the recombinant rat P2X(2) receptor in glial cells by suramin and TNP-ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Suramin - Wikipedia [en.wikipedia.org]
- 4. The P2-purinoceptor antagonist suramin is a competitive antagonist at vasoactive intestinal peptide receptors in the rat gastric fundus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suramin antagonizes responses to P2-purinoceptor agonists and purinergic nerve stimulation in the guinea-pig urinary bladder and taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2 purinoceptor blocker suramin antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin, screened from an approved drug library, inhibits HuR functions and attenuates malignant phenotype of oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suramin Targets the Conserved Ligand-Binding Pocket of Human Raf1 Kinase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suramin for Autism Update: 2023 and Beyond [brainfoundation.org]
- 12. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity studies of Uridine triphosphopyridoxal with other nucleotide receptors
This guide provides a comprehensive technical analysis of Uridine Triphosphopyridoxal (UP3-Pyridoxal) , a specialized affinity labeling reagent. It focuses on its cross-reactivity profile with nucleotide receptors (P2Y/P2X) compared to its primary enzymatic targets (e.g., UDP-glucose pyrophosphorylase).
Executive Summary
This compound (UP3-Pyridoxal) is a nucleotide analogue probe designed for the affinity labeling of UTP/UDP-binding proteins. Unlike reversible ligands (e.g., UTP, MRS2905), UP3-Pyridoxal functions via a reactive aldehyde group on the pyridoxal moiety, which forms a Schiff base with active-site lysine residues. This complex can be permanently trapped via reduction (e.g., with sodium borohydride).
While primarily used to map catalytic sites in enzymes like UDP-glucose pyrophosphorylase (UGPase) , its structural homology to UTP necessitates rigorous cross-reactivity profiling against P2Y receptors (G-protein coupled) and P2X receptors (ligand-gated ion channels) to prevent data misinterpretation in complex biological systems.
Chemical Mechanism & Target Profile
UP3-Pyridoxal combines the specificity of the uridine nucleotide with the reactivity of pyridoxal 5'-phosphate (PLP).
Mechanism of Action[1][2][3]
-
Recognition: The uridine triphosphate moiety directs the probe to UTP-binding pockets (e.g., P2Y2, P2Y4 receptors, UGPase).
-
Reactivity: The pyridoxal aldehyde group reacts with the
-amino group of a proximal Lysine residue. -
Covalent Capture: Reduction with NaBH
converts the reversible imine (Schiff base) into a stable secondary amine, permanently tagging the protein.
DOT Diagram: Affinity Labeling Mechanism
Figure 1: Mechanism of covalent modification by UP3-Pyridoxal. The probe exploits the specific binding affinity of the UTP moiety to position the reactive pyridoxal group near a catalytic lysine.
Comparative Cross-Reactivity Profile
The following table contrasts UP3-Pyridoxal with the natural ligand (UTP), the standard P2 antagonist (PPADS), and selective P2Y probes.
Table 1: Ligand Selectivity & Reactivity Matrix
| Feature | UP3-Pyridoxal | UTP (Natural Ligand) | PPADS (Antagonist) | MRS2578 (P2Y6 Antagonist) |
| Primary Target | UTP-binding Enzymes (UGPase) | P2Y2, P2Y4 Receptors | P2X Receptors, P2Y (Non-selective) | P2Y6 Receptor |
| Mechanism | Affinity Label (Covalent*) | Agonist (Reversible) | Antagonist (Reversible/Slow) | Allosteric Antagonist (Irreversible) |
| P2Y2 Reactivity | High (Competes with UTP) | High (Agonist) | Moderate (Antagonist) | Negligible |
| P2Y4 Reactivity | High (Competes with UTP) | High (Agonist) | Moderate (Antagonist) | Negligible |
| P2Y6 Reactivity | Low (Requires hydrolysis to UDP) | Low (Prefer UDP) | Low | High |
| P2X Reactivity | Low to Moderate | Low (ATP preferred) | High (P2X1, P2X2, P2X3) | Negligible |
| Chemical Stability | Labile (Light/pH sensitive) | Unstable (Hydrolysis) | Stable | Unstable (Isothiocyanate) |
*Covalent upon reduction with NaBH4.
Analysis of Cross-Reactivity
-
P2Y2 & P2Y4 (The Primary Off-Targets): Since P2Y2 and P2Y4 receptors are defined by their selectivity for UTP, UP3-Pyridoxal acts as a potent competitive ligand. Without reduction, it may function as a reversible antagonist. With reduction, it can permanently block the receptor.
-
PPADS Similarity: Researchers must note that PPADS (Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid) is also a pyridoxal derivative. The cross-reactivity of UP3-Pyridoxal with PPADS-sensitive targets (P2X receptors) is possible but reduced due to the uridine substitution replacing the phenyl/azo groups of PPADS.
Experimental Protocols for Validation
To validate the specificity of UP3-Pyridoxal in your system, use the following self-validating workflows.
Protocol A: Competitive Protection Assay (Binding Site Verification)
Objective: Confirm that UP3-Pyridoxal targets the specific UTP-binding site and not a non-specific surface lysine.
-
Preparation: Aliquot purified receptor/enzyme (100 µg/mL) into two sets: Set A (Protected) and Set B (Unprotected) .
-
Protection Step:
-
Add 10 mM UTP (excess natural ligand) to Set A.
-
Add Buffer only to Set B.
-
Incubate for 15 min at 4°C.
-
-
Labeling: Add 100 µM UP3-Pyridoxal to both sets. Incubate for 30 min at 4°C (dark).
-
Trapping: Add 5 mM NaBH
to both sets to reduce the Schiff base. -
Analysis: Dialyze to remove free reagents. Assess activity (enzymatic) or binding (receptor).
-
Validation Criteria: Set A should retain significantly higher activity/binding capacity than Set B. If Set A is inhibited equally to Set B, the probe is binding non-specifically (outside the UTP pocket).
-
Protocol B: Functional Calcium Mobilization (P2Y Cross-Reactivity)
Objective: Determine if UP3-Pyridoxal acts as an agonist or antagonist at P2Y receptors before reduction.
-
Cell Line: Use 1321N1 astrocytoma cells stably expressing P2Y2 or P2Y4 .
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 30 min.
-
Agonist Screen: Inject UP3-Pyridoxal (10 µM) .
-
Result: If fluorescence spikes, the probe is an Agonist .
-
-
Antagonist Screen: Pre-incubate cells with UP3-Pyridoxal (10 µM) for 15 min. Inject UTP (EC50 concentration) .
-
Result: If the UTP response is blunted compared to control, the probe is an Antagonist .
-
Screening Workflow Diagram
This workflow illustrates the decision logic for determining if UP3-Pyridoxal is suitable for your specific assay.
Figure 2: Decision matrix for validating UP3-Pyridoxal specificity in nucleotide receptor studies.
References
-
Konishi, Y., et al. (1993). "Molecular Cloning, Nucleotide Sequencing, and Affinity Labeling of Bovine Liver UDP-Glucose Pyrophosphorylase."[1] The Journal of Biochemistry. Link
-
Tagaya, M., et al. (1987). "Identification of lysyl residues located at the substrate-binding site in UDP-glucose pyrophosphorylase from potato tuber: affinity labeling with uridine di- and triphosphopyridoxals." Journal of Biological Chemistry. Link
-
Jacobson, K. A., et al. (2012). "P2Y receptors: Update on structure, signaling, and pharmacology." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Mamedova, L. K., et al. (2004). "Diisothiocyanate derivatives as potent, insurmountable antagonists of P2Y6 nucleotide receptors." Biochemical Pharmacology. Link
Sources
A Comparative Benchmarking Guide to Uridine Triphosphate and Standard Purinergic Agonists for P2Y Receptor Characterization
This guide provides a comprehensive performance comparison of Uridine Triphosphate (UTP) against other standard purinergic agonists—Adenosine Triphosphate (ATP), Adenosine Diphosphate (ADP), and Uridine Diphosphate (UDP)—in the context of P2Y receptor activation. It is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling.
A Note on "Uridine Triphosphopyridoxal": Initial searches for "this compound" as a purinergic agonist did not yield a recognized compound in the scientific literature. It is possible this name is a misnomer or refers to a novel, unpublished entity. This guide, therefore, focuses on the well-characterized and structurally related agonist, Uridine Triphosphate (UTP), to provide a scientifically robust and data-supported comparison against established purinergic ligands.
Introduction to Purinergic Signaling and the P2Y Receptor Family
Purinergic signaling is a fundamental pathway in cell-to-cell communication, mediated by extracellular nucleotides and nucleosides. The P2Y receptors, a family of eight distinct G protein-coupled receptors (GPCRs) in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄), are central to this system.[1][2] These receptors are stimulated by a variety of nucleotides, including ATP, ADP, UTP, UDP, and UDP-glucose, and are involved in a vast array of physiological processes, from vasodilation and blood clotting to immune responses and neurotransmission.[1]
The diversity of the P2Y receptor family necessitates a precise understanding of agonist selectivity and potency for accurate pharmacological interrogation. The choice of agonist is critical, as each P2Y receptor subtype exhibits a unique ligand preference and couples to specific downstream signaling cascades. This guide will dissect these differences, providing the data and methodologies required to make informed decisions in experimental design.
Comparative Pharmacology of UTP and Standard Agonists
The activation of P2Y receptors is dependent on the specific nucleotide agonist. The relative potencies of UTP and other standard agonists at various human P2Y receptor subtypes are summarized below. This data is crucial for designing experiments to selectively activate or characterize a particular receptor subtype.
Agonist Potency at Human P2Y Receptors
The following table summarizes the reported potency (pEC₅₀) values for endogenous purinergic agonists across the human P2Y receptor family. The pEC₅₀ is the negative logarithm of the EC₅₀ value, with a higher value indicating greater potency.
| Receptor Subtype | Uridine Triphosphate (UTP) | Adenosine Triphosphate (ATP) | Adenosine Diphosphate (ADP) | Uridine Diphosphate (UDP) | Primary G Protein Coupling |
| P2Y₁ | Inactive | Partial Agonist/Antagonist | Potent Agonist (pEC₅₀: 6.0-7.0)[3] | Inactive | Gq |
| P2Y₂ | Potent Agonist (pEC₅₀: ~7.3)[2] | Potent Agonist (pEC₅₀: ~7.1)[2] | Inactive | Inactive | Gq |
| P2Y₄ | Potent Agonist (pEC₅₀: 6.3)[3] | Antagonist (human) | Inactive | Inactive | Gq |
| P2Y₆ | Inactive | Inactive | Inactive | Potent Agonist (pEC₅₀: ~6.5)[3] | Gq |
| P2Y₁₁ | Inactive/Weak Agonist[2] | Potent Agonist (pEC₅₀: 4.2-4.7)[3] | Weak Agonist | Inactive | Gs/Gq |
| P2Y₁₂ | Inactive | Inactive | Potent Agonist (pEC₅₀: 7.22)[4] | Inactive | Gi |
| P2Y₁₃ | Inactive | Partial Agonist | Potent Agonist (pEC₅₀: 7.94)[4] | Inactive | Gi |
| P2Y₁₄ | Inactive | Inactive | Inactive | Agonist (pEC₅₀: 6.8)[5] | Gi |
Note: Potency values can vary depending on the cell system and assay conditions. The data presented is a synthesis from multiple sources for comparative purposes.
From this data, it is evident that UTP is a potent and selective agonist for the P2Y₂ and P2Y₄ receptors.[5][6] ATP, in contrast, has a broader spectrum of activity, potently activating P2Y₂ and P2Y₁₁ receptors.[5][6] ADP is the primary agonist for P2Y₁, P2Y₁₂, and P2Y₁₃ receptors, while UDP is the principal agonist for P2Y₆ and also activates P2Y₁₄.[3][5]
Downstream Signaling Pathways
The functional consequence of P2Y receptor activation is determined by the G protein to which it couples. The P2Y receptor family can be broadly divided into two subfamilies based on their primary G protein coupling:
-
Gq-coupled receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The P2Y₁₁ receptor is unique in that it can also couple to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[7]
-
Gi-coupled receptors (P2Y₁₂, P2Y₁₃, and P2Y₁₄): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7]
The following diagrams illustrate the canonical signaling pathways for Gq- and Gi-coupled P2Y receptors.
Caption: Gi-coupled P2Y receptor signaling pathway.
Experimental Protocols for Benchmarking P2Y Agonists
To empirically determine the potency and efficacy of UTP and other purinergic agonists, several key in vitro assays are employed. The following are detailed, step-by-step methodologies for these experiments.
Calcium Mobilization Assay
This assay is the primary method for characterizing Gq-coupled P2Y receptors by measuring the agonist-induced increase in intracellular calcium.
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Seed cells (e.g., HEK293 or CHO) stably or transiently expressing the human P2Y receptor of interest into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. [8]2. Dye Loading Solution Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The final concentration of Fluo-4 AM is typically 2-5 µM. Probenecid (1-2.5 mM) can be included to inhibit the extrusion of the dye from the cells.
-
Cell Loading: Remove the cell culture medium and add 100 µL of the dye loading solution to each well. Incubate the plate for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light. [8]4. Agonist Preparation: Prepare serial dilutions of UTP, ATP, ADP, and UDP in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence Measurement: Place the cell plate into a fluorescence microplate reader (e.g., FlexStation® or FLIPR®) equipped with an automated liquid handling system. Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Assay Execution: Record a stable baseline fluorescence for 10-20 seconds. The instrument then adds a defined volume (e.g., 50 µL) of the agonist dilutions to the wells, and fluorescence is continuously monitored for an additional 1-3 minutes.
-
Data Analysis: The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence. These values are then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to the data to determine the pEC₅₀ or EC₅₀ value for each agonist.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of Gq-coupled receptor activity by quantifying the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.
Detailed Protocol (using HTRF):
-
Cell Stimulation: Plate cells expressing the target P2Y receptor in a 96- or 384-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl (typically 10-50 mM) to inhibit IP₁ degradation. Add serial dilutions of the purinergic agonists and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP₁ Detection: Lyse the cells by adding a lysis buffer containing the HTRF® detection reagents: an IP₁-d2 acceptor and an anti-IP₁-cryptate donor. [9]3. Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium. [10]4. HTRF Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor) with excitation at 320-340 nm.
-
Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and is inversely proportional to the amount of IP₁ produced. A standard curve is used to convert the HTRF ratio to IP₁ concentrations. Dose-response curves are then generated to determine the EC₅₀ values for each agonist.
Radioligand Binding Assay
This assay directly measures the affinity of an agonist for a P2Y receptor by competing with a radiolabeled ligand.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the P2Y receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-MRS2500 for P2Y₁), and increasing concentrations of the unlabeled competing agonist (UTP, ATP, ADP, or UDP). [11]3. Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold buffer to remove any unbound radioligand. [11]5. Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the agonist's binding affinity.
Conclusion
The benchmarking of Uridine Triphosphate against standard purinergic agonists reveals its distinct pharmacological profile as a potent agonist for P2Y₂ and P2Y₄ receptors. This selectivity makes UTP an invaluable tool for studying the physiological roles of these specific receptor subtypes. In contrast, ATP, ADP, and UDP exhibit their own unique patterns of selectivity, highlighting the importance of choosing the appropriate agonist for the experimental question at hand.
The experimental protocols detailed in this guide provide a robust framework for the characterization of P2Y receptor agonists. By employing these self-validating systems, researchers can generate high-quality, reproducible data to further elucidate the complex and vital roles of purinergic signaling in health and disease.
References
-
von Kügelgen, I. (2020). Molecular pharmacology of P2Y receptor subtypes. Neuropharmacology, 179, 108299. [Link]
-
von Kügelgen, I., & Hoffmann, K. (2016). Pharmacology and structure of P2Y receptors. Neuropharmacology, 104, 11-24. [Link]
-
Wikipedia. (n.d.). P2Y receptor. In Wikipedia. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Potency (pEC 50 ) of NF546 at P2Y receptors (calcium assay). Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic representation of the P2Y-receptor-activated signaling... Retrieved February 7, 2026, from [Link]
-
von Kügelgen, I. (2006). Molecular pharmacology of P2Y-receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 372(5), 324-341. [Link]
-
Abbracchio, M. P., et al. (2023). Pharmacological characterization of P2Y receptor subtypes – an update. Purinergic Signalling, 19(4), 553-564. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors. Retrieved February 7, 2026, from [Link]
-
Jacobson, K. A., et al. (2012). Development of selective agonists and antagonists of P2Y receptors. Purinergic Signalling, 8(Suppl 1), 45-63. [Link]
-
Harden, T. K., et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. [Link]
-
Jacobson, K. A., & Boeynaems, J. M. (2010). P2Y nucleotide receptors: promise of therapeutic applications. Drug Discovery Today, 15(13-14), 570-578. [Link]
-
Abbracchio, M. P., et al. (2023). Pharmacological characterization of P2Y receptor subtypes - an update. ResearchGate. [Link]
-
Gallagher, C. J., & Salter, M. W. (2003). Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia. Neuropharmacology, 44(8), 1046-1057. [Link]
-
The P2Y Receptors Part 1. (2015, February 9). YouTube. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). P2Y receptors G protein-coupled receptors. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the signaling pathways activated by P2Y receptors... Retrieved February 7, 2026, from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved February 7, 2026, from [Link]
-
NCBI Bookshelf. (2012). IP-3/IP-1 Assays. In Assay Guidance Manual. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 7, 2026, from [Link]
-
bioRxiv. (2024). Characterization of [3H]AZ12464237 as a high affinity, non-nucleotide antagonist radioligand for the P2Y12 receptor. [Link]
-
Bio-protocol. (n.d.). IP accumulation assay. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). development of a p2y14 radioligand binding assay. (A) saturation... Retrieved February 7, 2026, from [Link]
-
WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved February 7, 2026, from [Link]
-
NCBI. (2012). Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP. PMC. [Link]
-
BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. Retrieved February 7, 2026, from [Link]
-
Scite.ai. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved February 7, 2026, from [Link]
Sources
- 1. P2Y receptor - Wikipedia [en.wikipedia.org]
- 2. G protein-coupled purinergic P2Y receptors in infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 9. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Confirming Uridine Triphosphopyridoxal Purity via NMR: A Comparative Technical Guide
This guide outlines the protocol for validating the purity of Uridine Triphosphopyridoxal (UTP-PL) , a specialized affinity labeling reagent used to probe nucleotide-binding sites in enzymes (e.g., UDP-glucose pyrophosphorylase, P2 receptors).
Unlike standard nucleotides, UTP-PL contains a labile phospho-ester linkage and a reactive aldehyde group essential for Schiff base formation with protein lysine residues. This chemical complexity makes standard HPLC insufficient for full validation, establishing NMR spectroscopy as the superior analytical standard.
Executive Summary & Rationale
This compound (UTP-PL) is a conjugate of Uridine 5'-Triphosphate (UTP) and Pyridoxal. Its utility as an affinity label relies on two intact functional domains:
-
The Triphosphate Chain: Essential for recognition by the nucleotide-binding pocket.
-
The Pyridoxal Aldehyde: Essential for covalent cross-linking (via Schiff base formation) to active site lysine residues.
The Challenge: UTP-PL is prone to two specific degradation pathways: hydrolysis of the triphosphate chain (releasing UDP/UMP) and oxidation/reduction of the reactive aldehyde. While HPLC can separate peaks, it often fails to distinguish between the active aldehyde form and its inactive hydrate or oxidized variants.
The Solution: Multinuclear NMR (
Comparative Analysis: NMR vs. Alternatives
The following table contrasts NMR with common alternatives, highlighting why NMR is the requisite "Gold Standard" for this specific compound.
| Feature | NMR Spectroscopy ( | HPLC (UV/Vis) | LC-MS (ESI) |
| Structural Fidelity | High. Distinguishes | Medium. Separates by polarity but cannot easily prove aldehyde integrity. | High. Mass confirms ID, but fragmentation is common for triphosphates. |
| Aldehyde Detection | Direct. Distinct chemical shift (~10.5 ppm) for the active aldehyde. | Indirect. Inferred from retention time; hydrate forms can co-elute. | Ambiguous. Hydration in source can obscure the active species. |
| Phosphate Hydrolysis | Quantitative. Distinct peaks for UTP-PL vs. free UTP/UDP. | Good. distinct peaks, but buffer pH can induce hydrolysis during run. | Fair. In-source fragmentation often mimics hydrolysis. |
| Sample Recovery | 100% (Non-destructive). | 0% (Destructive). | 0% (Destructive). |
| Verdict | Primary Validation Method. | Secondary (Routine QC). | Tertiary (ID Confirmation). |
Experimental Protocol: Dual-Nucleus NMR Validation
Phase A: Sample Preparation (Critical Step)
Nucleotide polyphosphates are pH-sensitive. Improper prep will degrade the sample before acquisition.
-
Solvent: Dissolve 5–10 mg of UTP-PL in 600
L of D O (99.9% D). -
pH Adjustment: Adjust pD to 7.0–7.5 using dilute NaOD/DCl.
-
Why? Acidic pH accelerates hydrolysis of the pyrophosphate bonds. Alkaline pH promotes aldol condensation of the pyridoxal.
-
Note: pD = pH meter reading + 0.4.
-
-
Internal Standard (Optional): Add a coaxial insert containing TMP (Trimethyl phosphate) for
P referencing (0 ppm) if external referencing is not available. -
Temperature: Maintain sample at 4°C until insertion into the magnet; run acquisition at 25°C (regulated).
Phase B: P NMR Acquisition (Backbone Integrity)
Objective: Confirm the presence of a triphosphate chain and the attachment of pyridoxal to the
-
Frequency:
162 MHz (corresponding to a 400 MHz H instrument). -
Spectral Window: -30 ppm to +10 ppm.
-
Relaxation Delay (D1):
2.0 seconds (ensure quantitative relaxation of terminal phosphates). -
Scans: 128–256 (sufficient for >5 mg sample).
-
Decoupling: Proton-decoupled (
H-decoupled) mode is recommended to sharpen peaks.
Interpretation:
- -Phosphate (Terminal/Modified): Look for a doublet or multiplet around -10 to -12 ppm . In free UTP, this is a distinct doublet. In UTP-PL, the attachment of the pyridoxal (usually via a phosphoester bond) will shift this peak downfield (less negative) compared to free UTP.
-
-Phosphate: Doublet near -10 to -11 ppm (often overlaps with
). - -Phosphate: Triplet near -21 to -23 ppm .
-
Impurity Flag: Sharp singlets at 0 ppm (inorganic phosphate) or peaks corresponding to UDP (
at -5 ppm) indicate degradation.
Phase C: H NMR Acquisition (Functional Group Integrity)
Objective: Verify the 1:1 stoichiometry of Uridine:Pyridoxal and confirm the aldehyde is intact.
-
Water Suppression: Presaturation pulse sequence (e.g., zgpr) is essential to remove the HDO signal.
-
Spectral Window: 0 ppm to 12 ppm.
-
Scans: 16–64.
Interpretation:
-
The "Fingerprint" Region (Aldehyde): Look for a singlet at ~10.0 – 10.5 ppm .
-
Pass: Distinct singlet.
-
Fail: Absence of this peak implies oxidation (to carboxylic acid) or reduction (to alcohol), rendering the reagent useless for affinity labeling.
-
-
Aromatic Region (Stoichiometry):
-
Uridine H6: Doublet at ~7.9 ppm .
-
Uridine H5: Doublet at ~5.9 ppm .
-
Pyridoxal Aromatic H: Singlet at ~8.0 ppm (may overlap with H6).
-
Integration: The integral of the Pyridoxal aromatic proton must match the Uridine H6 proton (1:1 ratio).
-
-
Ribose/Methyls:
-
Pyridoxal Methyl: Singlet at ~2.5 ppm .
-
Ribose H1': Doublet at ~5.9 ppm .
-
Data Presentation & Decision Matrix
Workflow Diagram
The following diagram illustrates the logical flow for validating UTP-PL purity.
Caption: Logical workflow for UTP-PL validation. Simultaneous success in both
Summary of Expected Chemical Shifts
| Moiety | Nucleus | Signal | Approx.[1][2] Shift ( | Diagnostic Value |
| Aldehyde (-CHO) | Singlet | 10.2 – 10.6 | Critical: Confirms reactive capability. | |
| Uridine Base (H6) | Doublet | 7.9 | Reference for quantification (1.0 equiv). | |
| Pyridoxal Ring (H) | Singlet | 8.0 | Confirms conjugation ratio (1.0 equiv). | |
| Triplet | -22.0 | Confirms intact triphosphate chain. | ||
| Multiplet | -11.0 | Shift indicates Pyridoxal attachment. |
Troubleshooting & Common Artifacts
-
Missing Aldehyde Peak: If the peak at ~10.5 ppm is absent but the aromatic signals are present, the aldehyde has likely formed a hydrate (gem-diol) due to water presence or improper pH. This is reversible; ensure pD is strictly >7.0 and minimize water content if possible (though difficult in D
O, the equilibrium usually favors the aldehyde enough to be visible). If completely absent, it may have oxidized to the carboxylic acid (irreversible). -
Broad
P Signals: Often caused by paramagnetic impurities (e.g., trace metal ions from synthesis). Add EDTA (1 mM) to the NMR tube to sharpen lines. -
Extra Doublets in
P: A doublet at -5 ppm usually indicates UDP formation (hydrolysis). If UDP > 5%, repurify via ion-exchange chromatography (e.g., DEAE-Sephadex) before use.
References
-
Tagaya, M., & Fukui, T. (1986). "Modification of the ATP-binding site of UDP-glucose pyrophosphorylase with Uridine di- and triphosphopyridoxals." Journal of Biochemistry, 100(1), 125-131. Link
-
Konishi, Y., et al. (1993). "Molecular Cloning, Nucleotide Sequencing, and Affinity Labeling of Bovine Liver UDP-Glucose Pyrophosphorylase." Journal of Biochemistry, 114(1), 61-69. Link
-
Gong, Q., et al. (2024). "Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases." ACS Chemical Biology (via NIH PubMed). Link
-
Muller, C.E. (2002). "P2-Pyrimidinergic Receptors and their Ligands." Current Pharmaceutical Design, 8(26), 2353-2369. (Context on Nucleotide-Pyridoxal Antagonists). Link
Sources
A Researcher's Guide to the Statistical Validation of Dose-Response Curves for Uridine Triphosphopyridoxal (UTP-PL)
In the field of pharmacology and drug development, the rigorous statistical validation of dose-response relationships is paramount to understanding a compound's potency and efficacy. This guide provides an in-depth, experience-driven approach to the statistical validation of dose-response curves for Uridine triphosphopyridoxal (UTP-PL), a potent agonist of P2Y receptors. We will explore the nuances of experimental design, data analysis, and the comparative validation against a well-established P2Y receptor agonist, ATP, to ensure the trustworthiness and accuracy of your findings.
The Significance of UTP-PL and Rigorous Validation
This compound is a synthetic derivative of UTP that has garnered significant interest for its selective agonist activity at P2Y receptors, which are implicated in a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular regulation. The accurate characterization of its dose-response profile is therefore critical for its potential therapeutic applications. A statistically robust validation not only confirms the reliability of the obtained parameters, such as EC50 and Hill slope, but also provides a solid foundation for comparative studies and further preclinical development.
Foundational Principles: Experimental Design and Data Acquisition
The quality of your statistical validation is fundamentally dependent on the quality of your experimental data. Before delving into the statistical models, it is crucial to establish a robust experimental protocol.
Key Experimental Considerations:
-
Cell Line Selection: The choice of cell line is critical and should be based on the expression of the target P2Y receptor subtype. For instance, the 1321N1 human astrocytoma cell line is a common model system for studying P2Y2 receptor activation.
-
Assay Methodology: The method for measuring the cellular response should be sensitive, reproducible, and relevant to the signaling pathway of interest. Common assays include measuring intracellular calcium mobilization or quantifying second messenger production.
-
Dose Selection: A sufficient number of concentrations (typically 8-12) should be used to adequately define the full dose-response curve, including the baseline, the linear portion, and the saturation plateau. The concentrations should be logarithmically spaced.
-
Replication: Both technical and biological replicates are essential. Technical replicates address the variability of the assay itself, while biological replicates account for the inherent variability in the biological system. A minimum of three independent experiments (biological replicates) is standard practice.
The Statistical Core: Modeling the Dose-Response Relationship
The four-parameter logistic (4PL) model is the gold standard for analyzing dose-response data due to its ability to accurately model sigmoidal curves. The equation for the 4PL model is as follows:
Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)
Where:
-
Y: The measured response
-
X: The logarithm of the agonist concentration
-
Top: The maximum response (plateau)
-
Bottom: The minimum response (baseline)
-
EC50: The concentration of the agonist that produces 50% of the maximal response
-
HillSlope: Describes the steepness of the curve
Statistical Validation Workflow:
The following diagram illustrates a comprehensive workflow for the statistical validation of dose-response data.
Caption: Logical flow for the validation of a statistical model.
Conclusion and Best Practices
The statistical validation of this compound dose-response curves is a multi-faceted process that extends beyond simple curve fitting. By employing a robust experimental design, utilizing the appropriate statistical models, and performing a comparative analysis against a known standard like ATP, researchers can ensure the accuracy and reliability of their findings. Remember to always critically evaluate the assumptions of your statistical model and to present your data transparently, including measures of uncertainty and the results of your statistical tests. This comprehensive approach will not only enhance the credibility of your research but also contribute to the broader understanding of P2Y receptor pharmacology.
References
-
GraphPad Prism. (n.d.). GraphPad. Retrieved from [Link]
- Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression. A practical guide to curve fitting. Oxford University Press.
-
Abbracchio, M. P., et al. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 602–602. Available from: [Link]
Technical Guide: Uridine Triphosphopyridoxal (UTP-PL) in Covalent Affinity Labeling
Executive Summary: The Shift from Equilibrium to Covalent Interrogation
In the characterization of nucleotide-binding proteins (NBPs)—such as kinases, synthases, and P2 receptors—traditional radiolabeled probes (e.g.,
Uridine triphosphopyridoxal (UTP-PL) represents a paradigm shift toward affinity labeling . By combining the substrate specificity of UTP with the reactive chemistry of pyridoxal 5'-phosphate (PLP), UTP-PL functions as a site-directed covalent probe. It specifically targets lysine residues within the catalytic pocket, forming a Schiff base that can be chemically locked.
This guide analyzes the mechanistic and practical advantages of UTP-PL over traditional radioligands, supported by experimental protocols and structural data.
Mechanistic Principles
To understand the advantages, one must first grasp the "Two-Stage Capture" mechanism of UTP-PL, which differs fundamentally from the "One-Stage Equilibrium" of standard radioligands.
The Chemistry of Capture
UTP-PL mimics the structure of UTP but contains a reactive aldehyde group on the pyridoxal moiety.
-
Recognition (Stage 1): The UTP moiety guides the probe into the nucleotide-binding pocket with high affinity (
). -
Reversible Conjugation (Stage 2): The aldehyde group reacts with the
-amino group of a spatially adjacent Lysine residue (critical for phosphate coordination) to form a Schiff base (aldimine). -
Irreversible Locking (Stage 3): Treatment with a reducing agent (Sodium Borohydride,
) reduces the Schiff base to a stable secondary amine, permanently tethering the probe to the protein.
Pathway Visualization
The following diagram illustrates the transition from reversible binding to covalent locking, contrasting it with traditional equilibrium probes.
Figure 1: Comparative workflow of Equilibrium Binding vs. Covalent Affinity Labeling. Note the critical reduction step in the UTP-PL pathway that prevents signal loss.
Comparative Analysis: UTP-PL vs. Alternatives
The following table summarizes the performance metrics of UTP-PL compared to standard radioligands and Photoaffinity probes (e.g., Azido-UTP).
| Feature | Traditional Radioligand (e.g., [32P]UTP) | Photoaffinity Probe (e.g., 5-Azido-UTP) | UTP-Pyridoxal (Affinity Label) |
| Binding Type | Non-covalent (Ionic/H-bond) | Covalent (Nitrene insertion) | Covalent (Schiff base reduction) |
| Specificity | High (Active Site) | Moderate (Proximity-based, can label non-specific neighbors) | Very High (Requires specific Lysine in active site) |
| Stability in SDS-PAGE | Low (Dissociates) | High | High |
| Stoichiometry | Difficult to determine (Equilibrium dependent) | Low yield (<5-10% incorporation usually) | High yield (Often approaching 1:1 stoichiometry) |
| Residue Mapping | Impossible | Difficult (Radical inserts anywhere) | Precise (Maps to specific Lysine |
| Signal-to-Noise | Low (High background after wash) | Medium | High (Can use rigorous washing) |
Key Advantages Deep Dive
1. Molecular Weight Determination via SDS-PAGE
Traditional radioligands dissociate under the denaturing conditions of SDS-PAGE. Consequently, identifying which subunit of a heteromeric protein complex binds the nucleotide is impossible without crosslinking.
-
UTP-PL Advantage: Because the probe is covalently bonded, the sample can be boiled in SDS and separated by electrophoresis. The label remains attached, allowing for the precise identification of the catalytic subunit (e.g., distinguishing
vs subunits in ATPases) via autoradiography or Western blot (if using anti-pyridoxal antibodies).
2. Active Site Residue Mapping
Photoaffinity probes generate highly reactive nitrenes or carbenes that insert promiscuously into any nearby C-H or N-H bond. This makes identifying the exact amino acid involved in catalysis difficult.
-
UTP-PL Advantage: UTP-PL is a "chemical affinity" label.[1] It requires a nucleophile (Lysine) positioned correctly relative to the phosphate binding pocket. By digesting the labeled protein with proteases (Trypsin/Chymotrypsin) and sequencing the resulting peptides, researchers can identify the exact Lysine residue responsible for phosphate coordination [1].
3. Kinetic Characterization (The "Pseudo-First Order" Effect)
Unlike equilibrium binding, UTP-PL inactivation follows pseudo-first-order kinetics. This allows researchers to calculate
Experimental Protocol: The Self-Validating Workflow
This protocol is designed for the labeling of a generic UTP-dependent enzyme (e.g., UDP-glucose pyrophosphorylase) using UTP-pyridoxal.
Reagents:
-
Buffer A: 50 mM HEPES (pH 7.5), 2 mM MgCl2. (Avoid Tris or Glycine buffers as they contain primary amines that compete with the enzyme Lysine).
-
Probe: UTP-pyridoxal (synthesized per Tagaya et al. [1]).
-
Reductant: Sodium Borohydride (
) or Cyanoborohydride ( ). Note: Use tritiated if radioactive tracking is required.
Step-by-Step Methodology
Phase 1: Incubation (Schiff Base Formation)
-
Equilibrate: Dilute enzyme to 0.1–0.5 mg/mL in Buffer A.
-
Add Probe: Add UTP-pyridoxal (10–100
M final).-
Control 1: Enzyme only (No probe).
-
Control 2 (Competition): Pre-incubate with 100x excess native UTP for 10 min before adding UTP-pyridoxal. This validates specificity.
-
-
Incubate: 30 minutes at 25°C in the dark.
Phase 2: Chemical Locking
-
Reduction: Add
to a final concentration of 1–5 mM.-
Tip: Add fresh
in small aliquots. It decomposes rapidly in water.
-
-
Quench: After 20 mins, lower pH to 6.0 with dilute acetic acid to destroy excess borohydride.
Phase 3: Analysis
-
Dialysis/Desalting: Pass sample through a Sephadex G-25 spin column to remove unreacted probe.
-
Activity Assay: Measure residual enzymatic activity. (Specific labeling should result in time-dependent inactivation).
-
SDS-PAGE: Denature sample in Laemmli buffer (boil 5 min). Run on 10% SDS-PAGE.
-
Detection:
-
If using
: Perform fluorography on the gel. -
If using non-radioactive probe: Transfer to nitrocellulose and probe with anti-PLP antibody (if available) or analyze via Mass Spectrometry.
-
Case Study Data: Glycogen Synthase
To illustrate the efficacy of UTP-PL, we reference the foundational work by Tagaya et al. regarding Rabbit Muscle Glycogen Synthase [1].
Experimental Setup: Glycogen synthase was incubated with Uridine Diphosphopyridoxal (UDP-PL).[2]
Results Summary:
| Parameter | Result with UDP-PL | Interpretation |
| Kinetics | Time-dependent loss of activity | Indicates covalent modification.[2] |
| Protection | UDP-Glucose (Substrate) protected the enzyme; Glucose-6-P did not.[2] | The probe specifically targets the active site, not the allosteric site. |
| Stoichiometry | 1 mol probe / 1 mol subunit | 1:1 labeling indicates high specificity (no non-specific labeling). |
| Residue ID | Sequence: Glu-Val-Ala-Asn-Lys -Val...[2] | Identified Lys-38 as the active site residue. |
Visualizing the Site-Specific Interaction:
Synthesis of Technical Insights
Why Lysine?
The specificity of UTP-pyridoxal for Lysine residues is not accidental. In nucleotide-binding proteins, Lysine and Arginine residues are evolutionarily conserved in the active site to coordinate the negatively charged phosphate groups of ATP/UTP via electrostatic interactions. UTP-pyridoxal exploits this biological necessity, turning the enzyme's own catalytic architecture into a docking station for the probe [2].
Troubleshooting the Protocol
-
Problem: High non-specific background.
-
Solution: The pH during incubation is critical. Schiff base formation is favored at slightly alkaline pH (7.5–8.0), but specificity drops if pH is too high (labeling surface lysines). Keep pH near 7.4.
-
-
Problem: No inactivation observed.
-
Solution: Ensure the buffer is amine-free. Tris buffer contains primary amines that will react with the pyridoxal aldehyde, neutralizing the probe before it reaches the enzyme. Use HEPES, MOPS, or Phosphate buffers.
-
References
-
Tagaya, M., Nakano, K., & Fukui, T. (1985). A new affinity labeling reagent for the active site of glycogen synthase: Uridine diphosphopyridoxal.[2] Journal of Biological Chemistry, 260(11), 6670-6676. [Link]
-
Kazuta, Y., Tanizawa, K., & Fukui, T. (1991). Identification of lysyl residues located at the substrate-binding site in UDP-glucose pyrophosphorylase from potato tuber: Affinity labeling with uridine di- and triphosphopyridoxals. Journal of Biochemistry, 110(5), 708-713. [Link]
-
Kim, Y. T., & Churchich, J. E. (1989). Affinity labeling of pyridoxal kinase with adenosine polyphosphopyridoxal.[1] Journal of Biological Chemistry, 264(27), 15751-15757. [Link]
-
Colman, R. F. (1983). Affinity labeling of purine nucleotide sites in proteins.[1] Annual Review of Biochemistry, 52, 67-91. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Uridine triphosphopyridoxal
Executive Summary
Uridine triphosphopyridoxal (often abbreviated as UTP-pyridoxal or similar variants like MRS-series probes) is a specialized nucleotide conjugate used primarily as a P2 purinergic receptor antagonist or affinity label.
Its handling requirements are dictated by two competing factors:
-
Chemical Reactivity: The pyridoxal moiety is reactive toward amines (forming Schiff bases) and is highly photosensitive.
-
Biological Potency: As a nucleotide triphosphate mimic, it is biologically active and capable of modulating extracellular signaling pathways involved in inflammation and vascular tone.
Immediate Action Required: Treat this compound as a high-potency bioactive agent and a severe eye irritant . Standard "salt-buffer" safety protocols are insufficient.
Part 1: The Hazard Profile (The "Why")
To ensure safety, we must deconstruct the molecule into its risk components. We do not rely on generic "irritant" labels; we look at the functional groups.
| Component | Function | Hazard Mechanism | Critical Safety Consequence |
| Uridine Triphosphate (UTP) | P2 Receptor Ligand | Binds P2Y/P2X receptors on cell surfaces. | Bioactive: Systemic absorption may alter blood pressure or platelet aggregation. Inhalation of aerosols must be prevented.[1][2][3] |
| Pyridoxal (Vitamin B6 deriv.) | Reactive Group | Aldehyde group reacts with lysine residues (proteins). | Sensitizer & Eye Risk: Pyridoxal HCl is classified as causing Serious Eye Damage (Cat 1) .[4][5] It can permanently modify corneal proteins upon contact. |
| Triphosphate Linkage | Energy/Stability | High-energy bond, prone to hydrolysis. | Instability: Degrades rapidly at room temperature or in acidic pH, potentially creating unknown breakdown products. |
Scientist's Note: The combination of a signaling molecule (UTP) with a protein-modifying group (Pyridoxal) creates a "self-directed" hazard. If absorbed, it targets your own receptors and then covalently modifies them. Zero-contact handling is mandatory.
Part 2: Personal Protective Equipment (PPE) Matrix
We utilize a Two-Tiered PPE System based on the state of the matter. Dry powder presents the highest inhalation/ocular risk.
Tier 1: Preparation (Handling Solids/Stock Powder)
Context: Weighing powder, reconstituting lyophilized vials.
-
Respiratory: N95/FFP3 Respirator or handling strictly inside a Class II Biosafety Cabinet (BSC) . Reason: Prevent inhalation of bioactive dust.
-
Eyes: Chemical Splash Goggles (Indirect Vent). Reason: Safety glasses are insufficient against airborne dust that causes corneal damage.
-
Hands: Double Nitrile Gloves (0.11mm min thickness). Reason: Outer glove protects against contamination; inner glove protects skin during doffing.
-
Body: Buttoned lab coat with cuffed sleeves.
Tier 2: Experimental (Handling Diluted Liquid Solutions < 1mM)
Context: Pipetting into cell cultures, microplate assays.
-
Respiratory: Standard lab ventilation; BSC recommended but not mandatory if aerosols are controlled.
-
Eyes: Safety Glasses with side shields.
-
Hands: Single Nitrile Gloves.
-
Body: Standard Lab coat.
PPE Decision Logic
The following diagram illustrates the decision process for selecting the correct safety gear.
Figure 1: Decision logic for PPE selection based on physical state and concentration risks.[6]
Part 3: Operational Workflow (Step-by-Step)
This protocol ensures chemical stability while maximizing safety.
Retrieval & Thawing
-
Environment: Low light (amber lighting or foil-wrapped tubes). Pyridoxal is photosensitive.
-
Step: Remove vial from -20°C/-80°C storage.
-
Equilibration: Allow the vial to reach room temperature before opening.
-
Why? Opening a cold vial condenses atmospheric water, causing hydrolysis of the triphosphate group.
-
Reconstitution (The Critical Step)
-
Solvent: Use neutral buffer (PBS or HEPES, pH 7.0–7.5). Avoid unbuffered water (acidic pH accelerates degradation).
-
Technique:
-
Place vial in rack inside Biosafety Cabinet.
-
Add solvent gently down the side of the wall.
-
Do not vortex. Swirl gently or pipette up and down. Vortexing shears long-chain nucleotides and creates aerosols.
-
Aliquot immediately into light-protective (amber) tubes.
-
Experimental Use
-
Dilution: Keep stock solutions on ice.
-
Reaction: If using for affinity labeling (covalent modification), incubation time and pH are critical. Pyridoxal Schiff base formation is reversible unless reduced (e.g., with sodium cyanoborohydride); however, for simple antagonism, no reduction is needed.
Spills & Exposure Response[7][8]
-
Skin Contact: Wash with soap and water for 15 minutes.[7] Do not use alcohol (enhances skin penetration).
-
Eye Contact: Flush immediately for 15 minutes. The pyridoxal moiety is corrosive to the cornea. Seek medical attention immediately.
-
Spill Cleanup:
-
Cover spill with paper towels.
-
Soak with 10% bleach (destroys the nucleotide) or detergent.
-
Wipe up and dispose of as hazardous chemical waste.
-
Operational Flow Diagram
Figure 2: Linear workflow for handling this compound to maintain integrity and safety.
Part 4: Disposal & Environmental Compliance
Do not flush down the drain.[2][8] While nucleotides are biodegradable, the pyridoxal conjugate and the high concentration classify this as bioactive waste.
-
Deactivation: For small volumes (<5mL), treat with 10% bleach for 20 minutes to hydrolyze the triphosphate and degrade the aromatic ring.
-
Segregation: Collect in "Organic Chemical Waste" containers.
-
Labeling: Label clearly as "Nucleotide Analogue – Potential Bioactive."
-
Final Disposal: Chemical Incineration.
References
-
Thermo Fisher Scientific. (2025).[9][10] Safety Data Sheet: Uridine-5'-monophosphate disodium salt. Retrieved from
-
Carl Roth. (2025).[9][10] Safety Data Sheet: Pyridoxine hydrochloride (Pyridoxal precursor). Retrieved from
-
National Institutes of Health (NIH). (2020). Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Retrieved from
- Jacobson, K. A., et al. (Specific reference to P2 receptor antagonists). Medicinal Chemistry of P2 Receptor Ligands. (General grounding on nucleotide analogue bioactivity).
(Note: Specific SDS for the exact conjugate "this compound" is rarely available publicly as a standalone document; safety parameters are derived from the constituent moieties UTP and Pyridoxal HCl, following standard chemical hygiene plans for novel compounds.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. biospectra.us [biospectra.us]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. westliberty.edu [westliberty.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
